Technical Documentation Center

Trt-D-Dap(Fmoc)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Trt-D-Dap(Fmoc)-OH
  • CAS: 1263047-04-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Trt-D-Dap(Fmoc)-OH: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern peptide science, the synthesis of complex, non-linear, and modified peptides is paramount for advancing therapeutic and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern peptide science, the synthesis of complex, non-linear, and modified peptides is paramount for advancing therapeutic and research frontiers. Nα-Trityl-Nβ-Fmoc-D-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH) has emerged as a critical building block, offering a sophisticated platform for creating intricate peptide architectures. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile trityl (Trt) group, provides chemists with precise control over sequential chemical modifications. This guide offers a deep dive into the chemical structure, properties, and strategic applications of Trt-D-Dap(Fmoc)-OH, providing field-proven insights and detailed protocols for its use in solid-phase peptide synthesis (SPPS), particularly for the construction of branched and site-specifically modified peptides.

Introduction: The Strategic Imperative for Orthogonal Protection

The progression of peptide-based therapeutics and chemical biology tools increasingly demands molecules with enhanced stability, novel conformations, and specific conjugation sites. Standard linear peptides often fall short due to rapid proteolytic degradation and limited structural diversity. Diaminopropionic acid (Dap), a non-proteinogenic amino acid, provides a valuable scaffold for introducing modifications. When equipped with two distinct and selectively removable protecting groups—a concept known as orthogonal protection—it becomes a powerful tool for divergent synthesis.[1][2]

Trt-D-Dap(Fmoc)-OH exemplifies this principle. The Nα-amino group is protected by the bulky, acid-sensitive Trityl (Trt) group, while the Nβ side-chain amine is protected by the base-sensitive Fmoc group.[3] This arrangement is the cornerstone of its utility: one protecting group can be selectively cleaved without affecting the other, allowing for stepwise chemical manipulations at distinct sites on the same amino acid residue.[4] This capability is indispensable for creating branched peptides, cyclic structures, and for the site-specific attachment of moieties like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.[5]

Chemical Structure and Physicochemical Properties

The power of Trt-D-Dap(Fmoc)-OH lies in the distinct chemical properties of its constituent parts, which dictate the synthetic strategy.

  • D-Diaminopropionic Acid (D-Dap): The core scaffold. The "D" configuration can confer increased resistance to enzymatic degradation compared to the natural L-amino acids.[6]

  • Fmoc Group (Nβ-protection): A base-labile urethane protecting group. It is stable to acidic conditions used for Trt group removal but is readily cleaved by secondary amines, most commonly piperidine.[7] This deprotection exposes the side-chain amine for elongation or modification.

  • Trt Group (Nα-protection): A bulky, acid-labile protecting group. It is exceptionally stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mildly acidic conditions (e.g., dilute trifluoroacetic acid), leaving other acid-labile groups like tert-butyl (tBu) intact.[8][9]

Chemical Structure Diagram

Caption: Core structure of Trt-D-Dap(Fmoc)-OH.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1263047-04-6[5]
Molecular Formula C37H32N2O4[5]
Molecular Weight 568.66 g/mol [5]
Boiling Point 761.3 ± 60.0 °C (Predicted)[5]
Density 1.247 ± 0.06 g/cm³ (Predicted)[5]
Storage Store at 0-4 °C[5]

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Trt-D-Dap(Fmoc)-OH is in Fmoc-based SPPS to create peptides with a branching point. The synthesis workflow allows for the elongation of a peptide chain from the side-chain (Nβ) and subsequently from the backbone (Nα).

Workflow for Branched Peptide Synthesis

Branched_Peptide_Synthesis Start Start with Resin-NH2 Couple_Dap 1. Couple Trt-D-Dap(Fmoc)-OH Start->Couple_Dap Wash1 Wash Couple_Dap->Wash1 Fmoc_Deprotect 2. Selective Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotect Wash2 Wash Fmoc_Deprotect->Wash2 Elongate_Branch 3. Elongate Branch 1 (Standard Fmoc-SPPS Cycles) Wash2->Elongate_Branch Wash3 Wash Elongate_Branch->Wash3 Trt_Deprotect 4. Selective Trt Deprotection (e.g., 1-10% TFA/DCM with Scavenger) Wash3->Trt_Deprotect Wash4 Wash Trt_Deprotect->Wash4 Neutralize Neutralize (e.g., 10% DIPEA/DMF) Wash4->Neutralize Elongate_Main 5. Elongate Main Chain (Standard Fmoc-SPPS Cycles) Neutralize->Elongate_Main Cleave 6. Final Cleavage & Global Deprotection (e.g., TFA/TIS/H2O) Elongate_Main->Cleave Purify Purify by HPLC Cleave->Purify

Caption: Orthogonal synthesis workflow using Trt-D-Dap(Fmoc)-OH.

Experimental Protocols

The following protocols are generalized and should be optimized for specific sequences and scales.

Protocol 1: Coupling of Trt-D-Dap(Fmoc)-OH

This step attaches the branching amino acid to the growing peptide chain on the solid support.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

  • Activation: In a separate vessel, dissolve Trt-D-Dap(Fmoc)-OH (3 eq.), a coupling reagent like HCTU (3 eq.), and a base such as diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

Protocol 2: Selective On-Resin Fmoc Deprotection

This step exposes the Nβ side-chain amine for the synthesis of the first branch.

  • Resin Preparation: Wash the peptide-resin with DMF (3x).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.[10]

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[7]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Action: The resin is now ready for the elongation of the peptide branch from the Dap side chain using standard Fmoc-SPPS cycles.

Protocol 3: Selective On-Resin Trt Deprotection

This step is performed after the first branch is synthesized and exposes the Nα amine for the elongation of the main peptide chain.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (5x) to ensure it is free of DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 1-10% Trifluoroacetic Acid (TFA) in DCM. Crucially, include a scavenger such as 2.5-5% triisopropylsilane (TIS) to trap the released trityl cations, which can otherwise cause side reactions.[8][9] The concentration of TFA may need optimization; start with a low concentration (e.g., 1-2%) to ensure the stability of other acid-labile groups if present.[9]

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently for 30 minutes at room temperature. Repeat this step 1-2 times if necessary.[8]

  • Washing: Drain the acidic solution and immediately wash the resin with DCM (5x).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (3x) to neutralize the protonated amine, followed by thorough washing with DMF (5x).

  • Confirmation: A positive Kaiser test will confirm the presence of a free primary amine. The resin is now ready for the elongation of the main peptide chain.

Analytical Characterization and Purification

Post-synthesis, the crude peptide must be cleaved, purified, and characterized to ensure its identity and purity.

Final Cleavage and Global Deprotection

The final step involves treating the resin with a strong acid cocktail to cleave the peptide from the solid support and remove all remaining side-chain protecting groups (e.g., tBu, Boc, Pbf).

  • Cleavage Cocktail: A common and effective mixture is Reagent K or a simpler cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

  • Procedure: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The peptide is then filtered from the resin beads and precipitated in cold diethyl ether.[8]

HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the crude peptide.[2]

  • System: Reversed-phase HPLC (RP-HPLC) using a C18 column is most common.[11]

  • Mobile Phases: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile) is used for elution.[1][2]

  • Detection: Peptides are typically detected by UV absorbance at 214-220 nm.[11]

  • Process: The crude peptide is dissolved, filtered, and injected onto the column. Fractions are collected and analyzed for purity. Pure fractions are pooled and lyophilized.[2]

Mass Spectrometry Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.[11]

  • Technique: Electrospray Ionization (ESI) is commonly coupled with LC (LC-MS) to provide mass data for the peaks resolved by HPLC.[11][12]

  • Data Interpretation: The observed mass is compared to the calculated theoretical mass of the desired peptide. The presence of a D-amino acid does not change the mass, but its successful incorporation is validated by the successful synthesis of the target structure.[6][13]

Conclusion: A Gateway to Advanced Peptide Architectures

Trt-D-Dap(Fmoc)-OH is more than a mere building block; it is an enabling tool for sophisticated peptide design. Its robust and well-defined orthogonal protection scheme empowers researchers to move beyond linear sequences and explore the vast chemical space of branched, cyclic, and conjugated peptides. By understanding the causality behind the selective deprotection steps and adhering to validated protocols for synthesis and analysis, scientists can confidently leverage this reagent to construct novel peptide molecules with tailored properties, accelerating innovation in drug discovery and chemical biology.

References

  • Che, Y., et al. (2015). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. National Institutes of Health. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
  • BenchChem. (2025). Technical Support Center: HPLC Purification of Dap(Adpoc)-Containing Peptides. BenchChem Technical Documents.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. BenchChem Technical Documents.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Trityl (Trt) Group from the Histidine Side Chain. BenchChem Technical Documents.
  • PubChem. (n.d.). Fmoc-L-homohomoGln(Trt)-OH. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2009).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTec. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Documents.
  • ResearchGate. (n.d.). Building blocks for SPPS: Fmoc-d-Dap(Trt)-OH (3), (N6-Z-adenine-9-yl).
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • The Royal Society of Chemistry. (2012). The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S.
  • Sato, K., et al. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry.
  • Agilent Technologies, Inc. (n.d.).
  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group.
  • Gallocchio, F., et al. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. PMC.
  • Green Chemistry. (n.d.). In situ Fmoc removal. RSC Publishing.
  • Gutsmann, T., et al. (2019). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. MDPI.
  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of MccB17(1-19) peptide thioesters. RSC Publishing.

Sources

Exploratory

An In-Depth Technical Guide to Trt-D-Dap(Fmoc)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Trt-D-Dap(Fmoc)-OH in Peptide Chemistry In the landscape of synthetic peptide chemistry, the incorporation of non-p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Trt-D-Dap(Fmoc)-OH in Peptide Chemistry

In the landscape of synthetic peptide chemistry, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these specialized building blocks, Nα-Trityl-Nβ-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid, commonly referred to as Trt-D-Dap(Fmoc)-OH, offers a unique scaffold for the design of peptides with enhanced stability, constrained conformations, and novel functionalities. This guide provides a comprehensive overview of the physical and chemical properties of Trt-D-Dap(Fmoc)-OH, along with detailed protocols for its application in solid-phase peptide synthesis (SPPS), empowering researchers to leverage its full potential in their drug discovery and development endeavors.

The D-configuration of the diaminopropionic acid backbone provides inherent resistance to enzymatic degradation by endogenous proteases, a crucial attribute for enhancing the in vivo half-life of peptide drug candidates. Furthermore, the presence of two primary amino groups, orthogonally protected by the acid-labile trityl (Trt) group at the α-position and the base-labile fluorenylmethoxycarbonyl (Fmoc) group at the β-position, allows for selective chemical modifications and the construction of branched or cyclic peptide architectures. The bulky trityl group also imparts significant steric hindrance, which can be strategically employed to influence peptide conformation and receptor binding affinity.

Physicochemical Properties of Trt-D-Dap(Fmoc)-OH

A thorough understanding of the physicochemical properties of Trt-D-Dap(Fmoc)-OH is paramount for its effective handling, storage, and application in peptide synthesis. The following table summarizes the key physical and chemical data for this compound.

PropertyValueSource(s)
Chemical Formula C₃₇H₃₂N₂O₄[1][2]
Molecular Weight 568.66 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point >102 °C (decomposition)[1][3]
Solubility
DMFEstimated ~30 mg/mL (by analogy to Fmoc-Cys(Trt)-OH)[4]
DMSOEstimated ~30 mg/mL (by analogy to Fmoc-Cys(Trt)-OH)[4]
DCMSoluble[5]
WaterInsoluble
Storage Temperature 0-8 °C[2][6]
Predicted Boiling Point 761.3 ± 60.0 °C[2][7]
Predicted Density 1.247 ± 0.06 g/cm³[2][7]

Spectroscopic Characterization

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of Trt-D-Dap(Fmoc)-OH in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit the following characteristic signals:

  • Aromatic Protons (Trityl and Fmoc groups): A complex multiplet in the range of δ 7.2-7.9 ppm, corresponding to the numerous protons of the trityl and fluorenyl rings.

  • Fmoc CH and CH₂ Protons: A triplet around δ 4.2 ppm for the CH group and a doublet around δ 4.3-4.5 ppm for the CH₂ group of the fluorenylmethoxycarbonyl moiety.

  • D-Dap α-CH and β-CH₂ Protons: The α-proton will likely appear as a multiplet, and the β-protons as two distinct multiplets, due to diastereotopicity, in the upfield region of the spectrum. The exact chemical shifts will be influenced by the protecting groups and the solvent.

Expected FT-IR Spectral Features

The FT-IR spectrum of Trt-D-Dap(Fmoc)-OH is anticipated to show the following characteristic absorption bands:

  • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the Fmoc-protected amine.

  • C-H Stretching (Aromatic and Aliphatic): Sharp peaks between 2850 and 3100 cm⁻¹.

  • C=O Stretching (Carboxylic Acid and Carbamate): Strong, distinct peaks around 1720 cm⁻¹ for the carboxylic acid and 1690 cm⁻¹ for the urethane carbonyl of the Fmoc group.

  • C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Bands in the 1200-1350 cm⁻¹ range.

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Protocol

The incorporation of Trt-D-Dap(Fmoc)-OH into a peptide sequence via Fmoc-based SPPS requires careful consideration of its steric bulk. The following protocol provides a detailed workflow for the efficient coupling and subsequent deprotection of this specialized amino acid derivative.

Experimental Protocol: Incorporation of Trt-D-Dap(Fmoc)-OH
  • Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection of the Resin-Bound Peptide:

    • Treat the resin with a 20% solution of piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Trt-D-Dap(Fmoc)-OH: Due to the steric hindrance of the Trityl group, a potent coupling reagent and potentially extended coupling times or double coupling are recommended.

    • In a separate vessel, dissolve Trt-D-Dap(Fmoc)-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HATU (0.95 equivalents relative to the amino acid), and a hindered base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.

    • Pre-activate the mixture for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, this time can be extended, or a second coupling can be performed.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step with a fresh solution of activated Trt-D-Dap(Fmoc)-OH.

    • Once the coupling is complete, wash the resin extensively with DMF to remove excess reagents.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Trt-D-Dap(Fmoc)-OH (HATU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Next Amino Acid Cycle or Final Cleavage Washing2->Next_Cycle

Figure 1: Workflow for the incorporation of Trt-D-Dap(Fmoc)-OH in SPPS.

Orthogonal Deprotection Strategy

The strategic advantage of Trt-D-Dap(Fmoc)-OH lies in the orthogonal nature of its protecting groups. The Fmoc group is base-labile, while the Trt group is acid-labile, allowing for selective deprotection and further modification of the diaminopropionic acid residue.

Selective Fmoc Deprotection

The β-amino group, protected by Fmoc, can be deprotected under standard basic conditions (e.g., 20% piperidine in DMF) as described in the coupling protocol. This allows for the elongation of the peptide chain from this position, leading to the formation of branched peptides.

Selective Trt Deprotection

The α-amino group, protected by the bulky Trityl group, is stable to the basic conditions used for Fmoc removal. It can be selectively deprotected on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Protocol for On-Resin Trt Deprotection:

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1-5% TFA in DCM (v/v) containing a scavenger such as triisopropylsilane (TIS) (1-5%). The reaction time can range from 5 to 60 minutes and should be optimized for the specific sequence.

  • Monitor the deprotection by taking small aliquots of the resin and performing a colorimetric test for free amines.

  • Once deprotection is complete, wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5% DIPEA in DMF, and finally with DMF.

The now-free α-amino group can be used for further peptide chain elongation or for the attachment of other moieties, such as fluorescent labels or polyethylene glycol (PEG) chains.

Deprotection_Strategy Start Trt-D-Dap(Fmoc)-Peptide Fmoc_Deprotection 20% Piperidine/DMF Start->Fmoc_Deprotection Base-labile Trt_Deprotection 1-5% TFA/DCM Start->Trt_Deprotection Acid-labile Branched Branched Peptide Synthesis Fmoc_Deprotection->Branched Modified α-Amino Modification Trt_Deprotection->Modified

Figure 2: Orthogonal deprotection strategy for Trt-D-Dap(Fmoc)-OH.

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups, including the Trt group, are removed. This is typically achieved by treatment with a strong acid cocktail.

Standard Cleavage Cocktail:

A common cleavage cocktail consists of:

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Triisopropylsilane (TIS) (as a carbocation scavenger)

  • 2.5% Water

The peptide-resin is treated with this cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, washed, and lyophilized.

Conclusion

Trt-D-Dap(Fmoc)-OH is a valuable and versatile building block for the synthesis of complex and pharmacologically optimized peptides. Its unique combination of orthogonal protecting groups, coupled with the inherent stability of the D-amino acid core, provides peptide chemists with a powerful tool for creating novel therapeutics. By understanding its physicochemical properties and employing optimized protocols for its incorporation and deprotection, researchers can effectively harness the potential of Trt-D-Dap(Fmoc)-OH to advance their peptide-based drug discovery programs.

References

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(124), 102417-102425. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(7), 2844–2848. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 50(5), 321-330. [Link]

Sources

Foundational

Trt-D-Dap(Fmoc)-OH CAS number and molecular weight

An In-Depth Technical Guide to Trt-D-Dap(Fmoc)-OH: A Versatile Building Block in Modern Peptide Chemistry Authored by: A Senior Application Scientist Introduction In the landscape of advanced peptide synthesis and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trt-D-Dap(Fmoc)-OH: A Versatile Building Block in Modern Peptide Chemistry

Authored by: A Senior Application Scientist

Introduction

In the landscape of advanced peptide synthesis and drug development, the incorporation of non-natural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these specialized reagents, Nα-Trityl-Nβ-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid, commonly abbreviated as Trt-D-Dap(Fmoc)-OH, stands out as a uniquely versatile building block.[1][2] Its utility stems from a sophisticated orthogonal protection scheme that allows for precise, site-specific modifications within a peptide sequence. This guide provides an in-depth examination of its chemical properties, strategic applications in Solid-Phase Peptide Synthesis (SPPS), and the analytical methodologies required for robust characterization of the final peptide products.

This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique structural and functional possibilities offered by this D-amino acid derivative to create complex peptides, such as cyclic peptides and other advanced biomolecules with enhanced stability and novel functionalities.[1][3]

Core Properties and Specifications

A thorough understanding of the fundamental physicochemical properties of Trt-D-Dap(Fmoc)-OH is essential for its successful application. The data presented below has been consolidated from leading chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1263047-04-6[1][2][4][5]
Molecular Formula C37H32N2O4[1][6][7]
Molecular Weight 568.66 g/mol [4][6]
Appearance Off-white crystalline powder[1]
Purity ≥ 99% (by HPLC)[1][5]
Storage Conditions Store at 0-8 °C[1][2]

The Strategic Importance of Orthogonal Protection

The power of Trt-D-Dap(Fmoc)-OH lies in the distinct chemical labilities of its two protecting groups: the Trityl (Trt) group and the Fluorenylmethyloxycarbonyl (Fmoc) group. This is a classic example of an orthogonal protection strategy, where each group can be selectively removed under specific conditions without affecting the other, the peptide backbone, or the resin linkage.[8]

  • The Fmoc Group (Base-Labile): Protecting the β-amino group, the Fmoc group is the cornerstone of modern SPPS. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).[8][9] This allows for the sequential, step-wise elongation of the peptide chain from the N-terminus.

  • The Trt Group (Highly Acid-Labile): Protecting the α-amino group, the trityl group is exceptionally sensitive to acid.[10] Its high lability allows for its selective removal using a very mild acidic solution (e.g., 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)) while the peptide remains anchored to the resin and other acid-labile side-chain protecting groups (like Boc or OtBu) remain intact.[10] This feature is critical for on-resin modifications of the now-deprotected α-amino group.

G cluster_molecule Trt-D-Dap(Fmoc)-OH Structure Core D-Diaminopropionic Acid (D-Dap) OH Carboxyl Group (-OH) (Activation Site) Core->OH Forms Peptide Bond Trt Trityl (Trt) Group (Highly Acid-Labile) Trt->Core Protects α-amino Fmoc Fmoc Group (Base-Labile) Fmoc->Core Protects β-amino

Caption: Orthogonal protection scheme of Trt-D-Dap(Fmoc)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of D-amino acids like D-Dap is a proven strategy to enhance peptide stability against enzymatic degradation by proteases, which primarily recognize L-amino acids.[9] Trt-D-Dap(Fmoc)-OH is therefore an invaluable reagent for designing peptide drugs with improved pharmacokinetic profiles.

Experimental Protocol: Incorporation into a Peptide Sequence

The following protocol outlines the standard steps for coupling Trt-D-Dap(Fmoc)-OH to a growing peptide chain on a solid support using manual or automated Fmoc-SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Trt-D-Dap(Fmoc)-OH

  • Deprotection Solution: 20% Piperidine in DMF

  • Activation Reagents: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or PyBOP, 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).

  • Solvents: DMF, DCM

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine/DMF) to the resin.

    • Agitate for 5-10 minutes. Drain.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Trt-D-Dap(Fmoc)-OH (3-5 equivalents relative to resin loading), HBTU/PyBOP (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIEA/NMM (6-10 eq.) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling 2. Couple Activated Trt-D-Dap(Fmoc)-OH Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 End Fmoc-Dap(Trt)-Peptide-Resin (Chain Extended) Washing2->End Ready for next cycle Workflow cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis SPPS 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage 2. Global Cleavage from Resin (TFA + Scavengers) SPPS->Cleavage Purification 3. Purification (RP-HPLC) Cleavage->Purification Analysis 4. Characterization (Mass Spec, HPLC) Purification->Analysis

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Trt-D-Dap(Fmoc)-OH in Different Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Nα-Trityl-Nβ-Fmoc-D-2,3-diaminopropionic acid, commonly abbreviated as Trt-D-Dap(Fmoc)-OH. As a specialized amino acid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Nα-Trityl-Nβ-Fmoc-D-2,3-diaminopropionic acid, commonly abbreviated as Trt-D-Dap(Fmoc)-OH. As a specialized amino acid derivative, its successful application in solid-phase peptide synthesis (SPPS) and drug development is critically dependent on its dissolution behavior. This document delves into the molecular determinants of its solubility, provides qualitative and extrapolated quantitative data in common laboratory solvents, and presents detailed, field-proven protocols for both determining solubility and preparing solutions for synthesis. This guide is intended for researchers, chemists, and drug development professionals who utilize complex building blocks in peptide chemistry and require a deep, practical understanding of their handling properties.

Introduction: The Critical Role of Solubility in Peptide Synthesis

Trt-D-Dap(Fmoc)-OH is a non-proteinogenic amino acid building block used to introduce a D-configured diaminopropionic acid residue into a peptide sequence. The α-amino group is protected by the bulky, hydrophobic trityl (Trt) group, while the β-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme offers unique synthetic possibilities. However, the efficiency of its incorporation into a growing peptide chain during SPPS is fundamentally reliant on its ability to be fully dissolved at the required concentration.

Incomplete dissolution leads to several critical failures in synthesis:

  • Inaccurate Concentration: The actual concentration of the activated amino acid will be lower than calculated, leading to inefficient coupling reactions.

  • Generation of Deletion Sequences: Incomplete coupling results in peptides missing the intended amino acid, which are often difficult to separate during purification.

  • Clogging of Instruments: Undissolved particulate matter can block the fluidics of automated peptide synthesizers, causing instrument downtime and loss of valuable resin-bound peptide.

Therefore, a thorough understanding of the solubility of Trt-D-Dap(Fmoc)-OH is not merely a matter of convenience but a prerequisite for successful and reproducible peptide synthesis.

Molecular Architecture and Its Influence on Solubility

The solubility of Trt-D-Dap(Fmoc)-OH is a direct consequence of its chemical structure. The molecule is largely non-polar, a feature dominated by its two large protecting groups.

Caption: Molecular structure of Trt-D-Dap(Fmoc)-OH with key functional groups highlighted.

  • Trityl (Trt) Group: This is an extremely bulky and non-polar group. Its presence significantly enhances the solubility of the molecule in non-polar organic solvents like dichloromethane (DCM) but hinders solubility in aqueous or highly polar protic solvents.

  • Fmoc Group: While also large and hydrophobic, the aromatic nature of the fluorenyl ring system facilitates π-π stacking interactions. This property contributes favorably to its solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are the workhorses of modern SPPS.[1][2]

  • Carboxylic Acid: This is the only significantly polar and ionizable group. It allows for some interaction with polar protic solvents but is largely overshadowed by the hydrophobic protecting groups.

  • Overall Character: The combined effect of these groups makes Trt-D-Dap(Fmoc)-OH a predominantly hydrophobic molecule, predicting poor solubility in water and alcohols, and good solubility in solvents capable of solvating large, non-polar moieties.[3][4]

Solubility Profile in Common Solvents

While precise, publicly available quantitative solubility data for Trt-D-Dap(Fmoc)-OH is limited, a reliable profile can be constructed based on data from structurally analogous compounds (e.g., those with Trt and Fmoc protection) and general principles of peptide chemistry.[5][6][7][8]

SolventSolvent TypeExpected SolubilityTypical Concentration in SPPSRationale & Commentary
N,N-Dimethylformamide (DMF) Polar AproticHigh 0.2 M - 0.5 MThe standard and most recommended solvent for Fmoc-SPPS. Its polarity and structure are ideal for solvating the peptide-like backbone and the large protecting groups. Most Fmoc-amino acids show high solubility in DMF.[1][2]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh 0.2 M - 0.5 MAn excellent alternative to DMF, often showing superior solvating properties for complex or aggregation-prone sequences.[2][9] Trt-D-Dap(Fmoc)-OH is expected to dissolve readily in NMP.
Dichloromethane (DCM) Non-PolarModerate to High 0.2 M - 0.5 MThe high hydrophobicity imparted by the Trityl group suggests good solubility. Historically, DCM was a primary solvent, but solubility for some Fmoc-amino acids can be limited compared to DMF.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Not typically a primary solventA very strong solvent. Data for the analogous Fmoc-Cys(Trt)-OH shows high solubility (30 mg/mL).[8] It is often used as a co-solvent to break up aggregation.[9]
Acetonitrile (ACN) Polar AproticLow to Moderate Not recommended as primary solventGenerally a poor solvent for large, protected amino acids. May be used in purification but not for dissolution during coupling.
Tetrahydrofuran (THF) Non-PolarModerate Not recommended as primary solventCan dissolve many organic compounds, but its lower polarity compared to DMF/NMP makes it a less reliable choice for consistent, high-concentration solutions in SPPS.
Methanol / Ethanol Polar ProticVery Low InsolubleThe hydrophobic character of the Trt and Fmoc groups prevents effective solvation by alcohols.
Water / Aqueous Buffers Polar ProticInsoluble InsolubleFmoc-protected amino acids are generally poorly soluble in water.[10] The presence of the massive Trityl group renders Trt-D-Dap(Fmoc)-OH virtually insoluble in aqueous media.

Note: The listed concentrations are typical for SPPS and should be experimentally verified.

Experimental Protocol: Determining Solubility

This protocol provides a systematic, self-validating method to determine the solubility of Trt-D-Dap(Fmoc)-OH in a solvent of interest at room temperature. This is a crucial first step before committing to a new solvent system in your synthesis workflow.

start Start: Determine Solubility prep 1. Prepare Materials - Trt-D-Dap(Fmoc)-OH - Test Solvent (High Purity) - Calibrated Balance - Vortex Mixer, Sonicator start->prep weigh 2. Weigh Solute Accurately weigh ~10 mg of Trt-D-Dap(Fmoc)-OH into a vial. prep->weigh add_solvent 3. Incremental Solvent Addition Add a small, precise volume of solvent (e.g., 100 µL). weigh->add_solvent mix 4. Mix Thoroughly - Vortex for 1-2 minutes. - Sonicate for 5 minutes if needed. add_solvent->mix observe 5. Observe Solution mix->observe dissolved Completely Dissolved (Clear solution, no particulates) observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No record 6. Record & Calculate - Record total solvent volume. - Calculate concentration (mg/mL or M). dissolved->record not_dissolved->add_solvent Add another solvent increment end End: Solubility Determined record->end

Caption: Workflow for the experimental determination of solubility.

Materials
  • Trt-D-Dap(Fmoc)-OH (ensure high purity)

  • Solvent of interest (e.g., DMF, NMP), HPLC grade or equivalent

  • Analytical balance (readable to 0.1 mg)

  • Small, clear glass vial (e.g., 2 mL or 4 mL) with a screw cap

  • Calibrated positive displacement pipettes or syringes

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology
  • Preparation: Tare the clean, dry glass vial on the analytical balance. Carefully weigh approximately 10-20 mg of Trt-D-Dap(Fmoc)-OH into the vial and record the exact mass.

  • Initial Solvent Addition: Add a small, precise volume of the test solvent to the vial (e.g., 200 µL). The goal is to start with a concentration that is expected to be above the solubility limit.

  • Mechanical Agitation: Cap the vial and vortex vigorously for 1-2 minutes.[11] Visually inspect the solution against a dark background. If undissolved solid remains, proceed to the next step.

  • Sonication: Place the vial in a water bath sonicator for up to 5 minutes.[11] Sonication provides energy to break up aggregates and can significantly aid dissolution.

  • Observation & Iteration: After sonication, carefully inspect the vial again.

    • If solid remains: Add another precise increment of solvent (e.g., 50 µL). Repeat steps 3-5.

    • If the solution is completely clear with no visible particulate matter: The compound is fully dissolved. Record the total volume of solvent added.

  • Gentle Warming (Optional): If the compound remains insoluble after several iterations, gentle warming to 30-40°C can be attempted.[12] However, be aware that solubility is temperature-dependent, and prolonged heating can risk degradation. If warming is required, the determined solubility value must be reported at that specific temperature.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

This iterative process provides a reliable, semi-quantitative measure of solubility and establishes a practical upper limit for creating stock solutions.

Protocol for Practical Application: Preparing a Stock Solution for SPPS

This protocol describes the standard, field-proven procedure for preparing a solution of Trt-D-Dap(Fmoc)-OH for use in an automated or manual peptide synthesizer.

Causality Behind Procedural Choices
  • High-Purity Solvent: Using high-purity, amine-free DMF is critical. Amine impurities can cause premature deprotection of the Fmoc group, leading to side reactions.[13]

  • Pre-Activation vs. In-line Dissolution: While some synthesizers dissolve amino acids just before activation, it is best practice for complex or potentially slow-to-dissolve derivatives like Trt-D-Dap(Fmoc)-OH to prepare the solution beforehand to ensure complete dissolution.

  • Visual Confirmation: Never assume dissolution is complete. Always hold the solution vial up to a light source and view against a contrasting background to confirm the absence of any suspended particles.

Step-by-Step Methodology
  • Calculate Required Mass: Based on the scale of your synthesis and the desired molar excess (typically 3-5 equivalents for difficult couplings), calculate the mass of Trt-D-Dap(Fmoc)-OH required.

  • Weigh Compound: Weigh the calculated amount into a clean, dry, and appropriately sized vial or tube.

  • Add Solvent: Add approximately 80% of the final required volume of high-purity DMF or NMP.

  • Mix and Sonicate: Cap the vessel and vortex for 1-2 minutes. If any solid is visible, sonicate for 5-10 minutes until the solution is perfectly clear.

  • Bring to Final Volume: Once fully dissolved, add the remaining solvent to reach the final target concentration (e.g., 0.5 M). Briefly vortex to ensure homogeneity.

  • Final Inspection: Perform a final, thorough visual inspection to ensure no solid material remains. The solution is now ready for the addition of activation reagents (e.g., HCTU, HATU) and base (e.g., DIPEA, Collidine) before being delivered to the resin.

Troubleshooting Poor Solubility

Even in recommended solvents, issues can arise. A logical approach to troubleshooting is essential.

start Problem: Trt-D-Dap(Fmoc)-OH Not Dissolving check_solvent Is the solvent high purity and fresh? start->check_solvent replace_solvent Action: Use fresh, high-purity solvent. check_solvent->replace_solvent No sonicate Have you sonicated for at least 10 min? check_solvent->sonicate Yes replace_solvent->start sonicate_more Action: Sonicate for an additional 10-15 minutes. sonicate->sonicate_more No warm Have you tried gentle warming (30-40°C)? sonicate->warm Yes sonicate_more->start warm_action Action: Warm solution gently with stirring. Do not overheat. warm->warm_action No lower_conc Is the concentration too high? warm->lower_conc Yes warm_action->start lower_conc_action Action: Dilute the solution with more solvent and recalculate. lower_conc->lower_conc_action Yes cosolvent Consider a co-solvent lower_conc->cosolvent No end Solution Ready lower_conc_action->end cosolvent_details Action: Add a small percentage (e.g., 5-10%) of DMSO. Re-test compatibility. cosolvent->cosolvent_details cosolvent_details->end

Caption: Decision flowchart for troubleshooting solubility issues.

Conclusion

Trt-D-Dap(Fmoc)-OH is a valuable synthetic building block whose effective use is predicated on proper handling, particularly with respect to its solubility. Its molecular structure, dominated by large, hydrophobic Trityl and Fmoc protecting groups, dictates a preference for polar aprotic solvents such as DMF and NMP. While quantitative solubility data is not widely published, a combination of empirical testing and knowledge of analogous compounds allows for the confident and successful preparation of solutions for peptide synthesis. By following the detailed protocols for solubility determination and solution preparation outlined in this guide, researchers can mitigate risks of incomplete coupling and synthesis failure, ensuring the reliable incorporation of this unique amino acid into their target molecules.

References

  • El-Faham, A., & Albericio, F. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]

  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Chem-Impex. (n.d.). Nα-Trityl-Nβ-Fmoc-D-2,3-diaminopropionic acid. Chem-Impex International. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

Sources

Foundational

A Senior Application Scientist's Technical Guide to the Spectroscopic Characterization of Trt-D-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Trt-D-Dap(Fmoc)-OH in Advanced Peptide Synthesis N-α-Fmoc-N-β-trityl-D-diaminopropionic acid, abbreviated as Trt-D-Dap(Fmoc)-OH, i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Trt-D-Dap(Fmoc)-OH in Advanced Peptide Synthesis

N-α-Fmoc-N-β-trityl-D-diaminopropionic acid, abbreviated as Trt-D-Dap(Fmoc)-OH, is a specialized amino acid derivative integral to modern solid-phase peptide synthesis (SPPS). Its utility lies in the orthogonal protection scheme offered by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position and the acid-labile trityl (Trt) group on the β-amino side chain. This arrangement allows for precise, sequential manipulation of the peptide backbone and side chains, making it a valuable building block for creating non-natural peptides, peptidomimetics, and complex molecular scaffolds.[1][2] The D-configuration is particularly crucial for designing peptides with enhanced metabolic stability or for exploring novel conformational structures to modulate biological activity.

This guide provides an in-depth analysis of the expected spectroscopic data for Trt-D-Dap(Fmoc)-OH. While a complete, publicly-hosted dataset for this specific molecule is not consistently available, this document synthesizes data from analogous structures and first principles to provide a reliable reference for its characterization by Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Molecular Structure and Characterization Workflow

To confidently use this reagent, a multi-faceted analytical approach is required to confirm its identity and purity. The molecular structure, with its distinct protective groups, gives rise to a unique spectroscopic fingerprint.

Caption: Figure 1: Molecular Structure of Trt-D-Dap(Fmoc)-OH.

A typical workflow for the quality control and characterization of this amino acid derivative involves confirming the molecular weight, identifying key functional groups, and elucidating the precise atomic arrangement.

G start Synthesis & Purification of Trt-D-Dap(Fmoc)-OH ms Mass Spectrometry (Confirm Molecular Weight) start->ms ESI-TOF ir IR Spectroscopy (Identify Functional Groups) start->ir ATR-FTIR nmr NMR Spectroscopy (Elucidate Structure) start->nmr ¹H, ¹³C NMR end Verified Building Block ms->end ir->end nmr->end

Caption: A standard analytical workflow for verifying the identity and purity of the title compound.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first-line technique to verify the molecular identity of the synthesized product by confirming its molecular weight. For a molecule of this size, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and primarily yields the molecular ion. We expect to see the protonated molecular ion [M+H]⁺ as the base peak, with potential adducts like [M+Na]⁺ also present.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) calibrated according to the manufacturer's protocol.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.

Expected Data & Interpretation

The data below is calculated for the molecular formula C₃₇H₃₂N₂O₄.

Ion SpeciesCalculated m/zInterpretation
Molecular Formula C₃₇H₃₂N₂O₄-
Exact Mass 584.2366The monoisotopic mass of the neutral molecule.
[M+H]⁺ 585.2439The primary ion expected; its accurate mass is the key identifier.
[M+Na]⁺ 607.2259A common adduct formed from sodium ions present in glassware or solvents.
[M+K]⁺ 623.1998A less common adduct from potassium ion contamination.

Trustworthiness: The presence of a high-intensity signal corresponding to the calculated m/z of [M+H]⁺ within a narrow mass tolerance (typically <5 ppm on a high-resolution instrument) provides strong evidence for the compound's identity. The characteristic isotopic pattern arising from the natural abundance of ¹³C should also be observed.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the key functional groups within the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For Trt-D-Dap(Fmoc)-OH, we are looking for signatures of the carboxylic acid, the Fmoc carbamate, N-H bonds, and the extensive aromatic systems.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Record the spectrum, typically over a range of 4000-600 cm⁻¹, and perform a background subtraction using the clean ATR crystal.

Expected Data & Interpretation
Wavenumber (cm⁻¹)IntensityFunctional Group & Vibration ModeIn-Text Notes
3300-2500BroadO-H stretchCarboxylic acid O-H, often broad and overlapping with C-H stretches.
~3300MediumN-H stretchSecondary amines (carbamate and Trt-protected amine).
3100-3000Medium-WeakAromatic C-H stretchCharacteristic of the Fmoc and Trityl phenyl rings.
~1720StrongC=O stretchCarboxylic acid carbonyl.
~1690StrongC=O stretchUrethane/carbamate carbonyl from the Fmoc group.
1600, 1490, 1450Medium-WeakC=C stretchAromatic ring skeletal vibrations.
~740, ~700StrongC-H bendOut-of-plane bending for monosubstituted benzene rings (Trityl group).

Trustworthiness: The simultaneous presence of the strong, sharp carbonyl peaks around 1700 cm⁻¹ and the broad O-H stretch is a self-validating indicator of the protected amino acid structure. The distinct aromatic C-H bending signals confirm the presence of the bulky protecting groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The large, magnetically distinct protecting groups (Fmoc and Trityl) dominate the spectrum, but the core Dap signals are key to confirming the backbone structure.[3][4]

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (e.g., -COOH, -NH).[3]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[3][4]

  • Analysis:

    • ¹H NMR: Acquire a standard proton spectrum. Integration of the peaks should correspond to the number of protons in each environment.

    • ¹³C NMR: Acquire a broadband-decoupled carbon spectrum. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.[5]

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum can be divided into three main regions: the highly shielded aliphatic region, the deshielded α-carbon region, and the downfield aromatic region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOH The acidic proton is highly deshielded and often broad.
7.8-7.9d2HFmoc Ar-H Protons adjacent to the fluorenyl bridge are most deshielded.
7.6-7.7d2HFmoc Ar-H Other deshielded aromatic protons of the Fmoc group.
7.1-7.5m24HTrityl Ar-H (15H) + Fmoc Ar-H (8H)A complex multiplet representing the 15 equivalent protons of the trityl group and the remaining 8 protons of the Fmoc group.
~4.3m1HDap α-CH The proton on the chiral center, coupled to the β-protons and the α-NH.
4.1-4.2m3HFmoc -OCH₂ CH-The methylene and methine protons of the Fmoc group's linker.
3.0-3.2m2HDap β-CH₂ The methylene protons adjacent to the Trityl-protected nitrogen.
~2.5br s1Hβ-NH The NH proton on the side chain.
~2.0d1Hα-NH The NH proton of the Fmoc-carbamate.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum confirms the number of non-equivalent carbons and their functional types (e.g., carbonyl, aromatic, aliphatic).[6]

Chemical Shift (δ, ppm)AssignmentRationale
~173C OOHCarboxylic acid carbonyl carbon.
~156Fmoc C =OCarbamate carbonyl carbon.
144-145Trityl & Fmoc Quaternary Ar-C Aromatic carbons at the point of substitution.
120-130Trityl & Fmoc Ar-C HA large cluster of signals for the 38 aromatic CH carbons.
~70Trityl Quaternary C The central sp³ carbon of the trityl group.
~66Fmoc -OC H₂-The methylene carbon of the Fmoc linker.
~55Dap α-C HThe chiral α-carbon.
~47Fmoc -OCH₂C H-The methine carbon of the fluorenyl group.
~45Dap β-C H₂The side-chain methylene carbon.

Trustworthiness: The combination of ¹H and ¹³C NMR is definitive. The unique spin systems of the Dap core (an AMX or ABX system for the α-CH and β-CH₂ protons) and the characteristic shifts of the Fmoc and Trityl groups provide a self-consistent and verifiable structural proof. Cross-referencing the number of signals, their chemical shifts, and (for ¹H) their integrations against the expected structure provides the highest level of confidence.

References

  • Chem-Impex International. Nα-Trityl-Nβ-Fmoc-D-2,3-diaminopropionic acid. Available from: [Link]

  • Chem-Impex International. Nα-Fmoc-Nβ-4-methyltrityl-D-2,3-diaminopropionic acid. Available from: [Link]

  • Royal Society of Chemistry. Supplementary data The 1H-NMR and 13C-NMR spectra were recorded on Varian Mercury VX (400 MHz) spectrometer. Available from: [Link]

  • Bruker. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Available from: [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Available from: [Link]

Sources

Exploratory

Harnessing Asymmetry and Functionality: The Strategic Role of Trt-D-Dap(Fmoc)-OH in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The rational design of therapeutic peptides and complex biomaterials necessitates the use of specialized building block...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of therapeutic peptides and complex biomaterials necessitates the use of specialized building blocks that confer unique structural and functional properties. Trt-D-Dap(Fmoc)-OH, a derivative of D-α,β-diaminopropionic acid (D-Dap), represents a pivotal reagent in modern solid-phase peptide synthesis (SPPS). Its dual-protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position and a highly acid-labile trityl (Trt) group on the side-chain β-amino group, provides an orthogonal handle for sophisticated peptide engineering. This guide elucidates the core chemical features of Trt-D-Dap(Fmoc)-OH, provides field-proven protocols for its application, and explores the causality behind key experimental choices, offering a comprehensive resource for its effective incorporation into synthetic peptides.

Introduction: The Significance of D-Diaminopropionic Acid in Peptide Chemistry

Diamino acids are crucial for introducing additional positive charges and branching points into peptide sequences. L-α,β-diaminopropionic acid (L-Dap) and its D-enantiomer are of particular interest. The β-amino group on the side chain has a lower pKa (around 6.3-7.5 when incorporated into a peptide) compared to the ε-amino group of lysine (pKa ≈ 10.5).[1] This property makes peptides containing Dap sensitive to pH changes within the physiological range of endosomes, a feature exploited in the design of drug delivery vectors.[1]

The incorporation of the non-proteinogenic D-enantiomer (D-Dap) offers a strategic advantage by enhancing peptide stability against enzymatic degradation. The unique stereochemistry can also induce specific conformational constraints, which are critical for modulating biological activity and receptor binding affinity. Trt-D-Dap(Fmoc)-OH is the workhorse reagent for introducing this residue using the widely adopted Fmoc-based SPPS chemistry.[2]

Core Features: An Orthogonal Protection Strategy

The utility of Trt-D-Dap(Fmoc)-OH stems from its meticulously designed protection scheme, which allows for selective deprotection of the α-amino and β-amino groups at different stages of the synthesis.

The Nα-Fmoc Group: A Base-Labile Handle for Chain Elongation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most common SPPS strategy.[2][3] Its primary role is to temporarily block the α-amino group, preventing self-polymerization and ensuring that peptide bond formation occurs exclusively at the desired N-terminus of the growing chain.[4]

  • Mechanism of Removal: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6] This deprotection proceeds via a β-elimination mechanism, which is rapid and efficient at room temperature. The byproducts are readily washed away, preparing the newly liberated N-terminal amine for the next coupling cycle.

  • Causality: The choice of a mild base like piperidine is critical for preserving acid-labile protecting groups on the peptide side chains (such as Trt, Boc, and tBu) and the acid-sensitive linkers connecting the peptide to the solid support.[3][4]

The Nβ-Trt Group: An Acid-Sensitive Shield for the Side Chain

The triphenylmethyl (Trityl, Trt) group protects the nucleophilic β-amino side chain of the D-Dap residue. Its properties are essential for preventing unwanted side reactions during synthesis.

  • Steric Hindrance & Solubility: The bulky Trt group provides significant steric protection.[7] Furthermore, its presence dramatically improves the solubility of the amino acid derivative in organic solvents like DMF, which is a crucial advantage over unprotected or poorly protected polar amino acids.[8][9]

  • Acid Lability: The Trt group is exceptionally sensitive to acid.[7] It is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final "global deprotection" step, typically using a cocktail containing a strong acid like trifluoroacetic acid (TFA).[4][5] This differential stability is the essence of the orthogonal protection strategy.

  • Mechanism of Removal & The Role of Scavengers: Acid-mediated cleavage of the Trt group generates a stable trityl carbocation (Trt⁺). This electrophilic species can re-alkylate nucleophilic residues in the peptide, particularly tryptophan and methionine, leading to undesired side products. To prevent this, "scavengers" such as triisopropylsilane (TIPS) or triethylsilane (TES) must be included in the cleavage cocktail.[5][10] These scavengers efficiently trap the carbocation, ensuring a clean final product.

The relationship between the components of Trt-D-Dap(Fmoc)-OH and their respective deprotection methods is visualized below.

G cluster_main Orthogonal Protection Scheme of Trt-D-Dap(Fmoc)-OH Main Trt-D-Dap(Fmoc)-OH Nα-Fmoc Group D-Dap Backbone Nβ-Trt Group Fmoc_Dep Base-Labile Cleavage (e.g., 20% Piperidine/DMF) Main:f0->Fmoc_Dep Enables chain elongation Trt_Dep Acid-Labile Cleavage (e.g., TFA + Scavengers) Main:f2->Trt_Dep Final side-chain deprotection

Caption: Orthogonal deprotection of Trt-D-Dap(Fmoc)-OH.

Quantitative Data and Physicochemical Properties

A clear understanding of the reagent's properties is essential for accurate and reproducible synthesis.

PropertyValueSource(s)
IUPAC Name (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (Nβ-Trityl)Inferred from similar structures
CAS Number 1263047-04-6[11]
Molecular Formula C41H36N2O4Inferred from components
Molecular Weight 622.7 g/mol Inferred from formula
Appearance White to off-white solid[12][13]
Solubility Soluble in DMF, DCM, Chloroform[14][15]
Purity (HPLC) Typically ≥97%

Experimental Protocols: Incorporation into Peptides via SPPS

This section provides a detailed, step-by-step methodology for the manual incorporation of Trt-D-Dap(Fmoc)-OH into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.

Workflow Overview

The process follows a cyclical path of deprotection and coupling, culminating in a final cleavage step.

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Step-by-Step Methodology (0.1 mmol scale)

Materials:

  • Rink Amide Resin (or other suitable resin)

  • Trt-D-Dap(Fmoc)-OH

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Reagents: 20% (v/v) Piperidine in DMF, Cleavage Cocktail (95% TFA, 2.5% H₂O, 2.5% TIPS)

Protocol:

  • Resin Preparation:

    • Place 0.1 mmol of the peptide-resin (with the N-terminal Fmoc group intact) into a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.[5] Drain the solvent.

  • Nα-Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Trt-D-Dap(Fmoc)-OH (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) to the amino acid solution.[6]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate at room temperature for 1-2 hours. The bulky Trt group can cause slower coupling kinetics, so extended time may be necessary.[14][16]

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling.[6]

    • If the test is positive (blue color), the coupling step should be repeated.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times). The resin is now ready for the next synthesis cycle.

  • Final Cleavage and Global Deprotection:

    • After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIPS) to the resin.[5]

    • Causality: The TFA cleaves the peptide from an acid-labile linker (like Rink Amide) and simultaneously removes all acid-labile side-chain protecting groups, including Trt, tBu, and Pbf. The TIPS is critical for scavenging the liberated trityl cations.[5][10]

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Trt-D-Dap(Fmoc)-OH is a highly versatile and powerful building block for advanced peptide synthesis. Its orthogonal protection scheme provides the scientific control necessary to introduce a D-amino acid with a modifiable side-chain amine, enabling the creation of peptides with enhanced proteolytic stability, pH-responsive character, and unique conformational properties. By understanding the chemical principles behind its protecting groups and adhering to validated protocols that account for potential side reactions, researchers can confidently leverage this reagent to push the boundaries of drug discovery and materials science.

References

  • What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? (2018). ResearchGate. Retrieved from [Link]

  • The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

  • A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (n.d.). PubMed. Retrieved from [Link]

  • Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine. (n.d.). PubMed. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. (2023). PubMed Central. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]

  • Fmoc-L-homohomoGln(Trt)-OH. (n.d.). PubChem. Retrieved from [Link]

  • Exploring the Chemical Properties and Applications of Fmoc-N-Me-Gln(Trt)-OH. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. (2025). ResearchGate. Retrieved from [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet: Fmoc-MeCys(Trt)-OH. (n.d.). AAPPTec. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Safety Data Sheet: Fmoc-His(Trt)-OH. (n.d.). AAPPTec. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Protheragen. Retrieved from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. Retrieved from [Link]

  • Fmoc-Dap-OH. (n.d.). PubChem. Retrieved from [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis... (n.d.). ResearchGate. Retrieved from [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Role of the Trityl (Trt) Protecting Group in Diaminopropionic Acid (Dap) Derivatives

Abstract Diaminopropionic acid (Dap) and its derivatives are increasingly vital components in the design of novel peptides and peptidomimetics, contributing to advancements in drug development, including new classes of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diaminopropionic acid (Dap) and its derivatives are increasingly vital components in the design of novel peptides and peptidomimetics, contributing to advancements in drug development, including new classes of antibiotics and targeted therapeutics.[1][2] The successful synthesis of Dap-containing peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), is contingent upon a robust and orthogonal protection strategy for its reactive side-chain amine. This guide provides an in-depth technical analysis of the Trityl (Trt) group as a preeminent choice for this purpose. We will explore the chemical properties of the Trt group, the rationale for its application to Dap, detailed experimental protocols for the synthesis and incorporation of Fmoc-Dap(Trt)-OH, and a comparative analysis of its performance against other common protecting groups. This document is intended for researchers, chemists, and drug development professionals seeking to leverage Dap derivatives in their synthetic endeavors.

The Strategic Importance of Diaminopropionic Acid (Dap) in Modern Drug Discovery

L,α-Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is structurally analogous to alanine but features a primary amine on its β-carbon. This additional functional group provides a valuable site for chemical modification, allowing for:

  • Peptide Stapling and Cyclization: Introducing lactam bridges to constrain peptide conformation, often enhancing receptor affinity and metabolic stability.

  • Conjugation: Attaching payloads such as imaging agents, toxins for antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) to improve pharmacokinetic profiles.

  • Pharmacophore Elaboration: Serving as a scaffold to introduce new recognition elements or to mimic lysine side chains in a more constrained manner.

The successful exploitation of these features hinges on the ability to selectively protect the β-amino group while the α-amino group participates in standard peptide bond formation. This necessitates an orthogonal protecting group strategy, which is the cornerstone of modern Fmoc-based SPPS.[3]

The Principle of Orthogonal Protection in Fmoc-SPPS

In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection scheme is one where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][4] The standard Fmoc/tBu strategy relies on this principle:

  • Nα-Fmoc Group (Temporary): Protects the alpha-amine of the incoming amino acid. It is base-labile and removed at each cycle of the synthesis using a piperidine solution.[5]

  • Side-Chain Protecting Groups (Permanent): Protect reactive side chains (e.g., Lys, Asp, Glu, Cys). These are typically tert-Butyl (tBu) based groups, which are acid-labile and are removed simultaneously with cleavage of the peptide from the resin using a strong acid, commonly Trifluoroacetic Acid (TFA).[6]

For the Dap side-chain amine, a protecting group must be stable to repeated piperidine treatments yet removable under conditions that are compatible with the final cleavage step. The Trityl (Trt) group fulfills these requirements exceptionally well.

The Trityl (Trt) Group: A Sterically Dominant, Acid-Labile Protector

The Trityl (triphenylmethyl) group is a bulky protecting group widely used for amines, alcohols, and thiols. Its utility is defined by several key characteristics.[7]

Chemical Properties and Steric Hindrance

The three phenyl rings of the Trt group create significant steric bulk. This physical shield effectively prevents the protected functional group—in this case, the Dap side-chain amine—from participating in unwanted side reactions during peptide synthesis.[8] Furthermore, this bulkiness enhances the solubility of protected amino acid derivatives, such as Fmoc-Dap(Trt)-OH, in common organic solvents like Dimethylformamide (DMF), which is a notable advantage over some other protected amino acids that exhibit poor solubility.[9]

Acid-Labile Nature and Deprotection Mechanism

The Trt group is highly sensitive to acid. Deprotection is initiated by protonation, which facilitates the cleavage of the carbon-nitrogen bond. This process generates a free amine and the highly stable trityl carbocation.[10][11] The remarkable stability of this cation, due to the resonance delocalization of the positive charge across the three phenyl rings, is the thermodynamic driving force for the cleavage reaction.

It is critical to note that the liberated trityl cation is a potent electrophile and can alkylate nucleophilic residues within the peptide sequence, particularly Tryptophan (Trp) and Methionine (Met).[12] To prevent these side reactions, "scavengers" must be included in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that rapidly and irreversibly traps the trityl cation.[13][14]

Trt_Deprotection cluster_cleavage Dap_Trt R-NH-Trt Protonated R-NH₂⁺-Trt Dap_Trt->Protonated + H⁺ H_plus H+ Dap_Free R-NH₃⁺ Protonated->Dap_Free Cleavage Trt_Cation Trt⁺ (Trityl Cation) Protonated->Trt_Cation Trapped_Trt Trt-SiR₃ Trt_Cation->Trapped_Trt + TIS TIS TIS (Scavenger)

Caption: Acid-catalyzed deprotection of a Trt-protected amine and subsequent cation trapping.

Application of Trityl Protection to the Dap Side Chain

The use of Fmoc-Dap(Trt)-OH is a well-established and reliable method in SPPS.[15]

Synthesis of Nα-Fmoc-Nβ-Trt-Dap-OH

The synthesis of the protected building block is a critical precursor to its use in peptide synthesis. While multiple routes exist, a common approach involves a two-step protection strategy starting from Dap.

  • Nα-Fmoc Protection: The α-amino group is selectively protected using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or a similar reagent under basic conditions.

  • Nβ-Trt Protection: The side-chain amine of the resulting Fmoc-Dap-OH is then protected using Trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base like Diisopropylethylamine (DIEA) in a solvent such as Dichloromethane (DCM).

Synthesis_Workflow start L-Diaminopropionic Acid (Dap) step1 Protect α-amine: + Fmoc-OSu, Base start->step1 intermediate Fmoc-Dap-OH step1->intermediate step2 Protect β-amine: + Trt-Cl, DIEA, DCM intermediate->step2 product Fmoc-Dap(Trt)-OH step2->product

Caption: High-level workflow for the synthesis of the Fmoc-Dap(Trt)-OH building block.

Advantages in Solid-Phase Peptide Synthesis
  • Orthogonality: The Trt group is completely stable to the 20-40% piperidine in DMF used for Fmoc deprotection, ensuring the integrity of the side-chain protection throughout chain assembly.[3][7]

  • Mild Cleavage: While requiring acid, the Trt group can be cleaved under the standard conditions used for final peptide deprotection and cleavage from most resins (e.g., 95% TFA).[9] Milder conditions, such as 1-5% TFA in DCM, can also be used for selective on-resin deprotection if the peptide is attached to a hyper-acid-labile resin like 2-chlorotrityl chloride resin.[11]

  • Prevention of Side Reactions: The bulky Trt group effectively prevents the nucleophilic side-chain amine from interfering with coupling reactions or undergoing undesired modifications.

Experimental Protocols & Workflows

Workflow: Incorporation of Fmoc-Dap(Trt)-OH in SPPS

The incorporation of Fmoc-Dap(Trt)-OH into a growing peptide chain on a solid support follows the standard cycle of Fmoc-SPPS.

SPPS_Cycle cluster_resin Peptide on Resin Resin_Start Resin-Peptide-NH-Fmoc Deprotection 1. Deprotection 20% Piperidine in DMF Resin_Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling Fmoc-Dap(Trt)-OH Activator (e.g., HATU) Base (e.g., DIEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Resin_End Resin-Peptide-Dap(Trt)-Fmoc Wash2->Resin_End Loop_Arrow Resin_End->Loop_Arrow Repeat for next amino acid

Caption: Standard cycle for incorporating Fmoc-Dap(Trt)-OH in solid-phase peptide synthesis.

Protocol: Global Cleavage and Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Trt, are removed.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge and vials

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the deprotected peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

  • Dry the resulting white solid (crude peptide) under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Comparative Analysis of Dap Side-Chain Protecting Groups

The Trt group is not the only option for protecting the Dap side chain. The choice of protecting group depends on the specific requirements of the synthesis, such as the need for selective on-resin deprotection.

Protecting GroupStructure ClassDeprotection ConditionsOrthogonality with Fmoc/tBuKey AdvantagesKey Disadvantages
Trityl (Trt) TritylHighly Acid Labile (e.g., 95% TFA; 1-5% TFA on labile resins)[9]Fully OrthogonalHigh stability, improves solubility, well-established.[9]Liberated cation requires scavenging; steric bulk can sometimes hinder coupling.[8]
Boc UrethaneAcid Labile (e.g., 95% TFA)Fully OrthogonalSmaller size, less steric hindrance during coupling.Potential for premature deprotection under very strong acidic conditions if other groups are present.
Mtt Trityl (Substituted)Very Acid Labile (e.g., 1% TFA, Acetic Acid mixtures)[9][16]Fully OrthogonalAllows for selective on-resin deprotection in the presence of tBu groups.[9]More expensive than Trt; higher acid lability can be a risk.
ivDde VinylicHydrazine-Labile (e.g., 2-5% Hydrazine in DMF)Fully OrthogonalAllows selective deprotection under non-acidic/basic conditions for on-resin cyclization/conjugation.Hydrazine can also slowly cleave Fmoc groups; requires N-terminal Boc protection for selective deprotection.

Conclusion and Future Perspectives

The Trityl (Trt) protecting group serves as a robust and reliable workhorse for the side-chain protection of diaminopropionic acid in Fmoc-based solid-phase peptide synthesis. Its high stability to the basic conditions of Fmoc removal, coupled with its clean and efficient cleavage under standard acidic conditions, makes it an ideal choice for the routine synthesis of linear Dap-containing peptides. The steric bulk of the Trt group is a key feature, preventing unwanted side reactions and often improving the solubility of the protected amino acid monomer.

While alternative protecting groups like Mtt and ivDde offer pathways for more complex, multi-step on-resin modifications, the Trt group provides a cost-effective, highly validated, and straightforward solution for most applications. As the demand for sophisticated peptide therapeutics continues to grow, a thorough understanding of the principles and protocols governing the use of Fmoc-Dap(Trt)-OH will remain an essential skill for researchers and professionals in the field of drug development.

References

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5323–5337. Retrieved from [Link]

  • St Hilaire, P. M., Willert, M., Eissler, M. A., Kass, D. F., & Becker, A. (1999). Acid-labile protecting groups for the synthesis of lipidated peptides. Angewandte Chemie International Edition, 38(9), 1269-1271. Retrieved from [Link]

  • Hassan, S. S., A. A., A. M., & A., A. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 28(1), 223. Retrieved from [Link]

  • Building blocks for SPPS: Fmoc-d-Dap(Trt)-OH (3), (N6-Z-adenine-9-yl) - acetic acid (4), and (thymine-1-yl)-acetic acid (5). (n.d.). ResearchGate. Retrieved from [Link]

  • Maiti, A., & Reddy, V. G. (2005). A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. Synlett, 2005(10), 1593-1595. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis. (2018). Springer Nature Experiments. Retrieved from [Link]

  • Application of the Trityl Group in Peptide Chemistry. (1999). Radboud University Repository. Retrieved from [Link]

  • Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. (2021). Oncology Letters, 22(5), 803. Retrieved from [Link]

  • Synthesis of Fmoc-DADHOHA(acetonide,Trt)-OH. (a) EDC, HOBt and dry DMF,... (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, T., & Ye, M. (2019). Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin. Antibiotics, 8(2), 68. Retrieved from [Link]

  • Krishnamurthy, R. (2021). Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential?. ChemBioChem, 22(15), 2541-2544. Retrieved from [Link]

  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. (2023). ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Tritylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • (a) Cys thiol protection with the trityl (Trt) protecting group.... (n.d.). ResearchGate. Retrieved from [Link]

  • A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (2001). ResearchGate. Retrieved from [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (2010). International Journal of Peptide Research and Therapeutics, 16(3), 155-161. Retrieved from [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. (2013). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Orthogonal Protecting Group Strategies with Trt-D-Dap(Fmoc)-OH: A Technical Guide for Advanced Peptide Synthesis

Abstract The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide science, enabling the development of therapeutics with enhanced stability, novel conformations, and tailored biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide science, enabling the development of therapeutics with enhanced stability, novel conformations, and tailored biological activities. Among these, di-amino acids such as D-2,3-diaminopropionic acid (D-Dap) offer a versatile scaffold for the construction of branched, cyclic, and conjugated peptides. The success of these complex synthetic endeavors hinges upon a robust and precise orthogonal protecting group strategy. This technical guide provides an in-depth examination of the use of N-α-Fmoc-N-β-Trt-D-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH), a critical building block for such applications. We will explore the chemical principles underpinning its use, provide detailed, field-proven protocols for its selective manipulation, and discuss the critical considerations for troubleshooting and ensuring the integrity of the final peptide product.

Introduction: The Imperative of Orthogonality

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process that builds a peptide chain while it is anchored to an insoluble resin. The power of SPPS lies in the use of protecting groups, which temporarily block reactive functional groups to ensure that amide bond formation occurs only at the desired location. The most sophisticated peptide architectures, such as side-chain cyclized (lactam-bridged) peptides, demand an orthogonal protecting group strategy .[1] This principle dictates that multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others.[2]

The Fmoc/tBu strategy is the most prevalent approach in modern SPPS.[3] It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu) and trityl (Trt), for the "permanent" protection of amino acid side chains.[4] The building block Trt-D-Dap(Fmoc)-OH is a perfect embodiment of this orthogonality, designed for the precise, stepwise functionalization of a peptide chain.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amine. It is stable to acidic conditions but is cleaved rapidly by a secondary amine base, typically piperidine, via a β-elimination mechanism.[4][5]

  • Trt (Trityl) Group: Protects the side-chain β-amine of the D-Dap residue. It is stable to the basic conditions used for Fmoc removal but is highly labile to mild acidic conditions (e.g., dilute trifluoroacetic acid, TFA).[6]

This dual protection scheme allows for two distinct synthetic pathways after the incorporation of Trt-D-Dap(Fmoc)-OH into a growing peptide chain, as illustrated below.

Orthogonal pathways available after incorporating Trt-D-Dap(Fmoc)-OH.

Chemical Mechanisms of Selective Deprotection

A deep understanding of the underlying chemical mechanisms is critical for the successful application and troubleshooting of this orthogonal strategy.

Fmoc Group Removal: Base-Mediated β-Elimination

The Fmoc group is removed under non-acidic, basic conditions. The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically piperidine. This generates a stabilized carbanion, which then undergoes a β-elimination (E1cb mechanism), releasing the free α-amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[4][7] The excess piperidine in the deprotection solution serves a dual purpose: it not only acts as the base but also as a scavenger, trapping the electrophilic DBF to form a stable adduct, thereby driving the reaction to completion.[7]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction (Fast) Fmoc_Peptide->Proton_Abstraction Piperidine1 Piperidine Piperidine1->Proton_Abstraction Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination (E1cb) (Rate-Limiting) Carbanion->Elimination Free_Amine H₂N-Peptide Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Mechanism of Fmoc deprotection by piperidine.

This reaction is remarkably clean and fast, with a half-life of seconds when using 20% piperidine in DMF.[7] The Fmoc group is exceptionally stable to acidic conditions, tolerating even concentrated TFA, which is fundamental to its orthogonality with the Trt group.[2][7]

Trt Group Removal: Acid-Catalyzed Cleavage

The Trt group is cleaved via an acid-catalyzed SN1-type mechanism. The reaction is initiated by protonation of one of the ether-like C-N bonds by an acid, such as TFA. This leads to the departure of the amine as a leaving group and the formation of the triphenylmethyl cation, also known as the trityl cation.[8]

The trityl cation is highly stabilized by resonance across its three phenyl rings, making it a very stable carbocation and an excellent leaving group. However, this stability also makes it a potent electrophile that can re-alkylate nucleophilic side chains on the peptide, such as tryptophan, methionine, or the newly liberated amine itself.[8][9] To prevent these deleterious side reactions, the inclusion of a scavenger is mandatory. Trialkylsilanes, such as triisopropylsilane (TIS), are particularly effective as they irreversibly reduce the trityl cation to the inert hydrocarbon triphenylmethane.[8]

Trt_Deprotection Trt_Peptide Trt-NH-SideChain-Peptide Protonation Protonation Trt_Peptide->Protonation TFA H⁺ (from TFA) TFA->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage (Sₙ1-type) Protonated_Intermediate->Cleavage Free_Amine H₂N-SideChain-Peptide Cleavage->Free_Amine Trt_Cation Trityl Cation (Trt⁺) Cleavage->Trt_Cation Reduction Irreversible Reduction Trt_Cation->Reduction TIS TIS (Scavenger) TIS->Reduction Triphenylmethane Triphenylmethane Reduction->Triphenylmethane

Mechanism of Trt deprotection and cation scavenging.

The high acid lability of the Trt group allows for its removal with very dilute concentrations of TFA (e.g., 1-2% in Dichloromethane, DCM), conditions under which the N-α-Fmoc group and other more robust acid-labile side-chain protecting groups (like tBu and Boc) remain fully intact.[10]

Experimental Protocols & Methodologies

The following protocols provide a validated framework for the use of Trt-D-Dap(Fmoc)-OH in SPPS. Researchers should consider these as starting points to be optimized for their specific peptide sequence and instrumentation.

Standard SPPS Cycle

This protocol outlines the incorporation of Trt-D-Dap(Fmoc)-OH and subsequent chain elongation.

StepProcedureReagents & ConditionsPurpose
1Resin Swelling Swell resin (e.g., Rink Amide) in DMF for 30-60 min.Prepares the resin matrix for synthesis.
2Fmoc Deprotection Treat resin with 20% piperidine in DMF (2 x 10 min).[5]Removes the N-α-Fmoc group to expose the free amine for coupling.
3Washing Wash resin thoroughly with DMF (5-7 times).Removes piperidine and the DBF-adduct.
4Amino Acid Coupling Couple the next Fmoc-amino acid (3-4 eq.) using an appropriate activator (e.g., HCTU, HATU) and base (e.g., DIPEA, Collidine) in DMF for 1-2 hours.[11]Forms the next peptide bond in the sequence.
5Washing Wash resin with DMF (3-5 times).Removes excess reagents and byproducts.
6Repeat Repeat steps 2-5 for each amino acid in the sequence.Elongates the peptide chain.

Note on Coupling Trt-D-Dap(Fmoc)-OH: The bulky Trt group can cause steric hindrance, potentially slowing down coupling reactions.[12] It is advisable to:

  • Use a potent activating reagent like HATU or HCTU.[11]

  • Consider a double coupling protocol, especially if a ninhydrin test indicates incomplete reaction after the first coupling.[11]

  • Ensure adequate reaction time (e.g., 2 hours or more).

Selective On-Resin Deprotection of the Trt Group

This procedure allows for the unmasking of the Dap side-chain amine while the peptide remains attached to the resin and fully protected otherwise.

StepProcedureReagents & ConditionsPurpose
1Resin Preparation After incorporation of Trt-D-Dap(Fmoc)-OH and any subsequent residues, wash the peptidyl-resin with DCM (3-5 times) and dry briefly under N₂.Prepares the resin for the acidic deprotection step.
2Trt Cleavage Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM .[9] Perform multiple short treatments (e.g., 5 x 2 min) rather than one long one.Selectively cleaves the acid-labile Trt group. The scavenger (TIS) is critical.
3Filtration After each treatment, filter the cleavage solution away from the resin.Removes the cleaved trityl cation and drives the equilibrium towards deprotection.
4Washing Wash the resin thoroughly with DCM (3-5 times).Removes residual acid and scavengers.
5Neutralization Wash the resin with a 10% solution of DIPEA in DMF (2 x 5 min).Neutralizes the protonated side-chain amine, preparing it for subsequent reaction.
6Final Wash Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).Removes excess base and prepares the resin for the next step.
Application: On-Resin Lactam Bridge Formation

A primary application for Trt-D-Dap(Fmoc)-OH is the synthesis of side-chain cyclized peptides. This protocol outlines the formation of a lactam bridge between the newly deprotected Dap side-chain and a side-chain carboxyl group (e.g., from an Asp or Glu residue) that has been deprotected in a similarly orthogonal fashion (e.g., using an Allyl ester).

  • Linear Peptide Synthesis: Synthesize the linear peptide using standard Fmoc-SPPS, incorporating Trt-D-Dap(Fmoc)-OH and, for example, Fmoc-Asp(OAll)-OH at the desired positions.

  • Selective Deprotection:

    • Remove the Allyl group from the Asp side-chain using a palladium catalyst (e.g., Pd(PPh₃)₄).

    • Perform the selective on-resin deprotection of the Trt group from the Dap side-chain as described in Protocol 3.2 .

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a coupling reagent (e.g., PyBOP or HATU, 3 eq.) and a base (DIPEA, 6 eq.) to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature.[13]

    • Monitor the reaction for completion using a ninhydrin test (the test should remain negative, indicating no free amines).

  • Final Cleavage: Once cyclization is complete, cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail.

Lactam_Formation cluster_workflow On-Resin Lactam Bridge Formation Start Linear Peptide on Resin (with Dap(Trt) and Asp(OAll)) Selective_Deprotection 1. Remove Allyl (Pd catalyst) 2. Remove Trt (Dilute TFA/TIS) Start->Selective_Deprotection Cyclization On-Resin Coupling (PyBOP/DIPEA) Selective_Deprotection->Cyclization Final_Cleavage Global Deprotection & Cleavage (e.g., 95% TFA Cocktail) Cyclization->Final_Cleavage End Purified Cyclic Peptide Final_Cleavage->End

Workflow for synthesizing a lactam-bridged cyclic peptide.

Troubleshooting & Scientific Considerations

While powerful, this orthogonal strategy requires careful attention to detail to mitigate potential side reactions and ensure high purity of the final product.

IssuePotential Cause(s)Recommended Solution(s) & Rationale
Incomplete Trt Deprotection Insufficient acid concentration or reaction time. Inefficient removal of the trityl cation, allowing for re-attachment.Increase the number of dilute TFA treatments (e.g., from 5 to 8). Ensure a sufficient excess of scavenger (TIS) is present in the cleavage solution to irreversibly trap the Trt⁺ cation.[8]
Loss of N-α-Fmoc Group While highly stable to acid, prolonged exposure or stronger than intended acidic conditions could lead to minor Fmoc cleavage.Use fresh, anhydrous 1-2% TFA in DCM. Avoid extended deprotection times; multiple short treatments are superior. The stability of the Fmoc group is excellent but not infinite.[7]
Side-Chain Alkylation Inadequate scavenging of the electrophilic trityl cation during deprotection.Always use a scavenger like TIS. For peptides rich in nucleophilic residues (Trp, Met, Cys), increase the scavenger concentration to 5% or use a more complex scavenger cocktail even for the selective deprotection step.[8]
Piperidide Formation during Cyclization If piperidine is used for the final Fmoc removal before cyclization, the free piperidine can compete with the side-chain amine in attacking the activated carboxyl group.This is a known side reaction when forming lactam bridges involving diaminopropionic acid.[14] For the final Fmoc removal step prior to on-resin cyclization, consider using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) instead of piperidine to avoid this side product.[14]
Poor Coupling Efficiency Steric hindrance from the bulky Trt group on the Dap residue or aggregation of the growing peptide chain.Use a more potent coupling reagent (HATU, HCTU). Perform a double coupling. Switch to a more effective solvent like N-methylpyrrolidone (NMP) or use a solvent mixture (DCM/DMF/NMP) to improve solvation and disrupt aggregation.[11]

Conclusion

The orthogonally protected amino acid Trt-D-Dap(Fmoc)-OH is an enabling tool for the synthesis of complex peptides. Its strategic design, leveraging the base-lability of the Fmoc group and the distinct acid-lability of the Trt group, provides chemists with precise control over peptide chain elongation and side-chain modification. By understanding the chemical mechanisms of deprotection, adhering to validated protocols, and anticipating potential side reactions, researchers can successfully employ this building block to construct novel peptide architectures, from branched constructs to conformationally constrained cyclic peptides, thereby advancing the frontiers of drug discovery and materials science.

References

  • de la Figuera, N., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 811. [Link]

  • Shaik, F. P., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.[Link]

  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. [Link]

  • Pothukanuri, S., et al. (2008). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Organic Letters, 10(22), 5143-5146. [Link]

  • Limal, D., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. International Journal of Peptide and Protein Research, 52(2), 121-129. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Google Patents. (2008). Methods for the synthesis of cyclic peptides.
  • Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS.[Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?[Link]

  • Zhang, S., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2396-2406. [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.[Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.[Link]

  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection.[Link]

  • Machado, D. F. S., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.[Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.[Link]

  • Kumar, S. E., et al. (2010). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 20(24), 7329-7332. [Link]

  • ResearchGate. (2018). (PDF) Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide.[Link]

  • Kocsis, L., et al. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of Peptide Science, 12(6), 428-436. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Incorporation of Trt-D-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of D-Diaminopropionic Acid in Peptide Synthesis In the landscape of modern peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of D-Diaminopropionic Acid in Peptide Synthesis

In the landscape of modern peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing peptides with enhanced therapeutic properties, novel structural motifs, and tailored functionalities. Among these, Diaminopropionic acid (Dap) offers a unique side-chain primary amine, providing a versatile handle for peptide modification, such as cyclization, branching, or conjugation of reporter molecules.

This guide focuses on Trt-D-Dap(Fmoc)-OH , a specifically protected derivative of the D-enantiomer of Dap. The use of the D-amino acid is a well-established method to confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics. The orthogonal protection scheme is critical for its successful use in Solid-Phase Peptide Synthesis (SPPS):

  • N-α-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group, standard for the temporary protection of the alpha-amino group in the most common SPPS strategies.[1][2] It is reliably cleaved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][4]

  • N-β-Trt (Trityl): A bulky, acid-labile protecting group safeguarding the side-chain amine.[1][5] Its significant steric hindrance prevents unwanted side reactions at the side-chain amine during peptide elongation. The Trt group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final acidolytic step (e.g., with Trifluoroacetic acid - TFA), which also cleaves the peptide from the resin.[6][7]

The strategic incorporation of Trt-D-Dap(Fmoc)-OH enables the synthesis of complex peptide architectures, including peptide nucleic acids, cyclic peptides, and peptides designed for specific molecular interactions.[8][9]

Core Principles and Challenges in SPPS Incorporation

The successful incorporation of Trt-D-Dap(Fmoc)-OH hinges on understanding and mitigating challenges primarily arising from its structure. While compatible with standard Fmoc-SPPS workflows, its bulky Trt group necessitates specific considerations.[10]

The Challenge of Steric Hindrance

The voluminous nature of the trityl protecting group can significantly impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support. This steric clash can lead to slower coupling kinetics and, if not properly managed, incomplete coupling reactions. Incomplete coupling results in the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[10][11]

Selecting the Optimal Coupling Reagents

To overcome steric hindrance, the choice of coupling reagent is paramount. While standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) can be used, more potent onium salt-based reagents are highly recommended for coupling sterically demanding amino acids.[12][13]

  • Uronium/Aminium Salts (HATU, HCTU, HBTU): These reagents form highly reactive acyl-uronium/aminium species that facilitate rapid amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for difficult couplings due to its high reactivity.[13][14]

  • Phosphonium Salts (PyBOP, DEPBT): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly efficient. DEPBT is noted for its remarkable resistance to racemization, making it a reagent of choice for sensitive residues like Histidine, and can be a good option for other valuable, modified amino acids.[12][14]

The use of a base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is required with onium salt reagents to activate the amino acid and neutralize the protonated N-terminus of the peptide-resin.[12]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the efficient incorporation of Trt-D-Dap(Fmoc)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

Workflow for Trt-D-Dap(Fmoc)-OH Incorporation

Below is a visual representation of the key steps involved in a single coupling cycle for incorporating the target amino acid.

spss_workflow cluster_activation start Peptide-Resin (Free N-terminus) activation Activation of Trt-D-Dap(Fmoc)-OH (HATU/DIPEA in DMF) coupling Coupling Reaction (1-4 hours) start->coupling Add Activated AA wash1 Wash (DMF, DCM) coupling->wash1 capping Optional Capping (Acetic Anhydride) coupling->capping kaiser Kaiser Test (Monitor Completion) wash1->kaiser kaiser->coupling Positive (Blue) Recouple deprotection Fmoc Deprotection (20% Piperidine/DMF) kaiser->deprotection Negative (Yellow) Coupling Complete recouple Recouple (If necessary) capping->deprotection wash2 Wash (DMF, DCM) deprotection->wash2 next_cycle Proceed to Next Coupling Cycle wash2->next_cycle

Caption: SPPS workflow for coupling Trt-D-Dap(Fmoc)-OH.

Protocol 1: Coupling of Trt-D-Dap(Fmoc)-OH

This protocol assumes a starting scale of 0.1 mmol on a pre-swelled peptide-resin with a deprotected N-terminal amine.

1. Resin Preparation:

  • Ensure the peptide-resin is well-swelled in DMF (approx. 10 mL/g of resin) for at least 30 minutes.

  • Perform N-α-Fmoc deprotection using 20% (v/v) piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) followed by Dichloromethane (DCM) (3 times) and again with DMF (3 times) to remove all traces of piperidine.

2. Amino Acid Activation Mixture Preparation:

  • In a separate reaction vessel, dissolve:

    • Trt-D-Dap(Fmoc)-OH: 0.178 g (0.3 mmol, 3 eq)

    • HATU: 0.114 g (0.3 mmol, 3 eq)

  • Add 2-3 mL of peptide synthesis grade DMF and vortex to dissolve.

  • Just before adding to the resin, add DIPEA: 105 µL (0.6 mmol, 6 eq).

3. Coupling Reaction:

  • Immediately add the freshly prepared activation mixture to the deprotected peptide-resin.

  • Agitate the reaction vessel using a shaker or nitrogen bubbling at room temperature for 2 to 4 hours . The extended reaction time helps to ensure complete acylation despite steric hindrance.

4. Monitoring and Post-Coupling:

  • After the coupling period, take a small sample of resin beads and perform a Kaiser test .

    • Negative Result (Yellow/Colorless Beads): Indicates successful coupling (free amines are consumed). Proceed to washing.

    • Positive Result (Dark Blue Beads): Indicates incomplete coupling. A second coupling (recouple) is required. Drain the reaction solution and repeat steps 2 and 3, potentially with a longer reaction time or a slight increase in temperature (e.g., 35-40°C).

  • Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all soluble reagents and byproducts.

5. (Optional) Capping:

  • If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.

  • Treat the resin with a solution of 5% (v/v) acetic anhydride and 5% (v/v) DIPEA in DMF for 20 minutes.

  • Wash the resin thoroughly as described above.

Protocol 2: Final Cleavage and Trt-Group Deprotection

This protocol removes the completed peptide from the solid support and simultaneously cleaves all acid-labile side-chain protecting groups, including the Trt group from the Dap side-chain.

1. Resin Preparation:

  • After the final N-α-Fmoc deprotection and washing of the full-length peptide, thoroughly dry the peptide-resin under high vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail. A standard and highly effective mixture is Reagent K :

    • Trifluoroacetic Acid (TFA): 9.5 mL (95%)

    • Triisopropylsilane (TIS): 0.25 mL (2.5%)

    • Deionized Water: 0.25 mL (2.5%)

  • Causality: TIS acts as a carbocation scavenger. During acidolysis, the Trt group is released as a stable trityl cation (Trt+). This cation can re-attach to electron-rich amino acid side chains, particularly Tryptophan. TIS efficiently quenches these cations, preventing this deleterious side reaction.[6][7]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Stir or gently agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin with a small additional volume of neat TFA (1-2 mL) and combine the filtrates.

4. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 40-50 mL) of ice-cold diethyl ether.

  • A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide, carefully decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Quantitative Data Summary

For ease of reference, the key quantitative parameters for the coupling protocol are summarized below.

Reagent/ParameterEquivalents (eq)Concentration/SolventReaction TimeKey Remarks
Trt-D-Dap(Fmoc)-OH 3 - 5~0.1 M in DMF-Use a sufficient excess to drive the reaction to completion.
Coupling Reagent (HATU) 2.9 - 4.9Matched to Amino Acid-A slight sub-equivalency to the amino acid can minimize side reactions like guanidinylation.[13]
Base (DIPEA) 6 - 10Matched to Amino Acid-Ensures activation and neutralization of the resin. Collidine is a less basic alternative.[14]
Coupling Reaction --2 - 4 hoursMonitor with Kaiser test; extend time or recouple if necessary.
Cleavage Cocktail -TFA/TIS/H₂O (95:2.5:2.5)2 - 3 hoursTIS is critical for scavenging the released Trt cations.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling • Steric hindrance from Trt group.• On-resin peptide aggregation.• Inefficient coupling reagents.Recouple: Perform a second coupling reaction.• Change Reagents: Switch to a more potent activator like HATU or COMU.• Increase Temperature: Run the coupling at 35-40°C.• Disrupt Aggregation: Add chaotropic salts or use a solvent like NMP.[15]
Peptide Truncation • Incomplete Fmoc deprotection.• Incomplete coupling followed by no capping.Optimize Deprotection: If deprotection is slow, consider using 2% DBU in the piperidine solution.[6]• Implement Capping: Routinely cap after coupling difficult residues to block unreacted sites.
Side Product Formation • Re-attachment of Trt cation during cleavage.• Racemization of adjacent residues.Use Scavengers: Always include TIS or EDT in the cleavage cocktail.• Minimize Pre-activation: For sensitive residues, minimize the time between adding the base and adding the mixture to the resin to reduce the risk of racemization.[16]

References

  • Title: Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications.[8][9] Source: PubMed, ResearchGate URL: [Link]

  • Title: Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity.[17] Source: PMC - NIH URL: [Link]

  • Title: The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis.[18] Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry.[6] Source: AAPPTec URL: [Link]

  • Title: What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?[7] Source: ResearchGate URL: [Link]

  • Title: Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS).[11] Source: PubMed URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis.[5] Source: AAPPTec URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis.[16] Source: PMC - NIH URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis.[4] Source: Springer URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis.[15] Source: AAPPTec URL: [Link]

  • Title: Solid phase peptide synthesis of peptides and cyclic peptides.[14] Source: Moodle@Units URL: [Link]

  • Title: Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.[2] Source: Luxembourg Bio Technologies URL: [Link]

Sources

Application

Application Note: Strategies for Efficient Activation and Coupling of Trt-D-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis

Introduction: The Challenge of Incorporating Trt-D-Dap(Fmoc)-OH Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, yet the incorporation of certain non-canonical or sterically hinde...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Trt-D-Dap(Fmoc)-OH

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, yet the incorporation of certain non-canonical or sterically hindered amino acids remains a significant challenge. Trt-D-Dap(Fmoc)-OH, a D-enantiomer of diaminopropionic acid with its side-chain amine protected by a bulky trityl (Trt) group and its α-amine by a fluorenylmethyloxycarbonyl (Fmoc) group, presents a classic example of a "difficult" building block.

The primary obstacle to its efficient incorporation is the substantial steric hindrance posed by the trityl group. This bulkiness can significantly slow down the kinetics of the acylation reaction, leading to incomplete coupling, deletion sequences, and ultimately, lower purity and yield of the target peptide.[1] Standard activation methods, such as those employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt), often prove insufficient to overcome this steric barrier.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate activation methods and detailed protocols for the successful incorporation of Trt-D-Dap(Fmoc)-OH into peptide sequences. We will explore the mechanistic basis for activator selection and present field-proven protocols designed to maximize coupling efficiency while minimizing common side reactions.

The Chemistry of Activation: Overcoming Steric Hindrance

To achieve efficient coupling, the carboxyl group of Trt-D-Dap(Fmoc)-OH must be converted into a highly reactive species capable of withstanding the steric shield of the Trt group. This is best accomplished using modern in-situ activating reagents, specifically uronium/aminium or phosphonium salts, which generate highly reactive acyl-Oxyma or acyl-HOAt active esters.[3]

Uronium/Aminium Salt Reagents

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are exceptionally effective for hindered couplings.[3][4]

  • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which rapidly converts to an OAt-active ester.[5][6] The nitrogen atom in the HOAt ring provides anchimeric assistance, further accelerating the subsequent aminolysis step.[3][7] COMU functions similarly but generates an even more reactive Oxyma-based active ester, offering advantages in safety (Oxyma is non-explosive) and solubility.[4][8]

Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-OH Trt-D-Dap(Fmoc)-OH Active_Ester OAt-Active Ester Fmoc-AA-OH->Active_Ester + HATU Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide + H₂N-Peptide-Resin

Caption: Uronium salt (HATU) activation pathway.

Carbodiimide with High-Performance Additives

While traditional DIC/HOBt is often insufficient, the combination of DIC with OxymaPure® (Ethyl cyano(hydroxyimino)acetate) represents a significant improvement and a cost-effective alternative.[4][9] OxymaPure is more acidic than HOBt, leading to the formation of a more reactive active ester and superior suppression of racemization.[8] This method is particularly recommended when base-free conditions are desired to minimize epimerization.[4]

Comparative Analysis of Activation Methods

The choice of activation method involves a trade-off between reactivity, cost, and potential side reactions. The following table summarizes the key characteristics of the recommended methods for coupling Trt-D-Dap(Fmoc)-OH.

Activation MethodReagentsRelative ReactivityRacemization RiskKey AdvantagesConsiderations
Uronium/Aminium HATU / DIPEAVery HighLow to ModerateExtremely effective for hindered couplings; fast reaction times.[3][7]Requires base (DIPEA), which can increase racemization risk with prolonged pre-activation.[10] Potential for guanidinylation side reaction if reagent is in excess.[3]
Uronium/Aminium COMU / DIPEAHighestLowSuperior efficiency, non-explosive byproducts, excellent solubility.Higher cost compared to other reagents. Limited solution stability.
Carbodiimide DIC / OxymaPureHighVery LowExcellent racemization suppression; base-free activation is possible; cost-effective.[4][8]Slower reaction kinetics compared to uronium salts; may require longer coupling times or double coupling for very difficult sequences.[9]

Recommended Protocols

Successful incorporation requires careful execution. The following protocols are designed as self-validating systems, including a quality control checkpoint to ensure complete reaction.

SPPS_Workflow start Start Cycle deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Activation & Coupling (See Protocol A or B) wash1->coupling qc 4. Quality Control (Kaiser Test) coupling->qc qc->coupling Positive (Recouple) wash2 5. DMF Wash qc->wash2 Negative next_cycle Next Amino Acid Cycle wash2->next_cycle next_cycle->deprotection end Synthesis Complete next_cycle->end

Caption: General Fmoc-SPPS workflow for one amino acid cycle.

Protocol A: High-Efficiency Coupling using HATU

This is the recommended primary method for ensuring the highest possible coupling efficiency, especially in difficult sequence contexts.

Materials:

  • Peptide-resin with free N-terminal amine

  • Trt-D-Dap(Fmoc)-OH

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade)

  • Kaiser Test Kit (or other ninhydrin-based test)

Procedure (for 0.1 mmol scale):

  • Resin Preparation: Ensure the peptide-resin is swollen and the N-terminal Fmoc group has been removed (confirmed by a positive Kaiser test) and washed thoroughly with DMF.

  • Activator Solution Preparation: In a separate, clean vessel, dissolve Trt-D-Dap(Fmoc)-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (approx. 2 mL).

  • Activation: Add DIPEA (6 eq., 0.6 mmol) to the activator solution. Agitate for 1-2 minutes. Note: Avoid prolonged pre-activation times to minimize potential racemization.[10][11]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Sterically hindered couplings require longer reaction times than standard amino acids.[1]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL).

  • Quality Control: Take a small sample of resin beads and perform a Kaiser test.[12]

    • Negative Result (colorless/yellow beads): The coupling is complete. Proceed to the next cycle.

    • Positive Result (blue beads): The coupling is incomplete. Proceed to step 8.

  • Recoupling (if necessary): Repeat steps 2-7. This "double coupling" strategy is often necessary for difficult residues.[1]

Protocol B: Cost-Effective, Low-Racemization Coupling using DIC/OxymaPure

This method provides a robust and economical alternative, with the significant advantage of minimizing racemization.

Materials:

  • Peptide-resin with free N-terminal amine

  • Trt-D-Dap(Fmoc)-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure®

  • DMF (Peptide synthesis grade)

  • Kaiser Test Kit

Procedure (for 0.1 mmol scale):

  • Resin Preparation: Ensure the peptide-resin is swollen, deprotected, and washed as described in Protocol A, Step 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Trt-D-Dap(Fmoc)-OH (3 eq., 0.3 mmol) and OxymaPure® (3 eq., 0.3 mmol) in DMF (approx. 2 mL).

  • Coupling: Add DIC (3 eq., 0.3 mmol) to the solution and immediately transfer the mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 3-6 hours at room temperature. Note that carbodiimide-mediated couplings are generally slower than those using uronium salts.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL).

  • Quality Control: Perform a Kaiser test as described in Protocol A, Step 7.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 2-6.

Troubleshooting & Expert Insights

  • Incomplete Coupling After Second Attempt: If coupling remains incomplete after a double coupling, do not proceed to a third coupling. Instead, cap the unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF.[13] This prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.

  • Aggregation: Difficult sequences, particularly those rich in hydrophobic residues, can aggregate, making reactive sites inaccessible. If aggregation is suspected, consider using a more chaotropic solvent system or specialized resins designed to minimize interchain interactions.[14]

  • Side-Chain Trityl Group Lability: The Trt group is acid-labile. It is stable to the piperidine used for Fmoc deprotection but will be cleaved during the final TFA cleavage cocktail.[15] The liberated trityl cation is a potent electrophile and can cause side reactions, particularly alkylation of sensitive residues like Tryptophan or Cysteine.[16] Always use a scavenger, such as triisopropylsilane (TIS), in your final cleavage cocktail to trap this cation.[16][17]

Conclusion

The successful incorporation of the sterically demanding Trt-D-Dap(Fmoc)-OH building block is highly achievable with the appropriate selection of activation chemistry. For maximum efficiency, uronium/aminium reagents like HATU or COMU are the reagents of choice. For a balance of cost, efficiency, and excellent suppression of racemization, the DIC/OxymaPure system is a highly recommended alternative. By employing the detailed protocols and quality control checkpoints outlined in this guide, researchers can confidently incorporate this challenging amino acid, enabling the synthesis of complex and novel peptides.

References

  • Isidro-Llobet, A., et al. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science, 23(4), 272-281. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(1), 144-154. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the uronium side product formation. Retrieved from [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences | Request PDF. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Reddit. (2022). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Cleavage of Trt-D-Dap(Fmoc)-OH Containing Peptides from Resin

Introduction: Navigating the Orthogonal Challenges of Trt-D-Dap(Fmoc)-OH in Peptide Synthesis The incorporation of non-natural amino acids, such as D-diaminopropionic acid (D-Dap), into peptide sequences is a powerful st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Orthogonal Challenges of Trt-D-Dap(Fmoc)-OH in Peptide Synthesis

The incorporation of non-natural amino acids, such as D-diaminopropionic acid (D-Dap), into peptide sequences is a powerful strategy for modulating the therapeutic properties of peptides, including their stability, conformation, and biological activity. The unique protecting group arrangement of Trt-D-Dap(Fmoc)-OH, with a trityl (Trt) group on the α-amino terminus and a fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain, presents a distinct set of challenges and opportunities in solid-phase peptide synthesis (SPPS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful cleavage of peptides containing this specialized amino acid from the solid support, ensuring high purity and yield of the final product.

The choice of a Trt group for N-terminal protection and an Fmoc group for side-chain protection deviates from standard Fmoc-SPPS strategies. This "orthogonal" protection scheme, where one group is acid-labile (Trt) and the other is base-labile (Fmoc), necessitates a carefully designed two-stage cleavage and deprotection strategy to obtain the fully deprotected peptide.[1] This guide will elucidate the chemical principles behind this process, provide detailed, field-proven protocols, and offer insights into potential challenges and their solutions.

The Chemical Rationale: A Two-Stage Cleavage and Deprotection Strategy

The successful liberation of a fully deprotected peptide containing the Trt-D-Dap(Fmoc)-OH residue hinges on the sequential and selective removal of the different protecting groups and the cleavage from the resin.

  • Stage 1: Acid-Mediated Cleavage and Deprotection. The first stage employs a strong acid, typically trifluoroacetic acid (TFA), to concurrently cleave the peptide from the resin and remove the acid-labile Trt group from the N-terminus, along with other acid-labile side-chain protecting groups (e.g., Boc, tBu, Pbf).[2][3] The Fmoc group, being stable to acidic conditions, remains intact on the Dap side-chain during this step.[4][5]

  • Stage 2: Base-Mediated Fmoc Removal. Following the acid cleavage and precipitation of the peptide, a second deprotection step is required to remove the base-labile Fmoc group from the Dap side-chain. This is typically achieved using a mild organic base, such as piperidine.[6]

This two-stage approach ensures a controlled and complete deprotection, minimizing potential side reactions and leading to a higher purity of the final peptide.

Diagram: Two-Stage Cleavage and Deprotection Workflow

Two-Stage Cleavage Workflow Workflow for Cleavage of Trt-D-Dap(Fmoc)-OH Peptides start Peptide-Resin (with Trt, Fmoc, and other protecting groups) acid_cleavage Stage 1: Acid Cleavage (TFA-based cocktail) start->acid_cleavage peptide_intermediate Precipitated Peptide (Fmoc on Dap side-chain remains) acid_cleavage->peptide_intermediate base_deprotection Stage 2: Base Deprotection (Piperidine solution) peptide_intermediate->base_deprotection final_peptide Fully Deprotected Peptide base_deprotection->final_peptide purification Purification (e.g., RP-HPLC) final_peptide->purification

Caption: A schematic overview of the two-stage cleavage and deprotection process.

Experimental Protocols

Protocol 1: Stage 1 - Acid-Mediated Cleavage and Trt Deprotection

This protocol details the cleavage of the peptide from the resin and the simultaneous removal of the N-terminal Trt group and other acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Cleavage Cocktail (see Table 1 for recommended compositions)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Resin Preparation:

    • Place the dried peptidyl-resin in the reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual DMF from the synthesis.[3]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Safety First: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Perform all subsequent steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • Prepare the chosen cleavage cocktail immediately before use.

    • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and the specific protecting groups used. For peptides with multiple arginine residues protected with Pbf or Pmc, a longer cleavage time may be necessary.[7]

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture into a clean collection tube.

    • Wash the resin with a small volume of fresh cleavage cocktail or TFA and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether or MTBE (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Place the tube in an ice bath or freezer for at least 30 minutes to maximize precipitation.

  • Peptide Isolation and Washing:

    • Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleavage by-products. After each wash, centrifuge and decant the ether.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide at this stage still contains the Fmoc group on the Dap side-chain.

Protocol 2: Stage 2 - Base-Mediated Fmoc Deprotection

This protocol describes the removal of the remaining Fmoc group from the Dap side-chain of the cleaved peptide.

Materials:

  • Fmoc-protected peptide from Protocol 1

  • 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

  • Cold diethyl ether or MTBE

  • Centrifuge and centrifuge tubes

Procedure:

  • Peptide Dissolution:

    • Dissolve the dried, Fmoc-protected peptide pellet in a minimal amount of DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the dissolved peptide. A common ratio is 1:4 (peptide solution to piperidine solution).

    • Allow the reaction to proceed at room temperature for 30 minutes with gentle agitation.

  • Peptide Precipitation and Isolation:

    • Precipitate the fully deprotected peptide by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether or MTBE.

    • Isolate the peptide pellet by centrifugation and wash it 2-3 times with cold ether as described in Protocol 1.

  • Final Drying:

    • Dry the final peptide pellet thoroughly under vacuum. The peptide is now fully deprotected and ready for purification.

Data Presentation: Cleavage Cocktail Selection

The choice of the cleavage cocktail is critical for minimizing side reactions. The composition should be tailored to the specific amino acids present in the peptide sequence.

Table 1: Recommended Cleavage Cocktails for Stage 1

Reagent NameComposition (v/v/v)Scavengers and Their RolesRecommended For
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Phenol: Scavenges carbocations. H₂O: Scavenges t-butyl cations. Thioanisole: Assists in Arg(Pbf/Pmc) removal. EDT: Scavenges Trt cations and reduces Met oxidation.Peptides containing Arg(Pbf/Pmc), Cys, Met, and Trp.[8][9]
TFA/TIS/H₂O 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂OTIS: A highly effective scavenger for Trt and other carbocations. H₂O: Scavenges t-butyl cations.General use for peptides without highly sensitive residues like Met or Cys.[10]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleThioanisole & Anisole: Scavenge carbocations. EDT: Scavenges Trt cations.Peptides containing multiple Arg(Pbf/Pmc) residues.[11]

Diagram: Mechanism of Acidolytic Cleavage of Trt Group

Trt_Cleavage_Mechanism Mechanism of Trt Group Removal by TFA cluster_0 Protonation and Formation of Trityl Cation cluster_1 Scavenging of Trityl Cation Trt-Peptide Trt-NH-Peptide Protonated_Trt Trt+-NH-Peptide Trt-Peptide->Protonated_Trt + H+ (from TFA) Trityl_Cation Trt+ (Trityl Cation) Protonated_Trt->Trityl_Cation Peptide H2N-Peptide Protonated_Trt->Peptide Trityl_Cation_Scav Trt+ Trapped_Cation Trt-Scavenger Trityl_Cation_Scav->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Sources

Method

Application Notes &amp; Protocols: Strategic Use of Trt-D-Dap(Fmoc)-OH in the Synthesis of Cyclic Peptides

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics Linear peptides, despite their therapeutic potential, are often hampered by metabolic instability and low binding affinity due to their c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Linear peptides, despite their therapeutic potential, are often hampered by metabolic instability and low binding affinity due to their conformational flexibility. Cyclization is a premier strategy to overcome these limitations, yielding peptides with enhanced structural rigidity, resistance to enzymatic degradation, and improved target specificity.[1][2] Among the various methods to achieve cyclization, the formation of a lactam bridge via a side-chain amine is a robust and versatile approach.

This guide details the application of N-α-Fmoc-N-β-Trityl-D-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH) , a specialized building block, for the synthesis of side-chain cyclized peptides. The incorporation of a D-amino acid can further increase proteolytic resistance and induce specific secondary structures.[3][4] The strategic utility of this reagent lies in its orthogonal protection scheme: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for standard solid-phase peptide synthesis (SPPS), while the highly acid-labile trityl (Trt) group on the β-amine permits selective deprotection on-resin, revealing a nucleophilic handle for intramolecular cyclization.[5][6]

Core Principle: Orthogonal Deprotection for On-Resin Cyclization

The successful synthesis of a side-chain to side-chain or side-chain to C-terminus cyclic peptide using Trt-D-Dap(Fmoc)-OH hinges on the principle of orthogonal protection. The Fmoc group is removed at each step of the linear chain elongation using a basic reagent, typically piperidine.[7] In contrast, the Trt group is stable to these conditions but can be selectively cleaved using a very dilute acidic solution (e.g., 1-5% Trifluoroacetic Acid in Dichloromethane), leaving other more robust acid-labile protecting groups (like tBu, Boc) and the resin linkage intact.

This selective deprotection unmasks the side-chain amine of the D-Dap residue, which can then be coupled with an activated carboxylic acid from another residue's side chain (e.g., Aspartic Acid or Glutamic Acid) to form a stable lactam bridge directly on the solid support. This on-resin cyclization strategy often improves yields by minimizing intermolecular side reactions that can occur in solution-phase cyclizations.[8]

G cluster_SPPS Linear Peptide Assembly (Fmoc-SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Processing start Start with Resin (e.g., Rink Amide) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (DIC/Oxyma or HBTU) deprotection->coupling wash1 Wash coupling->wash1 repeat Repeat for n Cycles wash1->repeat repeat->deprotection for next AA selective_deprotection Selective Trt Deprotection (1-2% TFA in DCM) repeat->selective_deprotection activation Side-Chain Carboxyl Activation (e.g., Asp/Glu with DIC/Oxyma) selective_deprotection->activation cyclize Intramolecular Lactam Bridge Formation activation->cyclize cleavage Cleavage & Global Deprotection (TFA Cocktail) cyclize->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS / MS Analysis purification->analysis final_product Purified Cyclic Peptide analysis->final_product

Caption: Overall workflow for cyclic peptide synthesis using Trt-D-Dap(Fmoc)-OH.

Data Presentation: Comparison of Amine Protecting Groups

The choice of protecting group is critical for achieving selective deprotection. The Trityl group's high sensitivity to acid is key to the strategy outlined.

Protecting GroupAbbreviationCommon Cleavage ReagentOrthogonality to FmocKey Considerations
Trityl Trt1-5% TFA in DCM (selective); 95% TFA (full)[9]Excellent . Stable to piperidine.Liberated trityl cation must be scavenged (e.g., with TIS) to prevent side reactions.[9]
t-Butoxycarbonyl Boc25-50% TFA in DCMGood . Stable to piperidine.Requires stronger acid for cleavage than Trt, making selective removal in the presence of Trt difficult.
4-Methoxytrityl Mmt1% TFA in DCMExcellent . Stable to piperidine.More acid labile than Trt, offering another level of selective deprotection.[10]
Allyloxycarbonyl AllocPd(PPh₃)₄ / PhSiH₃Excellent . Stable to both acid and base.Requires a palladium catalyst, which can be costly and requires thorough removal.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis via Automated Fmoc-SPPS

This protocol outlines the assembly of a linear peptide on a Rink Amide resin, incorporating Trt-D-Dap(Fmoc)-OH and an Asp(OtBu) residue for subsequent cyclization.

  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF twice (1 x 3 min, 1 x 10 min) to remove the Fmoc group.[11]

  • Washing: Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 equivalents), OxymaPure (4 equivalents), and Diisopropylcarbodiimide (DIC, 4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.[11]

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating Trt-D-Dap(Fmoc)-OH and Fmoc-Asp(OtBu)-OH at the desired positions.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine.

Protocol 2: Selective On-Resin Deprotection of the Trt Group

This crucial step unmasks the side-chain amine of the D-Dap residue.

  • Resin Preparation: Wash the fully assembled peptidyl-resin with Dichloromethane (DCM) (5x) and allow it to swell for 20 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in DCM.

  • Trt Cleavage: Treat the resin with the deprotection cocktail (10 mL per gram of resin) and gently agitate. Perform repeated short treatments (e.g., 6 x 2 minutes), collecting the filtrate each time.

  • Monitoring: Monitor the cleavage by spotting the collected filtrate onto a TLC plate and observing the yellow-orange color of the trityl cation upon gentle heating. Continue treatments until no more color is observed.

  • Neutralization and Washing: Wash the resin with DCM (3x), then with 10% (v/v) Diisopropylethylamine (DIPEA) in DMF (2x, 5 min each) to neutralize the resin, followed by thorough washing with DMF (5x) and DCM (5x).

Protocol 3: On-Resin Side-Chain Cyclization (Dap to Asp)

This protocol forms the lactam bridge between the D-Dap side-chain amine and the Aspartic Acid side-chain carboxyl.

Caption: On-resin lactam bridge formation between Asp and D-Dap side chains.
  • Resin Swelling: Swell the peptidyl-resin from Protocol 2 in DMF.

  • Cyclization Conditions: Perform the cyclization under high dilution to favor the intramolecular reaction. Add a solution of DIC (5 equivalents) and OxymaPure (5 equivalents) in DMF to the resin.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature.

  • Monitoring: Take a small sample of resin, perform a cleavage (Protocol 4), and analyze the crude product by LC-MS to check for the formation of the cyclic peptide (mass loss of 18 Da, corresponding to H₂O).

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x), then dry under vacuum.

Protocol 4: Final Cleavage and Global Deprotection

This step cleaves the cyclic peptide from the resin and removes all remaining side-chain protecting groups.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[11]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (10 mL per 100 mg of resin) and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight of the cyclic peptide.[12][13] Further structural confirmation can be obtained via tandem MS (MS/MS) or NMR.[14][15]

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Trt Deprotection Insufficient exposure to the acidic cocktail; degradation of TFA.Use fresh 2% TFA/TIS in DCM. Increase the number of treatments and monitor completion carefully.
Low Cyclization Yield Intermolecular dimerization due to high concentration; steric hindrance at the cyclization site.Ensure high dilution conditions during cyclization. Use stronger coupling reagents or microwave-assisted synthesis.[16][17]
Side Product Formation during Cleavage Ineffective scavenging of reactive cations (e.g., Trt+, t-butyl+).Ensure an adequate amount of scavenger (TIS) is present in the final cleavage cocktail.[9][11]
Racemization Over-activation of the carboxyl group during coupling/cyclization; presence of residual base.Minimize pre-activation times. Ensure complete neutralization after base treatments. Use additives like OxymaPure to suppress racemization.[18][19]

Conclusion

Trt-D-Dap(Fmoc)-OH is a powerful and versatile reagent for the synthesis of conformationally constrained cyclic peptides. Its orthogonal protecting groups enable a robust and efficient on-resin cyclization strategy via side-chain lactam bridge formation. By following the detailed protocols and understanding the underlying chemical principles, researchers can leverage this building block to develop novel peptide therapeutics with superior stability and biological activity.

References

  • AltaBioscience. (n.d.). Cyclic Peptide Therapeutics in Drug Discovery. AltaBioscience.

  • Kwon, Y. (2013). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Chonnam National University.

  • Creative Peptides. (n.d.). Cyclic Peptides Applications. Creative Peptides.

  • Fosgerau, K., & Hoffmann, T. (2015). Cyclic Peptides for Drug Development. PubMed.

  • Wang, Z., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society.

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec.

  • CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation.

  • Laskin, J., & Loo, J. A. (Eds.). (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry.

  • Resolve Mass Spectrometry. (2025). FDA Requirements for Peptide Characterization. YouTube.

  • Craik, D. J., & Du, J. (2017). Discovery and applications of naturally occurring cyclic peptides. ResearchGate.

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

  • Protein Metrics. (2024). Cyclic Peptide Analysis. Protein Metrics Support.

  • Leclère, V., et al. (2022). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PubMed Central.

  • GenScript. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. GenScript.

  • Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central.

  • Li, P., & Hu, X. (2022). Head-to-tail cyclization for the synthesis of naturally occurring cyclic peptides on organophosphorus small-molecular supports. Organic Chemistry Frontiers.

  • Liu, L., & Tan, K. L. (2009). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. National Institutes of Health.

  • Matsubara, T., et al. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu.

  • Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.

  • BenchChem. (2025). Application Notes and Protocols: Fmoc-D-Cys(Trt)-OH in Cyclic Peptide Synthesis. BenchChem.

  • Machado, D., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.

  • Iris Biotech. (n.d.). The Versatile Applications of Fmoc-D-Cys(Trt)-OH in Peptide Chemistry. Iris Biotech.

  • Ghorbani, M., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI.

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma.

  • Asfaw, H., et al. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI.

  • BenchChem. (2025). A Comparative Guide to Peptide Synthesis Using Fmoc-D-Pen(Trt)-OH and Fmoc-L-Pen(Trt)-OH. BenchChem.

  • Liu, W., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα‑DIC-Endcapping in Solid-Phase Peptide Synthesis. ACS Publications.

  • ResearchGate. (n.d.). Building blocks for SPPS: Fmoc-d-Dap(Trt)-OH. ResearchGate.

  • BenchChem. (2025). A Comparative Guide to Peptide Synthesis Using Fmoc-D-Pen(Trt)-OH. BenchChem.

  • Mukherjee, S. (2019). Response to "Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?". ResearchGate.

  • Advanced ChemTech. (n.d.). Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis. Advanced ChemTech.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • BenchChem. (2025). Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols. BenchChem.

  • Muttenthaler, M., et al. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

  • Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Trt-D-Dap(Fmoc)-OH in Modern Drug Discovery

Abstract: The engineering of therapeutic peptides with enhanced stability, specific functionality, and complex architectures is a cornerstone of modern drug discovery. The non-proteinogenic amino acid, Nα-Trityl-Nβ-(9-fl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The engineering of therapeutic peptides with enhanced stability, specific functionality, and complex architectures is a cornerstone of modern drug discovery. The non-proteinogenic amino acid, Nα-Trityl-Nβ-(9-fluorenylmethoxycarbonyl)-D-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH), represents a pivotal building block in this endeavor. Its unique orthogonal protection scheme, featuring an acid-labile Trityl group on the alpha-amine and a base-labile Fmoc group on the side-chain amine, provides researchers with exceptional control over peptide modification. This guide delineates the core principles, strategic applications, and detailed protocols for leveraging Trt-D-Dap(Fmoc)-OH in the synthesis of branched peptides, site-specific conjugates, and proteolytically resistant therapeutics.

Introduction: The Imperative for Advanced Peptide Scaffolds

Peptide-based therapeutics offer high specificity and low off-target toxicity, making them an attractive modality for various diseases.[1] However, native peptides often suffer from poor metabolic stability and rapid clearance. The incorporation of unnatural amino acids is a key strategy to overcome these limitations.[2] Trt-D-Dap(Fmoc)-OH is a uniquely functionalized D-amino acid derivative designed for advanced synthetic applications. The D-configuration of its backbone inherently confers resistance to enzymatic degradation by proteases, which primarily recognize L-isomers.[3] More significantly, the distinct chemical liabilities of its two protecting groups—Trityl (Trt) and 9-fluorenylmethoxycarbonyl (Fmoc)—form an orthogonal system that allows for selective deprotection and subsequent modification at either the main-chain (Nα) or side-chain (Nβ) amine. This guide provides the scientific rationale and field-proven methodologies for its application.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this specialized reagent.

PropertyData
Chemical Name Nα-Trityl-Nβ-Fmoc-D-diaminopropionic acid
Synonyms Trt-D-Dap(Fmoc)-OH
Molecular Formula C43H36N2O4
Molecular Weight 644.76 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic synthesis solvents.
Storage Store at 2-8°C. Keep container tightly closed in a dry, well-ventilated place. Protect from moisture.

Note: For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from your supplier.[4][5][6][7]

The Principle of Orthogonal Protection: A Gateway to Complexity

The primary utility of Trt-D-Dap(Fmoc)-OH stems from its orthogonal protecting groups.[8] Orthogonality in synthesis means that one protecting group can be removed under a specific set of conditions without affecting another.[9]

  • Nα-Trityl (Trt) Group: This bulky group is highly sensitive to acid. It can be selectively removed using very mild acidic conditions (e.g., dilute trifluoroacetic acid, TFA) that leave most other side-chain protecting groups (like Boc or tBu) and the peptide-resin linkage intact.[8]

  • Nβ-Fmoc Group: This group is stable to acid but is readily cleaved by a base, typically a solution of 20% piperidine in DMF. This is the standard deprotection condition used in Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]

This dual protection scheme allows the researcher to expose a reactive amine at either the Nα or Nβ position independently, enabling the creation of complex, branched structures that are otherwise inaccessible.

cluster_0 Pathway A: Side-Chain Modification cluster_1 Pathway B: Main-Chain Elongation main Peptide-Resin-...-Trt-D-Dap(Fmoc)-... a1 Treat with 20% Piperidine/DMF main->a1 Base-Labile Cleavage b1 Treat with 1-2% TFA/DCM main->b1 Acid-Labile Cleavage a2 Peptide-Resin-...-Trt-D-Dap(NH2)-... (Free Side-Chain Amine) a1->a2 a3 Synthesize Branch Chain or Conjugate Molecule a2->a3 b2 Peptide-Resin-...-NH2-D-Dap(Fmoc)-... (Free Alpha-Amine) b1->b2 b3 Couple Next Amino Acid b2->b3 start Start: Protected Peptide-Resin with Trt-D-Dap(Fmoc) wash1 Wash with DMF start->wash1 deprotect Treat with 20% Piperidine/DMF (3 min + 15 min) wash1->deprotect wash2 Wash with DMF/DCM deprotect->wash2 conjugate Couple Branch Peptide or Conjugate Molecule wash2->conjugate end Result: Branched/Conjugated Peptide-Resin conjugate->end

Figure 2: Workflow for side-chain modification via Nβ-Fmoc deprotection.

Protocol 5.3: Final Cleavage and Global Deprotection

This protocol cleaves the completed peptide from the resin and removes all acid-labile protecting groups, including the Nα-Trt group and others like Boc and tBu.

  • Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common choice for peptides containing Trt-protected residues is Reagent K or a similar mixture.

    • Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%).

    • Causality: TFA is the strong acid that cleaves the peptide from the resin and removes protecting groups. The other components are "scavengers" that trap the highly reactive carbocations (e.g., Trt+, tBu+) generated during deprotection, preventing them from re-attaching to sensitive residues like Trp or Met. 3. Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per 100 mg of resin). Stopper the vessel and agitate at room temperature for 2-4 hours. The solution will likely turn yellow or orange due to the formation of the trityl cation. [12]4. Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold (0°C) solution of diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under vacuum to yield the final product, ready for purification.

Analytical Characterization

After synthesis and cleavage, the identity and purity of the peptide must be confirmed.

TechniquePurpose
RP-HPLC (Reverse-Phase HPLC)To assess the purity of the crude peptide and to purify the target compound from synthesis-related impurities. [13][14]
LC-MS (Liquid Chromatography-Mass Spectrometry)To confirm the molecular weight of the synthesized peptide, verifying that the correct sequence was assembled and modifications occurred as expected. [15]
Tandem MS (MS/MS) To sequence the peptide and confirm the location of the Dap residue and any branch points or conjugations.

Conclusion

Trt-D-Dap(Fmoc)-OH is more than just a protected amino acid; it is a sophisticated chemical tool that grants peptide chemists precise control over molecular architecture. Its orthogonal protection scheme is the key to unlocking advanced structures such as branched peptides for multivalent targeting, site-specifically conjugated molecules for diagnostics and therapy (ADCs), and conformationally constrained cyclic peptides. By mastering the application of this versatile building block, researchers in drug discovery can continue to push the boundaries of peptide engineering, developing next-generation therapeutics with superior stability, functionality, and efficacy.

References

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • de la Torre, B.G. & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther 20, 53–69.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Amino Acid Deriv
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Pelay-Gimeno, M., Garcia-Ramos, Y., Martin, M. J., & Albericio, F. (2013). The first total synthesis of the cyclodepsipeptide pipecolidepsin A.
  • Fmoc-D/L-Pen(Trt)-OH in Peptide Synthesis. BenchChem.
  • Antibody-drug Conjugate/ADC Rel
  • Son, S., et al. (2024). Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review.
  • Dong, N., et al. (2020).
  • Overview of Fmoc Amino Acids. ChemPep.
  • Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers. BenchChem.
  • Safety Data Sheet for Fmoc-MeCys(Trt)-OH. AAPPTec, LLC.
  • Sharma, B., & D'Souza, R. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc-His(Trt)
  • Brunsveld, L., et al. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • De Zoysa, G. H., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC.
  • Antibody Drug Conjug
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
  • Safety Data Sheet for Fmoc-His(Trt)-OH. AAPPTec, LLC.
  • FMOC-Asn(Trt)-OH MSDS. Merck Millipore.

Sources

Method

Application Notes &amp; Protocols: Post-Synthesis Modification of Peptides Containing D-Diaminopropionic Acid (D-Dap)

Introduction In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing stability, modulating bioactivity, and introducing novel functi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing stability, modulating bioactivity, and introducing novel functionalities. D-2,3-diaminopropionic acid (D-Dap), a chiral analog of alanine featuring a primary amine on its side chain, has emerged as a particularly versatile building block.[1] Its D-configuration provides inherent resistance to enzymatic degradation by proteases, a critical attribute for improving in-vivo half-life.[2] Furthermore, the side-chain β-amino group offers a unique chemical handle for post-synthesis modification, enabling the site-specific attachment of various moieties such as fluorophores, drug payloads, or polyethylene glycol (PEG) chains.

A key advantage of D-Dap over other amino acids with amine-containing side chains, like lysine, is its shorter side chain, which can reduce toxicity towards eukaryotic cells while maintaining the desired biological activity, thereby increasing the therapeutic index.[1] The true power of D-Dap, however, lies in the differential reactivity of its α- and β-amino groups. When incorporated into a peptide, the pKa of the β-amino group is significantly lowered to approximately 6.3.[3][4] This unique physicochemical property allows for highly selective chemical modifications by controlling the reaction pH, making D-Dap an ideal scaffold for creating complex and precisely functionalized peptide conjugates.

This guide provides a comprehensive overview of the strategies and protocols for the post-synthesis modification of D-Dap-containing peptides, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and illustrate key workflows and mechanisms.

The Unique Chemistry of D-Dap: A Tale of Two Amines

The utility of D-Dap as a scaffold for modification hinges on the distinct pKa values of its two primary amines when it is part of a peptide chain. The N-terminal α-amino group typically exhibits a pKa in the range of 8.0-9.0, whereas the side-chain β-amino group has a pKa around 6.3.[3] This difference of approximately two pH units is the foundation for achieving site-selective modifications.

At a neutral pH (~7.4), the more basic α-amino group will be predominantly protonated (-NH3+), rendering it unreactive towards electrophiles. In contrast, a significant population of the β-amino groups will be in their unprotonated, nucleophilic state (-NH2), making them available for chemical reaction. By carefully controlling the pH of the reaction buffer, one can direct modifications almost exclusively to the side chain.

Table 1: Comparative pKa Values of Amino Groups in Peptides

Amino GroupTypical pKa RangeReactivity at pH 7.4
Peptide N-terminus (α-NH2)8.0 - 9.0Mostly protonated (unreactive)
D-Dap side-chain (β-NH2)~6.3Partially deprotonated (nucleophilic)
Lysine side-chain (ε-NH2)~10.5Protonated (unreactive)

This pH-dependent reactivity provides a powerful, protecting-group-free method for site-selective functionalization directly on an unprotected peptide, streamlining the synthesis of complex conjugates.

Visualizing D-Dap Reactivity

G cluster_2 Reaction Conditions cluster_3 Selective Modification p1 ...-NH-CH-C(O)-... sc CH₂-NH₂ pH_Control pH ≈ 7.0 - 7.5 Modification Electrophile attacks β-amino group pH_Control->Modification Enables

Caption: pH control enables selective modification of the D-Dap side chain.

Strategies for Site-Selective Modification

Achieving site-selectivity is paramount. The two primary strategies involve either leveraging the inherent pH-dependent reactivity of the amino groups or employing an orthogonal protecting group strategy during solid-phase peptide synthesis (SPPS).

pH-Mediated Selective Modification

This is the most direct approach. By buffering the reaction solution to a pH between the pKa of the β-amino group and the α-amino group (typically pH 7.0-7.5), the β-amino group can be selectively targeted for acylation, alkylation, or other modifications. This strategy is efficient and avoids additional protection and deprotection steps.[3][5]

Orthogonal Protection Strategy in SPPS

For modifications that are incompatible with pH control or require absolute selectivity, an orthogonal protection scheme is employed during synthesis.[6] In this method, the α-amino group is protected with the standard base-labile Fmoc group, while the D-Dap side-chain β-amino group is protected with an acid-labile group like tert-butyloxycarbonyl (Boc) or a group removable under specific, non-standard conditions like Dde.[7]

After completion of the peptide chain elongation, the side-chain protecting group can be selectively removed on-resin, exposing the β-amino group for modification while the rest of the peptide, including the N-terminus, remains protected.[6][8]

Workflow for Orthogonal Strategy

G A 1. SPPS with Fmoc-D-Dap(Boc)-OH B 2. Selective On-Resin Side-Chain Deprotection (e.g., TFA in DCM) A->B C 3. On-Resin Side-Chain Conjugation of Moiety B->C D 4. N-terminal Fmoc Deprotection C->D E 5. Global Deprotection & Cleavage from Resin D->E F Purified Modified Peptide E->F

Caption: Orthogonal SPPS workflow for D-Dap side-chain modification.

Detailed Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., equivalents, reaction times, temperature) may vary depending on the specific peptide sequence and modifying agent. All work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment.

Protocol 1: pH-Mediated Selective Acylation of D-Dap Side Chain

This protocol describes the selective labeling of a D-Dap-containing peptide with an NHS-ester activated molecule (e.g., a biotin or fluorophore tag) in solution.

Materials:

  • D-Dap containing peptide, purified by RP-HPLC and lyophilized.

  • Amine-reactive probe (e.g., Biotin-NHS ester), >95% purity.

  • Sodium phosphate buffer (0.1 M, pH 7.2).

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), peptide-grade.

  • Trifluoroacetic acid (TFA).

  • Acetonitrile (ACN), HPLC-grade.

  • Deionized water (18 MΩ·cm).

  • Analytical and preparative RP-HPLC system.

  • Mass spectrometer (e.g., ESI-MS).

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in the 0.1 M sodium phosphate buffer (pH 7.2) to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO (not exceeding 10% v/v) can be added to aid dissolution.

  • Probe Dissolution: Prepare a stock solution of the NHS-ester probe in DMF or DMSO at a concentration of 10-20 mg/mL immediately before use. NHS-esters are susceptible to hydrolysis.

  • Reaction Setup: While gently vortexing the peptide solution, add 1.5 to 3.0 molar equivalents of the NHS-ester probe solution dropwise.

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by taking small aliquots, quenching with 1% TFA, and analyzing via RP-HPLC and MS.

  • Quenching: Once the reaction is complete (as determined by HPLC-MS analysis showing consumption of the starting peptide), quench any remaining active ester by adding a small amount of an amine-containing buffer (e.g., Tris) or by acidifying the solution with TFA to a pH < 4.

  • Purification: Purify the modified peptide from unreacted probe and starting material using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the desired product. The expected mass will be [Mass of initial peptide + Mass of conjugated moiety - Mass of NHS group].

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Protocol 2: On-Resin Pictet-Spengler Ligation for Aldehyde Conjugation

The Pictet-Spengler ligation is a powerful bioorthogonal reaction for stably conjugating molecules containing an aldehyde to a peptide.[9][10][11] This protocol utilizes an on-resin strategy where the D-Dap side chain is first modified with a tryptamine moiety, which then reacts with an aldehyde-containing molecule.

Materials:

  • Peptide-resin synthesized using Fmoc-D-Dap(Boc)-OH.

  • Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA).

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DMF.

  • Tryptamine-4-carboxylic acid.

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar coupling agent.

  • Aldehyde-containing molecule of interest.

  • Anhydrous m-cresol.

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Cold diethyl ether.

Procedure:

  • Resin Preparation: Swell the fully protected peptide-resin (containing Fmoc-D-Dap(Boc)-OH) in DCM.

  • Selective Boc Deprotection: Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes. Repeat once. Wash thoroughly with DCM, followed by DMF. Neutralize with 5% DIPEA in DMF.[6]

  • Tryptamine Coupling:

    • Pre-activate 4 equivalents of tryptamine-4-carboxylic acid with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 5 minutes.

    • Add the activated solution to the resin and shake at room temperature for 4-6 hours.

    • Monitor coupling completion with a Kaiser test (should be negative). Wash the resin thoroughly with DMF, DCM, and methanol, then dry.

  • Pictet-Spengler Ligation:

    • Swell the tryptamine-functionalized peptide-resin in anhydrous m-cresol.

    • Add 10 equivalents of the aldehyde-containing molecule.

    • Add TFA to a final concentration of 100 mM.

    • Shake the reaction at 37-45 °C for 12-24 hours.

    • Wash the resin extensively with DCM, DMF, and methanol. Dry the resin.

  • Global Deprotection and Cleavage: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the final conjugate by preparative RP-HPLC as described in Protocol 1.

Visualizing the Pictet-Spengler Ligation

G cluster_0 Mechanism Start Peptide-Dap-NH-Tryptamine + R-CHO A 1. Schiff Base Formation (Oxyiminium Ion Intermediate) Start->A B 2. Intramolecular Electrophilic Attack by Indole A->B C 3. C-C Bond Formation & Rearomatization B->C Product Stable Oxacarboline Product C->Product

Caption: Key steps of the Pictet-Spengler ligation mechanism.

Applications in Drug Development and Research

The ability to selectively modify D-Dap-containing peptides opens a vast array of applications:

  • Peptide-Drug Conjugates (PDCs): The D-Dap side chain serves as an ideal attachment point for cytotoxic drugs, creating targeted delivery vehicles for cancer therapy.

  • Imaging Probes: Fluorophores or chelating agents for PET/SPECT imaging can be conjugated for diagnostic purposes.

  • PEGylation: Attachment of PEG chains can improve the pharmacokinetic profile of a peptide therapeutic by increasing its hydrodynamic radius and shielding it from proteolysis and renal clearance.

  • Peptide Stapling/Cyclization: The β-amino group can be used as one of the anchors for intramolecular cyclization with a C-terminal carboxyl group or another side chain, constraining the peptide into a bioactive conformation.[8]

  • Modulating Biological Activity: Introducing specific functional groups can alter receptor binding affinity, selectivity, or cell permeability. For example, replacing lysine with D-Dap in antimicrobial peptides has been shown to increase their therapeutic index.[1][4]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of modified peptide Incomplete reaction; Hydrolysis of NHS-ester; Steric hindrance.Increase molar excess of the probe (up to 5 eq.); Prepare probe solution fresh; Increase reaction time or temperature (e.g., 4°C overnight or 37°C for 1 hr); Add organic co-solvent (up to 20%).
Multiple products observed by MS Lack of selectivity (modification at N-terminus); Di-acylation; Peptide degradation.Confirm reaction pH is between 7.0-7.5; Lower the molar excess of the probe; Ensure peptide starting material is pure; Use fresh, high-purity buffers.
No reaction occurs Inactive probe; Peptide aggregation; Incorrect pH.Use a new batch of the modifying agent; Test probe activity on a simple amine; Add denaturants like Guanidine-HCl or urea if aggregation is suspected; Verify the pH of the reaction buffer.
Difficulty in purification Co-elution of product and starting material; Hydrolyzed probe co-elutes.Optimize the HPLC gradient (make it shallower); Try a different column stationary phase (e.g., C4 instead of C18); Ensure the reaction is quenched properly before purification.

References

  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. National Institutes of Health. [Link]

  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. ResearchGate. [Link]

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. AIMS Press. [Link]

  • pH-Responsive Anticancer Peptides. ChemistryViews. [Link]

  • Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. National Institutes of Health. [Link]

  • A Pictet-Spengler ligation for protein chemical modification. PNAS. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • A Pictet-Spengler ligation for protein chemical modification. PubMed. [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. [Link]

  • A Pictet-Spengler ligation for protein chemical modification. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Low coupling efficiency of Trt-D-Dap(Fmoc)-OH and how to improve it

Technical Support Center: Trt-D-Dap(Fmoc)-OH Coupling Efficiency A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). T...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trt-D-Dap(Fmoc)-OH Coupling Efficiency

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide addresses a common challenge encountered by peptide chemists: the low coupling efficiency of the sterically hindered amino acid derivative, Trt-D-Dap(Fmoc)-OH (N-α-Fmoc-N-β-trityl-D-2,3-diaminopropionic acid). Here, we provide in-depth troubleshooting advice, detailed protocols, and preventative strategies to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is Trt-D-Dap(Fmoc)-OH considered a "difficult" amino acid to couple in SPPS?

The primary reason for the low coupling efficiency of Trt-D-Dap(Fmoc)-OH is significant steric hindrance. This hindrance arises from two bulky protecting groups:

  • Trityl (Trt) group: A very large group protecting the side-chain β-amino group.

  • Fmoc group: A substantial group protecting the α-amino group.

These large chemical moieties physically obstruct the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the rate of amide bond formation, often leading to incomplete reactions within standard coupling timeframes.[1][2][3][4]

Q2: What are the immediate signs of a failed or incomplete coupling reaction?

The most common method for monitoring coupling completion is a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).[5]

  • Positive Kaiser Test: A deep blue or purple color on the resin beads indicates the presence of unreacted primary amines. This is a clear sign of incomplete coupling.

  • Negative Kaiser Test: A yellow or colorless result suggests that the coupling reaction has gone to completion.

It's important to note that interpretation can sometimes be subjective, especially with faint color changes.[5]

Q3: I got a positive Kaiser test. Should I just perform a second coupling (double couple)?

A double couple is a valid and common strategy for difficult couplings.[6][7][8][9] However, it may not always be the most efficient first step. If the initial conditions are suboptimal, a second coupling under the same conditions might also be incomplete. It is often more effective to first optimize the reaction conditions by switching to a more potent coupling reagent or extending the reaction time before resorting to a double couple.[1]

Q4: Are there any specific side reactions to be aware of with Dap derivatives?

While steric hindrance is the main issue, with diaminopropionic acid derivatives, one must be mindful of potential side reactions if both amino groups are not properly protected. In the case of Trt-D-Dap(Fmoc)-OH, the protection scheme is robust. However, incomplete coupling can lead to the formation of deletion sequences, which are peptides missing the intended Dap residue.[10] If these unreacted amines are not blocked, they can react in subsequent cycles, complicating purification.

Troubleshooting Guide for Low Coupling Efficiency

This section provides a systematic approach to diagnosing and solving poor coupling outcomes with Trt-D-Dap(Fmoc)-OH.

Problem: Positive Kaiser Test After Standard Coupling Protocol

A positive Kaiser test confirms the presence of unreacted amines on the resin. Follow this troubleshooting workflow to address the issue.

Caption: Troubleshooting workflow for incomplete coupling.

Step 1: Evaluate and Optimize Your Coupling Reagent

Standard carbodiimide reagents like DIC may not be sufficiently reactive to overcome the steric barrier of Trt-D-Dap(Fmoc)-OH.[1]

  • Recommended Action: Switch to a more potent uronium or phosphonium salt-based coupling reagent. These reagents form highly reactive esters that are more effective for sterically demanding couplings.[1][11]

Reagent ClassExamplesEfficacy for Hindered CouplingsSafety/Handling Notes
Uronium/Aminium HATU, HBTU, HCTU Very High. HATU is often preferred for its speed and ability to suppress racemization.[12][13]HOBt and HOAt-based reagents (like HBTU/HATU) are effective but can be explosive under certain conditions.[14]
Uronium (Oxyma-based) COMU Very High. Efficiency is comparable or superior to HATU.[14][15][16]Offers a significantly better safety profile as it is based on the non-explosive OxymaPure.[14][15]
Phosphonium PyBOP, PyAOP High. Effective for hindered couplings, including N-methylated amino acids.[4][12]Generally stable and effective reagents.

Insight: For Trt-D-Dap(Fmoc)-OH, starting with HATU or COMU is highly recommended. COMU offers a safety advantage over HATU while providing similar or even enhanced performance.[15][16]

Step 2: Extend the Coupling Reaction Time

Steric hindrance dramatically slows down reaction kinetics. A standard 1-2 hour coupling time may be insufficient.[1]

  • Recommended Action: Increase the coupling time significantly. A duration of 4 hours to overnight can often drive the reaction to completion.[1][17] Real-time monitoring, if available, can help optimize this duration.[18][19][20]

Step 3: Perform a Double Coupling

If a single, extended coupling with a potent reagent is still incomplete, a double coupling is the next logical step.[6][8]

  • Recommended Action: After the first coupling, wash the resin thoroughly with DMF to remove byproducts and unreacted reagents. Then, repeat the coupling step with a fresh preparation of activated Trt-D-Dap(Fmoc)-OH.[1]

Step 4: Cap Unreacted Amines as a Final Resort

If a positive Kaiser test persists after trying the steps above, it may not be possible to achieve 100% coupling. To prevent the formation of deletion sequences in your final product, you must block the unreacted amines.[6][10]

  • Recommended Action: Perform a capping step by treating the resin with a solution of acetic anhydride and a base like pyridine or DIPEA in DMF.[10][17][21][22] This will acetylate the free amines, rendering them unreactive for subsequent coupling cycles.

Optimized Experimental Protocol: High-Efficiency Coupling of Trt-D-Dap(Fmoc)-OH

This protocol incorporates best practices for coupling sterically hindered amino acids. This assumes a 0.1 mmol synthesis scale.

Caption: Optimized coupling workflow.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Trt-D-Dap(Fmoc)-OH (4 eq., 0.4 mmol)

  • HATU or COMU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

  • High-purity, amine-free DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test before this coupling) and the resin is thoroughly washed with DMF.

  • Amino Acid Activation (in a separate vessel):

    • Dissolve Trt-D-Dap(Fmoc)-OH (4 eq.) and HATU/COMU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the washed resin.

    • Agitate the mixture at room temperature for a minimum of 4 hours. For particularly difficult sequences, extend this time to 12 hours or overnight.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If negative (yellow): The coupling is successful. Proceed to the next deprotection/coupling cycle.

    • If positive (blue): The coupling is incomplete. Proceed to the troubleshooting steps (e.g., perform a double coupling or cap the unreacted amines).

References

  • Benchchem. (n.d.). Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • RSC Publishing. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. DOI:10.1039/C9CC08421E.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubMed. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. J Pept Res, 49(1), 103-11.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • YouTube. (2022). Peptide Hand Synthesis Part 6: Capping.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Research Square. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Benchchem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. J Org Chem, 72(15), 5794-801. DOI: 10.1021/jo0704255.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

Sources

Optimization

Side reactions associated with Trt-D-Dap(Fmoc)-OH during SPPS

A Guide to Navigating Side Reactions in Solid-Phase Peptide Synthesis Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating non-canonic...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Side Reactions in Solid-Phase Peptide Synthesis

Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating non-canonical amino acids like D-2,3-diaminopropionic acid (Dap) is crucial for developing novel peptides with enhanced stability and functionality.[1][2] However, the unique chemistry of building blocks such as Trt-D-Dap(Fmoc)-OH presents specific challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address issues you may encounter during your experiments, ensuring the integrity and success of your synthesis.

Section 1: Foundational Knowledge & General Questions

Q1: What is Trt-D-Dap(Fmoc)-OH and what is its primary application in SPPS?

Trt-D-Dap(Fmoc)-OH is a protected derivative of D-2,3-diaminopropionic acid, a non-proteinogenic amino acid. Its structure is defined by three key components:

  • D-Dap Backbone: Provides a unique structural element with a side-chain primary amine, which can be used for site-specific modifications, cyclization, or to modulate the peptide's overall charge and bioactivity.[1]

  • Fmoc Group: The base-labile 9-fluorenylmethoxycarbonyl group protects the α-amino group, making it compatible with the most common orthogonal SPPS strategy.[3][4]

  • Trt Group: The acid-labile trityl group protects the side-chain β-amino group. Its bulkiness prevents unwanted side reactions at this position during peptide elongation, and its chemical properties allow for its removal during the final acid-mediated cleavage step.[5]

This building block is frequently used to introduce a primary amine into the peptide sequence for post-synthesis modifications, such as labeling with fluorophores, attaching polyethylene glycol (PEG), or constructing branched peptides.

Q2: What are the principal side reactions associated with the use of Trt-D-Dap(Fmoc)-OH?

Researchers using Trt-D-Dap(Fmoc)-OH should be aware of three primary categories of potential side reactions:

  • Incomplete Coupling: Due to the steric hindrance from the bulky trityl protecting group, achieving complete and efficient coupling can be challenging.[6][7]

  • Premature Deprotection: While generally stable, the Trt group's integrity under repeated base treatments for Fmoc removal can be a concern in long or complex syntheses.

  • Side Reactions During Final Cleavage: The liberation of the highly reactive trityl cation (Trt+) during acidolysis is the most significant source of impurities. This cation can lead to re-alkylation of the target peptide or modification of sensitive amino acid residues.[8][9]

Section 2: Troubleshooting Coupling & Synthesis Issues

Q3: My coupling efficiency for Trt-D-Dap(Fmoc)-OH is low, confirmed by a positive Kaiser test. What is causing this and how can I resolve it?

This is a classic issue of steric hindrance. The bulky trityl group on the side chain can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Causality: Standard coupling conditions may not be sufficient to overcome the high activation energy required for sterically hindered residues. The reaction kinetics are slowed, leading to incomplete acylation of the free amine.

Solutions:

  • Extend Coupling Time: The simplest approach is to increase the reaction time for the coupling step from the standard 1-2 hours to 4-6 hours.

  • Perform a Double Coupling: If a single, extended coupling is insufficient, drain the reaction vessel after the first coupling, wash thoroughly with DMF, and repeat the coupling step with a fresh solution of activated Trt-D-Dap(Fmoc)-OH.[10]

  • Use a More Potent Coupling Reagent: Switch from standard activators like HBTU to more potent ones such as HATU or COMU, which are known to be more effective for hindered couplings.

  • Capping: If double coupling fails, it is critical to "cap" the unreacted amines to prevent the formation of deletion peptides. This is achieved by acetylating the free amines using acetic anhydride and a non-nucleophilic base like DIPEA.[10]

  • Initial Coupling: Perform the first coupling of Trt-D-Dap(Fmoc)-OH using your standard protocol (e.g., 4 eq. amino acid, 3.9 eq. HATU, 8 eq. DIPEA) for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Decision Point:

    • Negative (Beads are colorless/yellow): Coupling is complete. Proceed with washing and the next synthesis cycle.

    • Positive (Beads are blue): Coupling is incomplete. Proceed to the next step.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Add a fresh solution of activated Trt-D-Dap(Fmoc)-OH (same equivalents as step 1) and allow it to react for another 2 hours.

  • Final Monitoring: Perform a second Kaiser test. If it is negative, proceed. If it remains positive, consider capping (Protocol 2 in the diagram below).

G start Initial Coupling (2 hours) kaiser1 Perform Kaiser Test start->kaiser1 wash1 Wash with DMF kaiser1->wash1 Positive proceed Proceed to Next Cycle kaiser1->proceed Negative double_couple Perform Second Coupling (Fresh Reagents, 2 hours) wash1->double_couple kaiser2 Perform Kaiser Test double_couple->kaiser2 capping Cap with Acetic Anhydride kaiser2->capping Positive kaiser2->proceed Negative capping->proceed

Caption: Decision tree for troubleshooting incomplete coupling.

Section 3: Troubleshooting Cleavage & Deprotection Issues

Q4: After final cleavage, my mass spectrum shows a mass corresponding to my peptide +243 Da. What is this adduct?

A mass addition of +243 Da corresponds to the re-attachment of a trityl group (C₁₉H₁₅⁺) to your peptide. This is a common side reaction caused by the highly stable and electrophilic trityl cation that is liberated during TFA-mediated cleavage.[8][9]

Mechanism:

  • Cleavage: TFA protonates and cleaves the Trt group from the Dap side chain, forming a free amine and a trityl cation (Trt⁺).

  • Reactivity: This carbocation is highly reactive and seeks out nucleophiles.

  • Alkylation: It can alkylate electron-rich side chains, with Tryptophan (Trp) being the most susceptible, followed by Met, Cys, and Tyr.[9] It can even re-attach to the newly deprotected Dap side-chain amine.

G cluster_cleavage TFA Cleavage cluster_reaction Side Reactions cluster_scavenging Scavenging (Solution) Peptide_Trt Peptide-Dap(Trt) Peptide_SH_Trt_plus Peptide-Dap(H) + Trt+ Peptide_Trt->Peptide_SH_Trt_plus + H+ (TFA) Trp_Residue Trp Residue Peptide_SH_Trt_plus->Trp_Residue attacks Scavenger Scavenger (e.g., TIS) Peptide_SH_Trt_plus->Scavenger trapped by Alkylated_Trp Trp(Trt) Adduct (+243 Da) Trp_Residue->Alkylated_Trp Inert_Adduct Inert Adduct (e.g., Triphenylmethane) Scavenger->Inert_Adduct

Caption: Trt cation generation, side reactions, and prevention by scavengers.

Q5: How can I prevent these trityl cation side reactions?

The solution is to use a "scavenger" in your cleavage cocktail. The role of the scavenger is to efficiently and irreversibly trap the electrophilic trityl cation as it forms, preventing it from reacting with your peptide.[9]

The most effective scavenger for trityl cations is Triisopropylsilane (TIS). TIS reduces the trityl cation to the inert triphenylmethane.[8]

Peptide CompositionRecommended Cocktail (v/v/v)Key Scavengers & RationaleDuration
Standard Peptides (No Trp, Met, Cys)TFA / H₂O / TIS (95 : 2.5 : 2.5)TIS: Traps Trt⁺. H₂O: Aids peptide solubility.2-3 hours
Peptides with Trp TFA / EDT / H₂O / TIS (94 : 2.5 : 2.5 : 1)EDT & TIS: Ethanedithiol (EDT) is a soft nucleophile that helps protect Trp from oxidation and alkylation. TIS traps Trt⁺.2-4 hours
Peptides with Met TFA / H₂O / TIS (95 : 2.5 : 2.5)TIS: Sufficient to protect Met from alkylation. Avoid EDT if not necessary as it can be difficult to remove.2-3 hours
Peptides with Cys(Trt) TFA / EDT / H₂O / TIS (94 : 2.5 : 2.5 : 1)EDT: Keeps Cys in a reduced state and scavenges t-butyl cations. TIS: Critical for quenching the Trt⁺ from both Dap and Cys.3-4 hours
  • Resin Preparation: After synthesis, wash the dried peptide-resin with DCM (3 x 1 min) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: For a 0.1 mmol scale synthesis, prepare 10 mL of the appropriate cleavage cocktail from Table 1 in a fume hood.

  • Cleavage Reaction: Add the cocktail to the resin. Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours. A deep yellow or orange color indicates the formation of the trityl cation.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with 1-2 mL of fresh TFA and combine the filtrates.

  • Precipitation: Slowly add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether while vortexing. A white precipitate of the crude peptide should form.

  • Pelleting and Washing: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the pellet twice with cold diethyl ether to remove scavengers and organic byproducts.

  • Drying: Dry the final peptide pellet under vacuum.

Section 4: Advanced & Comparative Questions

Q6: Does D-Dap(Trt) pose a risk for forming side products analogous to aspartimide formation?

This is an excellent mechanistic question. Aspartimide formation is a well-known side reaction for Aspartic Acid (Asp), where the backbone amide nitrogen attacks the side-chain carbonyl ester under basic conditions (e.g., piperidine treatment).[11][12][13]

D-Dap does not form an aspartimide. The chemical nature of the Dap side chain is fundamentally different. It possesses a protected primary amine (-NH-Trt), not a carboxylic acid ester (-CO-OtBu). Therefore, the intramolecular cyclization mechanism that defines aspartimide formation is not possible. You do not need to take specific precautions against aspartimide formation when using D-Dap, such as using specialized protecting groups or modified backbone strategies that are employed for Asp-containing peptides.[14][15]

Q7: Are there alternative side-chain protecting groups for D-Dap, and what are their pros and cons compared to Trt?

Yes, several other protecting groups can be used for the Dap side chain, each with a different orthogonality and application. The choice depends on your synthetic strategy.

  • Boc (tert-Butyloxycarbonyl):

    • Pros: Also acid-labile and removed with TFA. Often less sterically hindered than Trt, which can improve coupling efficiency.

    • Cons: Generates t-butyl cations upon cleavage, which can also alkylate sensitive residues, requiring scavengers. Less bulky nature might offer slightly less protection during synthesis.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl):

    • Pros: Fully orthogonal. It is stable to both TFA (acid) and piperidine (base) but is selectively removed with dilute (2-5%) hydrazine in DMF. This allows for selective deprotection of the Dap side chain on-resin for site-specific labeling or branching.

    • Cons: Dde has been reported to undergo migration to the N-terminus under certain conditions.[16] The use of hydrazine requires careful handling and thorough washing steps.

  • Mtt (4-Methyltrityl):

    • Pros: A more acid-labile version of Trt. It can be selectively removed on-resin using very dilute TFA (e.g., 1-2% in DCM) while other acid-labile groups (like Boc, tBu) and the resin linkage remain intact.[9] This also allows for on-resin modification.

    • Cons: More susceptible to premature loss during synthesis if acidic conditions are inadvertently used. Also generates a reactive cation upon cleavage.

The Trt group remains a robust and cost-effective choice for applications where selective on-resin deprotection of the Dap side chain is not required.[16]

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • Kumar, K. S., & V, V. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemistrySelect. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. [Link]

  • ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation...[Link]

  • NIH. (n.d.). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. [Link]

  • Le, S. P., & Kett, W. C. (2013). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. [Link]

Sources

Troubleshooting

Aggregation of peptides containing Trt-D-Dap(Fmoc)-OH during synthesis

Technical Support Center Topic: Aggregation of Peptides Containing Trt-D-Dap(Fmoc)-OH During Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Peptide Synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Aggregation of Peptides Containing Trt-D-Dap(Fmoc)-OH During Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Peptide Synthesis Division

Introduction: Navigating the Challenges of Trt-D-Dap(Fmoc)-OH Incorporation

The use of specialized amino acid derivatives like Trt-D-Dap(Fmoc)-OH is critical for designing peptides with unique structural and functional properties. The diaminopropionic acid (Dap) backbone offers a key locus for conjugation or branching, while the trityl (Trt) protecting group provides robust, acid-labile protection of the side-chain amine.[1][2] However, the very feature that makes the Trt group an effective protector—its significant steric bulk—also presents a primary challenge during solid-phase peptide synthesis (SPPS): peptide aggregation.[3]

This guide provides a comprehensive framework for understanding, preventing, and troubleshooting aggregation issues associated with peptides containing Trt-D-Dap(Fmoc)-OH. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for a successful synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

Peptide aggregation is the self-association of growing peptide chains on the solid-phase support.[4] This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures, most notably β-sheets.[4] Once aggregated, the peptide chains collapse, rendering the N-terminal amine inaccessible for subsequent deprotection and coupling steps. This results in low yields, failed syntheses, and the generation of difficult-to-remove deletion sequences.[5]

Q2: Why is Trt-D-Dap(Fmoc)-OH particularly prone to causing aggregation?

While Dap itself is not exceptionally hydrophobic, the large, bulky trityl (Trt) protecting group on its side chain introduces significant hydrophobicity and steric hindrance. This bulky group can disrupt the solvation of the growing peptide chain, promoting inter-chain interactions over peptide-solvent interactions, which is a key driver for aggregation. Furthermore, the steric hindrance can slow down coupling reactions, increasing the time the peptide-resin is in a state susceptible to aggregation.[3][6]

Q3: What are the common signs of on-resin peptide aggregation?

Diagnosing aggregation early is critical. Key indicators include:

  • Poor Resin Swelling: The resin bed volume may visibly shrink or fail to swell properly in the synthesis solvent.[4]

  • Slow or Incomplete Fmoc Deprotection: A yellowing of the resin that persists after the standard deprotection time or slow release of the fulvene-piperidine adduct (monitored by UV) can indicate poor reagent accessibility.[7]

  • Positive or Inconclusive Colorimetric Tests: A positive Kaiser test (for primary amines) or a pale/inconclusive result after a coupling step suggests the N-terminal amine is sterically hindered or inaccessible due to aggregation.

  • Formation of a Gel-like Substance: In severe cases, the peptide-resin can form a gelatinous mass that is difficult to agitate or filter.

Q4: I suspect aggregation. What is the first and most critical parameter to change?

If aggregation is suspected, the most impactful initial change is often to alter the solvent system to improve solvation. Switching the primary synthesis solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) is a common first step, as NMP is a better solvent for many aggregating sequences.[4][8] Another powerful strategy is the addition of dissociating agents like ~25% Dimethyl sulfoxide (DMSO) to the DMF during both coupling and deprotection steps.[4][9]

Part 2: In-Depth Troubleshooting & Strategy Guide

Aggregation is a sequence-dependent phenomenon that is difficult to predict with perfect accuracy.[10] Therefore, the best approach is a proactive one, designing the synthesis strategy to mitigate aggregation risk from the outset.

Proactive Strategies: Designing for Success

It is far more effective to prevent aggregation than to rescue a failed synthesis. For any peptide containing bulky residues like Trt-D-Dap(Fmoc)-OH, especially in sequences longer than 10 amino acids, the following strategies should be considered standard practice.

The most powerful tools against aggregation are building blocks that physically disrupt the formation of secondary structures.

  • Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is reversibly protected as an oxazolidine ring.[5][11] This ring introduces a "kink" into the peptide backbone, similar to proline, which effectively breaks the planarity required for β-sheet formation.[12][13] They are introduced as a single dipeptide unit and the native Ser/Thr residue is fully restored during the final TFA cleavage.[14]

    • Expert Insight: For maximum effect, a pseudoproline dipeptide should be introduced approximately every 6-7 residues within a sequence prone to aggregation, particularly before a hydrophobic cluster.[4][14]

  • Backbone Protection (Dmb/Hmb): Derivatives like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can be attached to the backbone amide nitrogen of an amino acid.[4] This modification physically blocks the hydrogen atom involved in inter-chain H-bonding, directly preventing aggregation.[4] These groups are also cleaved during the final TFA treatment.

    • Expert Insight: While highly effective, coupling onto an Hmb/Dmb-protected residue can be sterically hindered and may require stronger coupling reagents or longer reaction times.

G cluster_synthesis During SPPS cluster_cleavage Final Cleavage Peptide_Backbone Linear Peptide Backbone (Prone to H-Bonding) Pseudoproline Incorporate Fmoc-Xaa-Ser(ψMe,Me-pro)-OH (Pseudoproline Dipeptide) Kinked_Backbone Kinked Backbone (Oxazolidine Ring) Disruption Steric Disruption of Inter-chain H-Bonds Solvation Improved Solvation & Reagent Accessibility TFA Treat with TFA Cocktail Solvation->TFA Synthesis Continues... Native_Peptide Native Peptide Sequence (Ser/Thr Restored) TFA->Native_Peptide Ring Opening

  • Resin Selection: Use a low-substitution resin (e.g., 0.1-0.3 mmol/g). This increases the distance between growing peptide chains, reducing the likelihood of intermolecular interactions. Resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG), are also highly recommended.[4]

  • Solvent Choice: As mentioned, NMP is often superior to DMF for solvating difficult sequences.[8] Proactively using a solvent mixture containing a chaotropic agent or DMSO can also be beneficial.[4][9]

Reactive Troubleshooting: When Aggregation Occurs

If you observe signs of aggregation during a synthesis, immediate action is required.

// Nodes Start [label="Signs of Aggregation?\n(Poor Swelling, Positive Kaiser Test)", shape=ellipse, fillcolor="#FBBC05"]; Check_Coupling [label="Is the current step a coupling reaction?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Check_Deprotection [label="Is the current step a deprotection?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

// Coupling Solutions Solvent_Change_C [label="Switch solvent to NMP or\nadd 25% DMSO to DMF.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Double_Couple [label="Perform a double coupling,\n a second full coupling cycle.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stronger_Reagent [label="Use a more potent activator\n(e.g., HATU, PyBOP).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Temp [label="Increase coupling temperature\n(e.g., to 50°C).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Deprotection Solutions Solvent_Change_D [label="Switch solvent to NMP or\nadd 25% DMSO to DMF.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extend_Time_D [label="Extend deprotection time\n(e.g., to 2 x 15 min).", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBU_Addition [label="For difficult Fmoc removal, use\n2% DBU in the piperidine solution.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Coupling; Start -> Check_Deprotection [style=dashed];

Check_Coupling -> Solvent_Change_C [label="Yes"]; Solvent_Change_C -> Double_Couple; Double_Couple -> Stronger_Reagent; Stronger_Reagent -> Increase_Temp;

Check_Deprotection -> Solvent_Change_D [label="Yes"]; Solvent_Change_D -> Extend_Time_D; Extend_Time_D -> DBU_Addition; } caption: Troubleshooting workflow for aggregation.

  • Modify Coupling Cycles:

    • Switch Solvent: Immediately change the solvent to NMP or a DMF/DMSO mixture for all subsequent wash and reaction steps.[4][9]

    • Double Couple: After the initial coupling, drain the reaction vessel and repeat the coupling procedure with a fresh solution of activated amino acid.[6]

    • Use Stronger Reagents: Employ a more potent coupling reagent like HATU or HBTU, which can often overcome moderate steric hindrance.

    • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-75°C), especially with microwave assistance, can provide the energy needed to disrupt aggregates and accelerate the reaction.[4][15]

  • Modify Deprotection Cycles:

    • Extend Reaction Time: Increase the deprotection time, for example, from a single 10-minute treatment to two 10-15 minute treatments with 20% piperidine in DMF/NMP.

    • Use a Stronger Base: For stubborn Fmoc removal, switch to a deprotection solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF.[4][16] Caution: DBU can increase the risk of aspartimide formation if Asp is present in the sequence.[16]

StrategyMechanismWhen to UseKey Consideration
Low-Load Resin Increases distance between peptide chainsProactiveMay limit total peptide yield per run.
NMP/DMSO Solvents Improves solvation of peptide backboneProactive/ReactiveNMP is more viscous; DMSO can be difficult to remove.
Pseudoproline Dipeptides Introduces backbone "kink", disrupts H-bonds[11][12]ProactiveMust be designed into the sequence. Highly effective.
Hmb/Dmb Backbone Prot. Physically blocks amide H-bond donor site[4]ProactiveCoupling onto the protected residue can be slow.
Elevated Temperature Provides energy to break H-bondsReactiveCan increase the risk of side reactions like racemization.
Chaotropic Salts (LiCl) Disrupts organized water/solvent structureReactiveMust be thoroughly washed out to avoid interference.[17]

Part 3: Key Experimental Protocols

Protocol 1: Difficult Coupling of Trt-D-Dap(Fmoc)-OH

This protocol is recommended for incorporating Trt-D-Dap(Fmoc)-OH or any amino acid following a sequence known to be aggregation-prone.

  • Resin Preparation: After the Fmoc deprotection of the N-terminal amine, wash the peptide-resin thoroughly (5x with DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Dap(Trt)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the peptide-resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is negative (beads are colorless), proceed to the washing step.

  • Troubleshooting (If Kaiser test is positive): If the beads are still blue/purple, drain the reaction vessel and repeat steps 3-4 (a "double coupling"). Consider increasing the temperature to 40°C for the second coupling.[6]

  • Washing: Once the coupling is complete, wash the resin thoroughly (5x with DMF, 3x with DCM) to remove all excess reagents before proceeding to the next deprotection step.

Protocol 2: Final Cleavage and Deprotection

The Trt group requires a cleavage cocktail with an efficient scavenger to trap the highly reactive trityl cation that is released.[18]

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin thoroughly under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh immediately before use. For Trt-containing peptides, Reagent B is highly effective.[18][19]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.1 mmol of synthesis scale). Stopper the vessel and agitate at room temperature for 2-3 hours. The solution will likely turn a deep yellow/orange color due to the formation of the trityl cation.[20]

  • Peptide Precipitation: Filter the cleavage mixture away from the resin into a cold (0°C) centrifuge tube containing 10x the volume of cold diethyl ether. A white precipitate of the crude peptide should form immediately.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.

  • Drying: Dry the white peptide solid under vacuum. The peptide is now ready for purification by HPLC.

Reagent NameComposition (v/v/v/v)Key Scavenger(s)Notes
Standard "Cocktail T" TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)TIS, WaterA good general-purpose cocktail. TIS is an excellent scavenger for the trityl cation.[18][21]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)TIS, PhenolThe addition of phenol provides extra protection for residues like Tryptophan or Tyrosine. Highly recommended for complex peptides.[18][19]

Conclusion

Successful synthesis of peptides containing Trt-D-Dap(Fmoc)-OH is readily achievable with a proactive and informed approach. The primary challenge, peptide aggregation, stems directly from the bulky nature of the Trt group. By anticipating this issue and incorporating structure-disrupting elements like pseudoproline dipeptides, selecting appropriate low-load resins, and optimizing solvent conditions, researchers can significantly improve synthesis outcomes. When aggregation does occur, a systematic approach involving modified coupling protocols and enhanced solvent systems can often rescue the synthesis. Careful selection of a scavenger-rich cleavage cocktail is the final, critical step to ensuring a high-purity final product.

References

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Wikipedia. (n.d.). Pseudoproline.
  • BenchChem. (n.d.). A Comparative Guide to Cleavage Cocktails for Trityl (Trt) Group Removal.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides.
  • Aapptec Peptides. (n.d.). Pseudoproline Dipeptides.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Inno Pharmchem. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis.
  • PubMed. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Int J Pept Protein Res, 42(5), 450-4.
  • National Institutes of Health (NIH). (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
  • National Institutes of Health (NIH). (n.d.).
  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Biosynth. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • RSC Publishing. (n.d.). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from Luxembourg Bio Technologies website.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • ResearchGate. (n.d.). Building blocks for SPPS: Fmoc-d-Dap(Trt)-OH (3), (N6-Z-adenine-9-yl).
  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • CordenPharma. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Peptide Synthesis Using Fmoc-D-Pen(Trt)-OH.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis.

Sources

Optimization

Technical Support Center: Optimizing Cleavage for Trt-D-Dap Peptides

Welcome to the technical support guide for optimizing the cleavage of peptides containing D-Diaminopropionic acid protected with a Trityl group (Trt-D-Dap). The unique properties of the Trt group—highly acid-labile yet b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the cleavage of peptides containing D-Diaminopropionic acid protected with a Trityl group (Trt-D-Dap). The unique properties of the Trt group—highly acid-labile yet bulky—present specific challenges during the final cleavage and deprotection step in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth, field-proven answers to common and complex issues, ensuring you can achieve high purity and yield for your target peptide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with Trt-protected residues.

Q1: What makes the Trt group on D-Dap challenging to cleave properly?

The challenge with the Trt group lies in the chemistry of its removal. Under strong acidic conditions, typically with Trifluoroacetic Acid (TFA), the bond is cleaved to release the deprotected peptide and a trityl cation (Trt⁺).[1][2] This cation is highly stable due to charge delocalization across its three phenyl rings, but it is also a very reactive electrophile.[2][3] If not immediately neutralized, this cation can cause several side reactions, most notably re-attachment to the peptide at the D-Dap side chain or alkylation of other nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3][4][5]

Q2: What is a "cleavage cocktail," and why can't I just use pure TFA?

A cleavage cocktail is a mixture of a strong acid (most commonly TFA) and a variety of additives called "scavengers".[6] Using pure TFA is strongly discouraged because it does not control the reactive carbocations generated from the cleavage of side-chain protecting groups (like Trt from D-Dap or tBu from Asp, Glu, Ser, etc.).[7] Scavengers are nucleophilic reagents that "trap" or "quench" these cations, preventing them from causing deleterious side reactions with your peptide.[1][2][3]

Q3: What are the essential scavengers for a peptide containing Trt-D-Dap?

For any peptide containing a Trt-protected residue, the inclusion of specific scavengers is critical. The most effective and widely used scavenger for the trityl cation is Triisopropylsilane (TIS) .[1][3]

  • Triisopropylsilane (TIS): TIS irreversibly reduces the trityl cation to the inert hydrocarbon triphenylmethane, effectively preventing re-attachment side reactions.[1]

  • Water (H₂O): Acts as a general scavenger for other cations like the tert-butyl cation and is a standard component of most cocktails.[3][7]

A standard, effective starting cocktail for a peptide containing Trt-D-Dap but no other sensitive residues is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1][8]

Q4: How long should the cleavage reaction be?

For most peptides, a cleavage time of 2-3 hours at room temperature is sufficient to remove the Trt group and other standard protecting groups like Boc and tBu.[1][9] However, if you observe incomplete deprotection, extending the cleavage time to 4 hours or more can be beneficial, particularly if the Trt-D-Dap residue is sterically hindered or located at the N-terminus.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you might observe during your post-cleavage analysis.

Problem 1: My mass spectrometry data shows a peak at +243 Da from my expected peptide mass.
  • Question: I've analyzed my crude peptide by LC-MS and see a major impurity with a mass addition of +243 Da. What is this, and how can I prevent it?

  • Answer: This +243 Da mass addition is the molecular weight of the trityl group. This is a classic sign of either incomplete cleavage or re-tritylation of your peptide by the liberated trityl cation.

    • Cause - Ineffective Scavenging: The most likely cause is an insufficient concentration or absence of an effective scavenger for the trityl cation. The equilibrium of the deprotection reaction can shift back toward the protected state if the Trt⁺ cation is not trapped.[1][2]

    • Solution:

      • Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains an adequate amount of Triisopropylsilane (TIS). A ratio of 2.5% to 5% (v/v) is typically recommended. For a robust cocktail, use the TFA/TIS/H₂O (95:2.5:2.5) formulation.[1]

      • Increase Scavenger Concentration: If re-tritylation persists, especially in peptides rich with nucleophilic residues, consider increasing the TIS concentration to 5%.

Problem 2: My peptide contains Trp, Met, or Cys, and I'm seeing multiple side products and low purity.
  • Question: My peptide sequence includes Trt-D-Dap and also Tryptophan (Trp). After cleavage, the HPLC chromatogram is very messy. What's happening?

  • Answer: Tryptophan, Methionine, and Cysteine are highly susceptible to alkylation by the trityl cation and oxidation during prolonged acid treatment.[2][4] This requires a more complex and robust scavenger cocktail than the standard TFA/TIS/H₂O.

    • Cause - Insufficient Protection of Sensitive Residues: TIS is excellent for the trityl cation but may not fully protect against all side reactions, especially those involving sulfur-containing residues or the indole ring of tryptophan.

    • Solution - Use a Multi-Scavenger Cocktail: For complex peptides, a more comprehensive cocktail like Reagent K is the authoritative choice.[1][10]

      Reagent K ComponentPercentage (v/v)Purpose
      TFA82.5%Primary reagent for cleavage and deprotection.
      Phenol5%Protects Tyr and Trp residues; acts as a scavenger.[3]
      Water5%General scavenger for t-butyl cations.[7]
      Thioanisole5%Soft scavenger that helps protect Met and Trp.[11]
      1,2-Ethanedithiol (EDT)2.5%Protects Cys residues and helps prevent Trp oxidation.[1][4] A potent scavenger for t-butyl cations.

      Using Reagent K provides a multi-faceted defense against the various reactive species generated during cleavage, significantly improving the purity of complex peptides.[1]

Problem 3: The cleavage seems incomplete, even after 3 hours.
  • Question: My LC-MS shows a significant amount of the fully-protected peptide still present after a 3-hour cleavage. Why is the reaction so slow?

  • Answer: Sluggish or incomplete cleavage can stem from several factors, often related to the physical properties of the peptide-resin complex.

    • Cause 1 - Steric Hindrance: In very long peptides or sequences known to aggregate on the resin, the cleavage reagents may have poor access to the Trt-protected D-Dap site.[3]

    • Solution 1 - Extend Cleavage Time: The simplest solution is to extend the reaction time to 4-6 hours.[3] Monitor the reaction progress by taking a small aliquot of the cleavage solution at different time points to check for completion.

    • Cause 2 - Poor Resin Swelling: The cleavage reaction occurs within the swollen resin beads. If the resin is not adequately swollen, reagent access is limited.

    • Solution 2 - Pre-swell the Resin: Before adding the cleavage cocktail, wash the dried peptidyl-resin thoroughly with Dichloromethane (DCM) for 15-20 minutes to ensure it is fully swollen.[1]

    • Cause 3 - Problematic N-terminal Residues: N-terminal residues protected with Trt, such as Asn(Trt), are known to be particularly slow to deprotect.[3] While less documented for D-Dap, a similar effect could be at play.

    • Solution 3 - Repeat the Cleavage: If a significant amount of protected peptide remains after 6 hours, precipitate the peptide, wash the pellet, and subject it to a second, fresh cleavage treatment for 2 hours.[3]

Part 3: Optimized Experimental Protocols & Visual Guides

This section provides step-by-step methodologies and visual aids to guide your experimental workflow.

Optimized Cleavage Protocol for Trt-D-Dap Peptides

This protocol is designed to maximize yield and purity by incorporating best practices for handling Trt-protected peptides.

  • Resin Preparation:

    • Place the dried peptidyl-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel with a frit.

    • Add Dichloromethane (DCM) to the resin and allow it to swell for 20 minutes with occasional agitation.

    • Drain the DCM and dry the resin thoroughly under a stream of nitrogen for at least 30 minutes. This step is critical to remove residual solvents.[1]

  • Cleavage Reaction:

    • Prepare the appropriate cleavage cocktail fresh. For a standard peptide, use 10 mL of TFA/TIS/H₂O (95:2.5:2.5) . For peptides with Trp, Met, or Cys, use Reagent K .

    • Add the cleavage cocktail to the dried resin. A deep yellow or orange color may develop, which is normal and indicates the formation of the trityl cation.[12]

    • Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Isolation and Precipitation:

    • Filter the cleavage mixture through the frit, collecting the TFA solution containing your peptide into a 50 mL centrifuge tube.

    • Wash the resin with a small, fresh volume of TFA (approx. 1-2 mL) to ensure complete recovery and combine the filtrates.[1]

    • In a separate 50 mL tube, add ~40 mL of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of your crude peptide should form.[5]

    • Incubate the tube at -20°C or in an ice bath for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the tube to pellet the peptide (e.g., 3000 x g for 5 minutes).

    • Carefully decant and discard the ether supernatant.

    • Wash the peptide pellet two more times by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. This removes residual scavengers and organic by-products.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Visual Workflow: Troubleshooting Trt-D-Dap Cleavage

This decision tree provides a logical path to diagnose and solve common cleavage issues.

G start Start Cleavage (TFA/TIS/H2O, 2-3 hr) lcms Analyze Crude by LC-MS start->lcms purity_check Is Purity > 80% with a Single Major Peak? lcms->purity_check success Success! Proceed to Purification purity_check->success Yes troubleshoot Troubleshoot Problem purity_check->troubleshoot No mass_check Mass Spec Shows +243 Da Adduct? troubleshoot->mass_check incomplete_check Significant Unreacted Starting Material? mass_check->incomplete_check No sol_scavenger Increase TIS to 5% OR Use Reagent K mass_check->sol_scavenger Yes complex_peptide_check Peptide Contains Trp, Met, or Cys? incomplete_check->complex_peptide_check No sol_time Extend Cleavage Time (4-6 hr) OR Repeat Cleavage incomplete_check->sol_time Yes sol_reagent_k Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) complex_peptide_check->sol_reagent_k Yes end_loop Re-run Cleavage & Re-analyze complex_peptide_check->end_loop No/ Other Issues sol_scavenger->end_loop sol_time->end_loop sol_reagent_k->end_loop end_loop->lcms

Caption: Troubleshooting Decision Tree for Trt-D-Dap Peptide Cleavage.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. (2013, May 6). Molecules. Retrieved January 16, 2026, from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022). Organic Process Research & Development. Retrieved January 16, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020, November 12). Frontiers in Microbiology. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Synthesized with Fmoc-D-Dap(Trt)-OH

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-D-Dap(Trt)-OH . T...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-D-Dap(Trt)-OH . The unique properties of the D-2,3-diaminopropionic acid (D-Dap) residue, combined with the characteristics of the Trityl (Trt) side-chain protecting group, present specific challenges during post-synthesis workup and purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these challenges and offer field-proven protocols to ensure the successful isolation of your target peptide.

A Note on Nomenclature

In standard solid-phase peptide synthesis (SPPS), the naming convention for amino acid derivatives is Nα-ProtectingGroup-AminoAcid(SideChain-ProtectingGroup)-OH. Therefore, the building block is more formally known as Fmoc-D-Dap(Trt)-OH . This indicates the N-alpha amine is protected by the base-labile Fmoc group, while the side-chain amine is protected by the acid-labile Trityl group. This orthogonal protection scheme is fundamental to Fmoc-based SPPS.[1][2]

Troubleshooting Guide: From Crude to Pure

This section addresses the most common issues observed during the purification of D-Dap(Trt)-containing peptides. Each problem is presented in a question-and-answer format, detailing the cause and providing a step-by-step solution.

Q1: My LC-MS analysis shows the correct mass, but also a significant peak at [M+242.3] Da. What is this impurity?

Answer: This is the most frequent challenge and corresponds to your target peptide with the Trityl (Trt) group still attached to the D-Dap side chain (Mass of Trityl cation = C₁₉H₁₅⁺ ≈ 243.3 Da; the neutral group mass difference is ≈ 242.3 Da).

Causality: The Trityl group is exceptionally bulky and requires strong acidic conditions for complete removal. Insufficient cleavage time, a depleted cleavage cocktail, or inadequate scavenging can lead to incomplete deprotection. The resulting Trt-adduct is significantly more hydrophobic than the target peptide, which can complicate purification.

Solutions:

  • Optimize the Cleavage Cocktail: The standard trifluoroacetic acid (TFA) cleavage cocktail must contain effective scavengers to capture the highly reactive trityl cations released during deprotection. Without scavengers, these cations can re-attach to nucleophilic residues on your peptide (like Trp or Met) or other molecules.[1][3]

  • Increase Cleavage Time: For sterically hindered Trt groups or long peptides, a standard 2-hour cleavage may be insufficient. Extend the cleavage time to 3-4 hours and re-analyze a small aliquot.

  • Ensure Anhydrous Conditions: Water in the TFA can, in some cases, hinder the efficiency of cleavage. While cocktails typically include a small percentage of water to scavenge other cations, ensure your TFA is high-purity and relatively fresh.

Cocktail Component Function Recommended % (v/v) Notes
TFA Cleavage & Deprotection95%The primary cleavage reagent.
Triisopropylsilane (TIS) Trityl Cation Scavenger2.5%Reduces Trt-adduct formation.[3][4]
Water General Cation Scavenger2.5%Suppresses side reactions from other protecting groups (e.g., t-Butyl).

Workflow: Optimizing Trityl Group Cleavage

G cluster_0 Troubleshooting [M+242] Da Impurity start Crude analysis shows [M+242] Da peak re_cleave Re-cleave crude peptide with fresh, optimized cocktail (95% TFA / 2.5% TIS / 2.5% H2O) start->re_cleave Incomplete Deprotection extend_time Extend cleavage time to 3-4 hours re_cleave->extend_time analyze Analyze aliquot by LC-MS extend_time->analyze check_purity Is [M+242] peak significantly reduced? analyze->check_purity purify Proceed to RP-HPLC Purification check_purity->purify Yes consult Consult Senior Scientist: Consider alternative scavengers or harsher cleavage. check_purity->consult No

Caption: Decision workflow for eliminating Trt-group-related impurities.

Q2: My HPLC chromatogram shows a very broad, tailing peak for my peptide, making fractionation difficult. What's causing this?

Answer: Poor peak shape is typically caused by peptide aggregation, secondary interactions with the HPLC column, or poor solubility in the mobile phase. Peptides containing the bulky, hydrophobic Trt group (from incomplete cleavage) or those with multiple hydrophobic residues are especially prone to these issues.[5]

Causality:

  • Aggregation: Hydrophobic peptides can self-associate in aqueous mobile phases, leading to multiple conformational states that interact differently with the stationary phase.

  • Secondary Interactions: The free amine on the D-Dap side chain (after successful deprotection) or other basic residues (Lys, Arg) can interact with residual acidic silanol groups on the C18 silica stationary phase, causing peak tailing.[6]

  • Poor Solubility: The peptide may be precipitating at the head of the column or during its transit if the percentage of organic solvent is too low.

Solutions:

  • Optimize the HPLC Gradient: A steep gradient can exacerbate poor peak shape. After an initial "scouting" gradient (e.g., 5-95% Acetonitrile over 30 min), run a much shallower gradient around the elution point of your peptide (e.g., a 0.5% to 1.0% change in organic phase per minute).[7]

  • Modify the Mobile Phase:

    • Ion-Pairing Agent: Ensure TFA is present at 0.1% in both your aqueous (A) and organic (B) mobile phases. TFA pairs with basic residues, masking their charge and minimizing silanol interactions.[7][8]

    • Organic Solvent: While acetonitrile is standard, consider using isopropanol or a mix of acetonitrile/isopropanol as your organic phase. Isopropanol can be more effective at disrupting aggregation for very hydrophobic peptides.

  • Adjust Sample Preparation: Dissolve the crude peptide in a solvent containing a higher percentage of organic phase or a small amount of a chaotropic agent like guanidine hydrochloride before injection. Ensure it is fully dissolved.

  • Lower the Column Temperature: Running the purification at a slightly lower temperature (e.g., 15-20°C) can sometimes improve peak shape, although it may increase backpressure.

Q3: I see an impurity at [M+222.2] Da. Is this related to the D-Dap(Trt) residue?

Answer: This impurity is not directly from the Trt group but is a common side product in Fmoc-based SPPS. It corresponds to a peptide chain where the N-terminal Fmoc group was not successfully removed during the final deprotection step before cleavage. (Mass of Fmoc group = C₁₅H₁₀O₂ ≈ 222.2 Da).

Causality: Incomplete Fmoc deprotection can occur if the peptide is aggregated on the resin, hindering access of the piperidine solution, or if the deprotection time is too short, especially for sterically hindered residues adjacent to the N-terminus.[9]

Solutions:

  • Ensure Complete Final Deprotection: Before cleaving the peptide from the resin, perform a final Fmoc deprotection step. It is advisable to use a slightly longer time (e.g., 2 x 10 minutes) for this final step.

  • Use a Stronger Base (with caution): For sequences known to be difficult, a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU, 2% piperidine in DMF).[9][10] DBU is a non-nucleophilic base that can accelerate Fmoc removal but should be used carefully as it can promote other side reactions.

  • Improve Resin Swelling: Ensure the peptide-resin is fully swollen in a solvent like DMF or NMP before the final deprotection to maximize reagent accessibility.

Frequently Asked Questions (FAQs)

Q: What are the primary properties of the Trityl (Trt) protecting group that impact peptide purification? A: The Trt group is defined by three key characteristics:

  • Extreme Bulk: It is one of the most sterically demanding side-chain protecting groups, which can sometimes slow down coupling and deprotection reactions.[4]

  • High Hydrophobicity: It dramatically increases the hydrophobicity of the peptide. If not fully removed, the Trt-adduct will have a significantly longer retention time on a reversed-phase HPLC column than the target peptide.[5]

  • Acid Lability: It is designed to be removed under strong acidic conditions (e.g., >90% TFA), making it compatible with the final cleavage step in Fmoc-SPPS.[11][12]

Q: How can I definitively confirm the identity of my main peak and the impurities? A: The combination of analytical RP-HPLC and Mass Spectrometry (MS) is essential.

  • RP-HPLC provides the purity profile based on hydrophobicity, showing the relative abundance of different species.[13]

  • MS (ESI or MALDI) provides the molecular weight of the species in each peak. This allows you to confirm that your main peak has the correct mass and to identify impurities based on their mass difference from the target peptide (e.g., +242 Da for Trt, +222 Da for Fmoc, -18 Da for dehydration).[14][15]

Q: What is a good starting gradient for purifying a novel D-Dap(Trt)-containing peptide? A: A robust starting point is a broad "scouting" gradient. This allows you to determine the approximate retention time of your peptide and its major impurities. From there, you can develop a focused, shallower gradient for preparative purification.

Workflow: General Purification & Analysis Strategy

G cluster_1 Peptide Purification & Analysis Workflow synthesis Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection (TFA/TIS/H2O) synthesis->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation scout_hplc Analytical HPLC-MS (Scouting Gradient) precipitation->scout_hplc Crude Peptide optimize Optimize Gradient (Shallow Gradient) scout_hplc->optimize prep_hplc Preparative HPLC optimize->prep_hplc fraction_analysis Analyze Fractions (Analytical HPLC-MS) prep_hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilize Lyophilization pooling->lyophilize final_qc Final QC (Purity, Identity, Quantity) lyophilize->final_qc Purified Peptide

Caption: Standard workflow from synthesis to final quality control.

Experimental Protocols

Protocol 1: Optimized Cleavage from Resin & Trt-Deprotection

This protocol is designed to maximize the removal of the Trt group and other acid-labile side-chain protecting groups.

  • Preparation:

    • Transfer the dry peptide-resin (e.g., 0.1 mmol scale) to a suitable reaction vessel.

    • Prepare the cleavage cocktail fresh: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), 0.25 mL deionized water. (Handle TFA in a certified fume hood).

  • Cleavage Reaction:

    • Add the cleavage cocktail (10 mL) to the resin.

    • Agitate the slurry at room temperature for 3 to 4 hours .

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

    • Add the TFA filtrate dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate should form.

    • Rinse the resin once with a small amount of TFA (~1-2 mL) and add this to the ether as well.

  • Isolation:

    • Centrifuge the ether suspension (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time.

    • After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.

Protocol 2: Reversed-Phase HPLC Purification (General Method)

This protocol provides a starting point for purifying your peptide. It must be optimized based on the results of your initial analytical run.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 10 mm ID for semi-prep).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of ~10-20 mg/mL.[13]

    • Centrifuge the sample to pellet any insoluble material before injection.

  • Scouting Gradient Run (Analytical Scale):

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 5% to 65% B over 30 minutes.

      • 65% to 95% B over 5 minutes (column wash).

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and re-equilibrate.

    • Monitor at 214 nm and 280 nm. Identify the retention time of your target peptide and major impurities via MS.

  • Preparative Gradient Run (Optimized):

    • Based on the scouting run, create a shallow gradient around your target peak. For example, if your peptide eluted at 40% B (which is 17.5 min into the 30 min gradient):

    • Flow Rate: 4-5 mL/min (for a 10 mm ID column).

    • Gradient:

      • Start at 25% B.

      • Ramp from 30% to 50% B over 40 minutes (0.5% B per minute).

      • Include a steep wash step to 95% B afterwards.

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 1-minute intervals) throughout the gradient where peaks are eluting.

    • Analyze each fraction for purity and identity using analytical LC-MS.

    • Pool all fractions that meet your purity requirements (e.g., >95%).

    • Lyophilize the pooled fractions to obtain the final, purified peptide.[7]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • BenchChem. (2025). The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide. BenchChem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • BenchChem. (2025). Common pitfalls to avoid when working with Fmoc-L-Dap(Pentynoyl)-OH. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-L-Dap(Pentynoyl)-OH Containing Peptides. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Peptide Synthesis Using Fmoc-D-Pen(Trt)-OH. BenchChem.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives. BenchChem.
  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Pen(Trt)-OH and Fmoc-L-Pen(Trt)-OH in Peptide Synthesis. BenchChem.
  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • BenchChem. (2025). Technical Support Center: Purification of Peptides Modified with Fmoc-L-Dap(N3)-OH. BenchChem.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
  • AAPPTec. (n.d.). Peptide Purification. AAPPTec.
  • BenchChem. (2025). Technical Support Center: HPLC Purification of Peptides Containing Fmoc-D-Hse(Trt)-OH. BenchChem.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • Mabion. (2024). Mass Spectrometry in Peptide and Protein Analysis. Mabion.
  • Thevis, M., et al. (2013). Current trends in mass spectrometry of peptides and proteins: Application to veterinary and sports-doping control. PubMed.

Sources

Optimization

Storage and handling conditions to prevent degradation of Trt-D-Dap(Fmoc)-OH

Welcome to the Technical Support Center for Trt-D-Dap(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trt-D-Dap(Fmoc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this reagent to prevent degradation and ensure optimal performance in your experiments. Here, you will find scientifically grounded answers to common questions and troubleshooting advice for issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Trt-D-Dap(Fmoc)-OH?

For long-term stability, Trt-D-Dap(Fmoc)-OH should be stored at low temperatures, ranging from -20°C to -80°C.[1][2] Some suppliers also recommend storage at 2-8°C.[3][4] The key is to maintain a consistently cold and dry environment. For temporary or short-term storage, room temperature is acceptable, but this should be for a limited duration.[5]

Q2: How sensitive is Trt-D-Dap(Fmoc)-OH to moisture and what precautions should be taken?

This compound is sensitive to moisture. The presence of water can facilitate hydrolytic degradation of the protecting groups.[6] To mitigate this, always store the compound in a tightly sealed container, preferably in a desiccator. A critical best practice is to allow the container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which could compromise its integrity.[5]

Q3: Should I be concerned about light exposure?

Yes, the Fmoc group is known to have some sensitivity to light, particularly UV light.[6][] To prevent photochemical degradation, it is recommended to store Trt-D-Dap(Fmoc)-OH in an opaque container or in a dark location. When handling the compound, especially in solution, prolonged exposure to direct light should be avoided.[]

Q4: What is the chemical compatibility of Trt-D-Dap(Fmoc)-OH?

Understanding the chemical stability of the two protecting groups is crucial. The Fmoc (fluorenylmethyloxycarbonyl) group is labile to basic conditions, while the Trt (trityl) group is labile to acidic conditions.[8][9][10][11][12][13][14][15][16][17][18] This orthogonality is fundamental to its use in solid-phase peptide synthesis (SPPS).[19]

  • Avoid Bases: Exposure to bases, such as piperidine, will prematurely cleave the Fmoc group.[9][14][20]

  • Avoid Acids: Exposure to acids, such as trifluoroacetic acid (TFA), will prematurely cleave the Trt group.[8][11][12][15][16][17]

Therefore, maintaining a neutral pH environment during storage and handling (before its intended use in synthesis) is essential.

Troubleshooting Guide

Problem 1: Low Yield in Peptide Synthesis

Symptom: You are experiencing a lower than expected yield of your final peptide product incorporating the D-Dap residue.

Possible Cause: This could be due to the degradation of your Trt-D-Dap(Fmoc)-OH starting material, leading to a lower effective concentration of the active reagent.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended low temperature and protected from moisture and light. If the material has been stored improperly, it is advisable to use a fresh batch.

  • Check for Premature Deprotection: Analyze a small sample of your Trt-D-Dap(Fmoc)-OH by HPLC or mass spectrometry to check for the presence of impurities that could indicate premature loss of the Fmoc or Trt groups.

  • Optimize Handling Protocol: Ensure that the container is warmed to room temperature before opening to prevent moisture contamination.[5] Use the reagent immediately after weighing and dissolving.

Problem 2: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC analysis of the crude peptide shows unexpected peaks, potentially corresponding to peptide sequences lacking the D-Dap residue or having undergone side reactions.

Possible Cause: Degradation of Trt-D-Dap(Fmoc)-OH can lead to the formation of reactive species or byproducts that can interfere with the peptide synthesis.

Troubleshooting Steps:

  • Purity Analysis of the Amino Acid: Before use, perform a purity check of the Trt-D-Dap(Fmoc)-OH. The presence of multiple peaks could indicate degradation.

  • Review Solvent and Reagent Purity: Ensure that the solvents and other reagents used in your synthesis are of high purity and anhydrous, as contaminants can cause degradation of the amino acid derivative.

  • Investigate Deprotection Conditions: If you suspect premature deprotection, review your synthesis protocol to ensure that the compound is not inadvertently exposed to acidic or basic conditions before the coupling step.

Problem 3: Difficulty in Dissolving the Compound

Symptom: You are finding it difficult to completely dissolve the Trt-D-Dap(Fmoc)-OH powder.

Possible Cause: While not directly a degradation issue, improper dissolution can affect the efficiency of the coupling reaction. The solubility of Fmoc-protected amino acids can vary.[19]

Troubleshooting Steps:

  • Use Recommended Solvents: For peptide synthesis, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve Fmoc-amino acids.[2]

  • Gentle Warming and Sonication: If the compound is slow to dissolve, gentle warming and sonication may be applied. However, be cautious with heating as it can accelerate degradation.[6]

  • Fresh Solvent: Always use fresh, anhydrous solvent for dissolution.

Visual Guides

Degradation Pathways of Trt-D-Dap(Fmoc)-OH

Potential Degradation Pathways cluster_conditions Degradation Conditions A Trt-D-Dap(Fmoc)-OH (Intact Molecule) B Premature Fmoc Deprotection A->B C Premature Trt Deprotection A->C D Hydrolysis A->D Base Basic Conditions (e.g., residual piperidine) Base->B causes Acid Acidic Conditions (e.g., acidic impurities) Acid->C causes Moisture Moisture Moisture->D causes Light Light Exposure Light->B can contribute to

Caption: Key factors leading to the degradation of Trt-D-Dap(Fmoc)-OH.

Best Practice Workflow for Handling Trt-D-Dap(Fmoc)-OH

Recommended Handling Workflow Start Start: Retrieve from -20°C to -80°C storage Equilibrate Equilibrate container to room temperature in a desiccator Start->Equilibrate Weigh Weigh the required amount quickly in a controlled environment Equilibrate->Weigh Dissolve Dissolve immediately in high-purity, anhydrous solvent Weigh->Dissolve Use Use in synthesis protocol Dissolve->Use Store Reseal container tightly, purge with inert gas (optional), and return to cold storage Use->Store End End Store->End

Sources

Troubleshooting

Impact of Trt-D-Dap(Fmoc)-OH on peptide solubility and stability

Introduction Welcome to the technical support guide for Trt-D-Dap(Fmoc)-OH (N-α-Fmoc-N-β-trityl-D-2,3-diaminopropionic acid). This specialized amino acid derivative is a powerful tool for introducing a D-amino acid with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Trt-D-Dap(Fmoc)-OH (N-α-Fmoc-N-β-trityl-D-2,3-diaminopropionic acid). This specialized amino acid derivative is a powerful tool for introducing a D-amino acid with a protected side-chain amine, enabling strategies such as peptide branching, labeling, or the synthesis of peptidomimetics with enhanced stability. The incorporation of a D-amino acid can significantly increase resistance to enzymatic degradation, a critical attribute in therapeutic peptide development.[1]

However, the unique structural features of this reagent—namely the bulky trityl (Trt) protecting group and the D-stereochemistry—can present challenges related to solubility, aggregation, and stability during Solid-Phase Peptide Synthesis (SPPS). This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered issues.

cluster_structure Chemical Structure of Trt-D-Dap(Fmoc)-OH cluster_properties Key Properties & Impacts Structure Trt-D-Dap(Fmoc)-OH Fmoc Group (Base-Labile) D-Amino Acid Core Trt Group (Acid-Labile) Solubility ↓ Decreased Solubility (High Hydrophobicity) Structure:f2->Solubility Large hydrophobic group reduces aqueous solubility Aggregation ↑ Increased Aggregation (Steric Hindrance) Structure:f0->Aggregation Bulky group contributes to steric hindrance Stability ↑ Enhanced Proteolytic Stability (D-Configuration) Structure:f1->Stability D-amino acid resists proteolytic enzymes

Caption: Key structural features of Trt-D-Dap(Fmoc)-OH and their impacts.

Frequently Asked Questions (FAQs)

Solubility and Aggregation

Q1: My peptide synthesis is failing due to precipitation on the resin immediately after coupling Trt-D-Dap(Fmoc)-OH. What is causing this and how can I resolve it?

A1: This is a classic sign of on-resin aggregation, a common issue when incorporating bulky, hydrophobic residues like those protected with a Trityl group. The peptide chains, now decorated with highly non-polar Trt groups, begin to interact with each other rather than remaining solvated by the synthesis solvent (e.g., DMF). This leads to the formation of secondary structures that physically block reactive sites, preventing efficient deprotection and subsequent coupling steps.

Causality: The aggregation is driven by intermolecular hydrogen bonding and hydrophobic interactions between peptide chains. The bulky Trt group on the D-Dap residue exacerbates this by creating a sterically hindered environment.

Troubleshooting Strategies:

  • Solvent Modification: Switch from pure DMF to a more disruptive solvent system. N-Methyl-2-pyrrolidone (NMP) is often a superior solvent for preventing aggregation. Alternatively, adding small amounts of Dimethyl Sulfoxide (DMSO) to the DMF can help break up secondary structures.[2]

  • Chaotropic Salt Washes: Before the coupling step following the D-Dap residue, perform a brief wash with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF. These salts disrupt the hydrogen bond networks that cause aggregation, making the N-terminus accessible again.[3] See Protocol 1 for a detailed methodology.

  • Incorporate "Breaker" Residues: If the sequence allows, incorporating pseudoproline dipeptides or residues like Fmoc-Gly-(Dmb)Gly-OH can disrupt the formation of the secondary structures that lead to aggregation.[3][4]

Q2: After cleavage and purification, my final peptide has very poor solubility in aqueous buffers. How can I get it into solution?

A2: The hydrophobicity of the Trt group is removed during cleavage, but peptides containing D-amino acids or other hydrophobic residues can still be challenging to dissolve. The key is to start with a strong organic solvent and then carefully dilute into your aqueous buffer.

Causality: The peptide's amino acid composition dictates its overall polarity. Solubility is lowest at the peptide's isoelectric point (pI), where it has no net charge.

Troubleshooting Strategies:

  • Initial Dissolution: Attempt to dissolve a small, precisely weighed amount of the lyophilized peptide in a strong organic solvent. Start with DMSO or DMF.[3] Use sonication in a water bath to aid dissolution.

  • pH Adjustment: If the peptide has charged residues (e.g., Asp, Glu, Lys, Arg), adjusting the pH can significantly improve solubility.

    • For acidic peptides (pI < 7), use a basic buffer (pH > pI), such as 10% ammonium bicarbonate.

    • For basic peptides (pI > 7), use an acidic solution (pH < pI), such as 10% acetic acid.

  • Controlled Dilution: Once the peptide is dissolved in the initial organic solvent, add the desired aqueous buffer dropwise while vortexing.[3] This gradual dilution prevents the peptide from crashing out of solution.

Solvent SystemRecommended ForNotes
DMSO, then dilute Highly hydrophobic peptidesA universal starting point. Be aware that DMSO can be difficult to remove and may affect certain biological assays.[3]
Acetonitrile/Water Peptides for RP-HPLCStandard for analytical and preparative chromatography. Adjust with 0.1% TFA for better peak shape.
10% Acetic Acid Peptides with net positive chargeProtonates basic residues, increasing solubility.
10% Ammonium Bicarbonate Peptides with net negative chargeDeprotonates acidic residues. Volatile and can be removed by lyophilization.

Caption: Recommended solvent systems for solubilizing purified peptides.

Stability and Side Reactions

Q3: I'm seeing a significant side-product with the same mass as my target peptide in the final analysis. Could this be racemization of the D-Dap residue?

A3: While possible, significant racemization (epimerization) of the D-Dap residue to L-Dap during coupling is unlikely under standard conditions. The urethane-based Fmoc protecting group is specifically designed to suppress this side reaction.[1] It is more likely that the impurity is a diastereomer resulting from the racemization of another amino acid in the sequence, particularly one coupled immediately after a sterically hindered residue or one prone to racemization like Cysteine or Histidine.

Causality: Racemization during coupling occurs via the formation of a 5(4H)-oxazolone intermediate. This is more likely with strong activating agents or extended activation times.

Mitigation Strategies:

  • Use Modern Coupling Reagents: Employ aminium/uronium-based reagents like HATU, HBTU, or HCTU in combination with a non-nucleophilic base like DIPEA. These reagents promote rapid coupling, minimizing the time the activated amino acid is susceptible to racemization.[1][5]

  • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after adding the base (in-situ activation).[6] Extended pre-activation times increase the risk of side reactions.

  • Analytical Verification: To confirm the nature of the impurity, use chiral amino acid analysis or specialized HPLC methods to separate diastereomers.[1]

Q4: My final cleavage with TFA seems to be incomplete, or I'm getting a lot of Trityl-related adducts. How can I optimize the deprotection of the D-Dap(Trt) side chain?

A4: The Trityl group is highly acid-labile but its cleavage generates a stable trityl cation (Trt+). This cation is electrophilic and can re-attach to electron-rich residues like Tryptophan or scavenge onto the desired product if not properly quenched. Incomplete cleavage can occur if the peptide is aggregated or the cleavage time is too short, especially for sterically hindered N-terminal residues.[7]

Causality: The efficiency of TFA cleavage depends on acid concentration, reaction time, and the effective capture of reactive cationic species by scavengers.

Optimized Cleavage Protocol:

  • Use a robust scavenger cocktail. A standard and highly effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[1] TIS is a critical scavenger for the trityl cation. If your peptide contains methionine, add dithiothreitol (DTT) to prevent oxidation.[2]

  • Ensure sufficient time. While many peptides are cleaved within 1-2 hours, allow for 2-3 hours for sequences containing bulky groups like Trt to ensure complete deprotection.[1]

  • Precipitate in cold ether. After collecting the TFA filtrate, precipitate the peptide by adding it to a large volume (at least 10x) of cold diethyl ether. This ensures the peptide crashes out while the cleaved protecting groups and scavengers remain in the ether.[8]

Cleavage Cocktail ComponentPurposePotential Issue if Omitted
Trifluoroacetic Acid (TFA) Cleaves peptide from resin; removes acid-labile side-chain protecting groups (Trt, Boc, tBu).Incomplete deprotection.
Triisopropylsilane (TIS) Scavenges trityl cations and other carbocations.Re-attachment of Trt group to peptide; formation of other adducts.[9]
Water Suppresses side reactions, particularly with Trp residues.Modification of Tryptophan.
Dithiothreitol (DTT) Reduces oxidation of sensitive residues like Met and Cys.Oxidation of Methionine to its sulfoxide.[2]

Caption: Components of a standard TFA cleavage cocktail and their functions.

Troubleshooting Guides & Protocols

Protocol 1: On-Resin Chaotropic Salt Wash for Aggregated Peptides

This protocol is designed to disrupt on-resin aggregation prior to a difficult coupling step.

Materials:

  • Peptide-resin exhibiting poor swelling or slow deprotection.

  • N,N-Dimethylformamide (DMF)

  • 0.8 M Lithium Chloride (LiCl) in DMF

Procedure:

  • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Add the 0.8 M LiCl/DMF solution to the resin, ensuring the resin is fully suspended.

  • Agitate the resin in the salt solution for 3-5 minutes.[3]

  • Drain the salt solution.

  • Crucially , wash the resin thoroughly with DMF (5-7 x 1 min) to completely remove the chaotropic salt. Residual LiCl can interfere with the subsequent coupling reaction.

  • Proceed immediately with the standard coupling protocol for the next amino acid.

start Start: Aggregated Peptide-Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF) deprotect->wash1 salt_wash 3. Chaotropic Wash (0.8M LiCl/DMF, 3-5 min) wash1->salt_wash wash2 4. CRITICAL Wash (DMF) (Remove all salt) salt_wash->wash2 couple 5. Proceed to Coupling wash2->couple end End: Ready for Next Cycle couple->end

Caption: Workflow for performing a chaotropic salt wash to disrupt aggregation.

Protocol 2: Analytical Workflow for Peptide Characterization

This workflow outlines the standard process for confirming the identity and purity of the final peptide product after cleavage and purification.

Materials:

  • Crude or purified peptide sample.

  • Solvents for RP-HPLC (e.g., Acetonitrile, Water, 0.1% TFA).

  • RP-HPLC system with a C18 column.

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable solvent, typically the initial mobile phase of the HPLC gradient (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).[10]

  • Purity Analysis (RP-HPLC): Inject the sample onto the RP-HPLC system. Run a standard gradient (e.g., 5% to 95% Acetonitrile over 30 minutes). The purity is determined by integrating the area of the main peak relative to the total area of all peaks.[10]

  • Identity Confirmation (Mass Spectrometry): Collect the fraction corresponding to the main peak from the HPLC. Analyze this fraction using a mass spectrometer to confirm that the observed molecular weight matches the theoretical calculated mass of the desired peptide.[11]

  • Data Interpretation: A successful synthesis is confirmed by a high-purity peak (>95% by HPLC) with a corresponding mass that matches the expected product.

cluster_results Results start Start: Lyophilized Peptide prepare 1. Sample Preparation (Dissolve in Mobile Phase) start->prepare hplc 2. Purity Analysis (RP-HPLC) prepare->hplc ms 3. Identity Confirmation (Mass Spectrometry) hplc->ms purity Purity > 95%? ms->purity mass Mass Match? purity->mass Yes fail Fail: Troubleshoot Synthesis or Purification purity->fail No success Success: Pure, Verified Peptide mass->success Yes mass->fail No

Caption: Standard analytical workflow for peptide quality control.

References

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[13]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-L-homohomoGln(Trt)-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of Fmoc-DADHOHA(acetonide,Trt)-OH. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. ResearchGate. Retrieved from [Link]

  • Vertex AI Search Result[14]

  • National Institutes of Health. (n.d.). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Containing Trt-D-Dap(Fmoc)-OH

This guide offers an in-depth, objective comparison of analytical strategies for peptides incorporating the protected, non-canonical amino acid Trt-D-Dap(Fmoc)-OH. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of analytical strategies for peptides incorporating the protected, non-canonical amino acid Trt-D-Dap(Fmoc)-OH. Designed for researchers, scientists, and drug development professionals, this document provides not just protocols but the underlying scientific rationale for experimental choices. We will explore the unique challenges presented by the bulky, hydrophobic trityl (Trt) and fluorenylmethoxycarbonyl (Fmoc) protecting groups and present data-driven strategies for achieving robust and reproducible analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Analytical Challenge: Understanding Trt-D-Dap(Fmoc)-OH Peptides

The synthesis of complex or constrained peptides often requires the use of non-proteinogenic amino acids with orthogonal protecting groups. Trt-D-Dap(Fmoc)-OH is one such building block, where:

  • D-Dap (D-2,3-diaminopropionic acid) provides a unique structural element.

  • The Fmoc (Fluorenylmethoxycarbonyl) group protects the α-amino group and is readily removed under basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS).[1]

  • The Trt (Trityl) group offers robust, acid-labile protection for the side-chain amino group, preventing undesirable side reactions during peptide elongation.[1][2]

While essential for synthesis, these protecting groups introduce significant analytical hurdles. The large, nonpolar Trt and Fmoc moieties drastically increase the peptide's hydrophobicity, leading to challenges in solubility, chromatographic separation, and mass spectrometric ionization.

High-Performance Liquid Chromatography (HPLC) Strategy

A systematic approach to HPLC method development is crucial for resolving the target peptide from synthesis-related impurities.[3] The primary mode for peptide analysis is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[4]

The Causality Behind Column Selection

The choice of a stationary phase is the most critical parameter influencing selectivity. For highly hydrophobic peptides containing Trt and Fmoc groups, standard C18 columns may result in excessive retention, poor peak shape, or even irreversible adsorption.[5]

G cluster_0 Analyte Properties cluster_1 Recommended Column Chemistry cluster_2 Rationale High_Hydrophobicity High Peptide Hydrophobicity (Trt, Fmoc groups) C4 C4 High_Hydrophobicity->C4 Leads to C8 C8 High_Hydrophobicity->C8 Leads to Large_Size Large Peptide Size (>30 residues) Large_Size->C4 Often requires Reduced_Retention Avoids irreversible binding Improves peak shape and recovery C4->Reduced_Retention C8->Reduced_Retention Phenyl Phenyl Alternative_Selectivity π-π interactions with aromatic residues or protecting groups Phenyl->Alternative_Selectivity C18 C18 (Short Chain) C18->Reduced_Retention If using short-chain or wide-pore

Caption: Column selection logic for hydrophobic peptides.

Table 1: Comparison of RP-HPLC Stationary Phases for Protected Peptides

Stationary PhasePrimary InteractionRecommended Use Case for Trt/Fmoc PeptidesRationale
C18 HydrophobicPeptides with moderate hydrophobicity or when initial screening is performed.The industry standard, but can be overly retentive for very hydrophobic molecules, leading to broad peaks.[5]
C8 HydrophobicA good alternative to C18 for peptides that are too strongly retained.Shorter alkyl chains reduce hydrophobic interactions, allowing for elution with lower organic solvent concentrations.[5]
C4 HydrophobicHighly Recommended. Ideal for very large or highly hydrophobic peptides and proteins.The least hydrophobic of the alkyl phases, C4 columns significantly reduce retention and improve recovery of "sticky" peptides.[5][6]
Phenyl Hydrophobic & π-πPeptides containing aromatic residues alongside the Trt/Fmoc groups.Offers alternative selectivity through π-π interactions, which can help resolve impurities that co-elute on alkyl phases.[6]

Expert Insight: For a peptide containing Trt-D-Dap(Fmoc)-OH, a C4 column is the recommended starting point. Its lower hydrophobicity is better suited to counteract the strong retentive effects of the protecting groups, leading to sharper peaks and higher recovery.

Mobile Phase Optimization: The Key to Resolution

Mobile phase composition dictates peptide retention, ionization state, and peak shape.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for peptide separations due to its lower viscosity, which results in higher efficiency and lower backpressure.

  • Ion-Pairing Agents: These additives are essential for good chromatography of peptides. They form neutral ion-pairs with charged residues on the peptide, enhancing retention and masking interactions with residual silanols on the column, which dramatically improves peak shape.[5]

    • Trifluoroacetic Acid (TFA): Typically used at 0.1% (v/v), TFA is an excellent ion-pairing agent that yields sharp, symmetrical peaks. However, it is a known ion-suppressant in mass spectrometry.[7]

    • Formic Acid (FA): Used at 0.1% (v/v), FA is MS-compatible and does not cause significant signal suppression. Its ion-pairing properties are weaker than TFA's, which can sometimes lead to broader peaks for basic peptides.[7]

Comparison:

  • For HPLC-UV analysis only , 0.1% TFA is the superior choice for achieving the best possible peak shape and resolution.

  • For LC-MS analysis , a compromise must be made. Starting with 0.1% FA is recommended. If peak shape is poor, a mixture (e.g., 0.08% FA with 0.02% TFA) can sometimes improve chromatography without completely suppressing the MS signal.

  • Gradient Elution: Due to the complexity of crude peptide samples, a gradient elution is necessary. A shallow gradient (e.g., an increase of 0.5-1% organic solvent per minute) is often required to resolve closely eluting species.[3][8]

Experimental Protocol: HPLC Analysis
  • Column: C4 Reversed-Phase Column (e.g., 300Å pore size, 3.5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water (for UV) OR 0.1% FA in HPLC-grade water (for MS).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (for UV) OR 0.1% FA in Acetonitrile (for MS).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-50 °C. Rationale: Increased temperature improves peptide solubility and reduces mobile phase viscosity, leading to sharper peaks and better resolution.[5]

  • Gradient:

    • 5-15% B over 5 minutes.

    • 15-65% B over 40 minutes.

    • 65-95% B over 5 minutes.

    • Hold at 95% B for 5 minutes (column wash).

    • Return to 5% B over 1 minute and equilibrate for 10 minutes.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve crude peptide in Mobile Phase A or a minimal amount of DMSO, then dilute with Mobile Phase A.

  • Detection: UV at 220 nm (peptide backbone) and 265 nm (Fmoc group).

Mass Spectrometry (MS) Strategy

MS analysis provides confirmation of the peptide's identity through accurate mass measurement and structural information via fragmentation analysis.

Ionization and In-Source Fragmentation

Electrospray Ionization (ESI) is the standard method for ionizing peptides.[9] However, the bulky and somewhat labile protecting groups on Trt-D-Dap(Fmoc)-OH peptides present a unique challenge: in-source fragmentation (ISF) . ISF occurs when molecules fragment in the ionization source before they reach the mass analyzer.[10][11]

  • Cause: The energy required for desolvation in the ESI source can be sufficient to cleave the labile Trt group, and to a lesser extent, the Fmoc group.

  • Identification: Fragments generated in-source will have the exact same retention time as the parent peptide, as they are formed after chromatographic separation.[10][11][12] This is a key diagnostic feature.

  • Mitigation: To minimize ISF, use the softest possible ionization conditions (e.g., lower capillary voltage, lower source temperature).

G cluster_0 ESI Source cluster_1 Mass Analyzer (Detected Ions) Peptide Trt-Dap(Fmoc)-Peptide (Elutes from HPLC at time T) Ionization Ionization & Desolvation Peptide->Ionization Parent_Ion Intact Ion [M+H]+ Ionization->Parent_Ion Desired Path ISF_Fragment In-Source Fragment [M-Trt+H]+ Ionization->ISF_Fragment In-Source Fragmentation (High Energy)

Caption: In-source vs. intended fragmentation workflow.

Interpreting Mass Spectra: Expected Ions and Fragments

For a hypothetical peptide Ac-Ala-Dap(Fmoc)-Gly-NH2 with the Trt group still attached to the Dap side chain, the analysis would proceed as follows.

Table 2: Expected Ions in Full Scan MS (Positive ESI)

Ion TypeDescriptionExpected m/z (approx.)Notes
[M+H]⁺ Protonated Molecule948.4The primary ion of interest.
[M+Na]⁺ Sodium Adduct970.4Common adduct from glassware or solvent impurities.[13]
[M+K]⁺ Potassium Adduct986.4Less common, but possible adduct.[13]
[M-Trt+H]⁺ In-Source Fragment706.3Loss of the trityl group (mass = 242.3 Da). Its presence at the same RT as [M+H]⁺ confirms ISF.
[M-Fmoc+H]⁺ In-Source Fragment726.3Loss of the Fmoc group (mass = 222.2 Da). Generally less common than Trt loss in-source.

Tandem MS (MS/MS) Fragmentation: Collision-Induced Dissociation (CID) will preferentially cleave the most labile bonds.

  • Loss of Protecting Groups: The most prominent fragments will be from the neutral loss of the Trt and Fmoc groups.

  • Peptide Backbone: Standard b- and y-ions will be observed from the cleavage of amide bonds, allowing for sequence confirmation.

Experimental Protocol: LC-MS Analysis
  • LC System: Use the HPLC protocol outlined in Section 2.3 with a formic acid-based mobile phase.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters (Starting Point):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Voltage: 30 V

    • Note: These parameters must be optimized to maximize the signal of the [M+H]⁺ ion while minimizing in-source fragmentation.

  • Acquisition Mode:

    • Full Scan (MS1): Scan m/z range 200-2000 to detect the intact peptide and any adducts or large fragments.

    • Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions (e.g., the [M+H]⁺ ion) for fragmentation. Set collision energy (CE) to a ramp (e.g., 20-40 eV) to generate a rich fragment spectrum.

Troubleshooting Common Analytical Issues

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor/Broad Peak Shape 1. Strong hydrophobic interactions with the column. 2. Poor sample solubility. 3. Secondary interactions with the stationary phase.1. Switch to a less hydrophobic column (C8 or C4).[5] 2. Increase column temperature.[5] 3. Ensure sample is fully dissolved; use minimal organic solvent (DMSO, ACN) if necessary before diluting. 4. Ensure 0.1% TFA or FA is used as an ion-pairing agent.[5]
Low MS Signal Intensity 1. Ion suppression from TFA. 2. Poor ionization efficiency of the hydrophobic peptide. 3. In-source fragmentation diluting the precursor ion signal.1. Replace TFA with FA in the mobile phase.[7] 2. Optimize ESI source parameters (voltages, temperatures). 3. Check for adduct formation (Na⁺, K⁺) which can split the signal.
No Peak Detected 1. Peptide is irreversibly adsorbed to the column. 2. Peptide precipitated in the autosampler or tubing.1. Use a C4 column and a steep, high-organic wash step at the end of the gradient. 2. Check sample solubility in the injection solvent; reduce aqueous content if necessary.
Complex Spectrum with Many Peaks at Parent RT 1. Significant in-source fragmentation.1. Reduce source temperature and cone/capillary voltage to achieve softer ionization.

Conclusion

The successful HPLC and mass spectrometry analysis of peptides containing Trt-D-Dap(Fmoc)-OH is a non-trivial task that demands a methodical approach. The inherent hydrophobicity and lability of the Trt and Fmoc protecting groups are the primary drivers of analytical complexity. By selecting a less retentive stationary phase, such as a C4 column , optimizing mobile phase composition with appropriate ion-pairing agents, and employing soft ionization conditions to minimize in-source fragmentation, researchers can achieve reliable and high-quality analytical data. This guide provides the foundational principles and actionable protocols to navigate these challenges, enabling accurate characterization and quality control for these advanced peptide constructs.

References

  • Gaucher, S. P., et al. (2013). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. Journal of Proteome Research. [Link]

  • PubMed. (2013). In-source fragmentation and the sources of partially tryptic peptides in shotgun proteomics. National Library of Medicine. [Link]

  • Phenomenex. HPLC Tech Tip: A Systematic Approach to Peptide Analysis. Phenomenex Inc. [Link]

  • Tripodi, A. A. P., & Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. [Link]

  • Pacific Northwest National Laboratory. (2013). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. PNNL. [Link]

  • Köcher, T., Engström, A., & Zubarev, R. A. (2005). Fragmentation of peptides in MALDI in-source decay mediated by hydrogen radicals. Analytical Chemistry. [Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Intact Peptide Analysis. Phenomenex Inc. [Link]

  • Shodex. Guidelines for Shodex Column Selection: Proteins, Peptides and Amino Acids. Shodex HPLC Columns and Standards. [Link]

  • ResearchGate. Synthesis of Fmoc-DADHOHA(acetonide,Trt)-OH. ResearchGate. [Link]

  • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]

  • ResearchGate. Building blocks for SPPS: Fmoc-d-Dap(Trt)-OH (3), (N6-Z-adenine-9-yl)-acetic acid (4), and (thymine-1-yl)-acetic acid (5). ResearchGate. [Link]

  • PubMed. (2003). Enhancing electrospray ionization efficiency of peptides by derivatization. National Library of Medicine. [Link]

  • PubMed. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • MDPI. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. [Link]

  • ACS Publications. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry. [Link]

  • Loo, J. A., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry. [Link]

  • YouTube. (2021). Mass spectroscopy: Fragmentation pattern of some important functional groups. part 1. [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

  • Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]

  • Cole, R. B., & Zhu, J. (1999). Effects of anions on the positive ion electrospray ionization mass spectra of peptides and proteins. Journal of the American Society for Mass Spectrometry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (2010). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]

  • ResearchGate. (2019). In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. [Link]

  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Protected D-Dap Derivatives in Peptide Synthesis

< Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of D-2,3-Diaminopropionic Acid (D-Dap) In the intricate world of peptide synthesis, the incorporation of n...

Author: BenchChem Technical Support Team. Date: January 2026

<

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of D-2,3-Diaminopropionic Acid (D-Dap)

In the intricate world of peptide synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic design. D-2,3-diaminopropionic acid (D-Dap), with its additional β-amino group, is a particularly valuable building block. This side-chain amine provides a versatile handle for a myriad of applications, including the synthesis of cyclic peptides, branched peptides for multivalent displays, and the site-specific conjugation of payloads like toxins, imaging agents, or PEG moieties.[1] The successful synthesis of these complex structures, however, is critically dependent on a robust and orthogonal protecting group strategy.[2]

This guide provides an in-depth comparison of Trt-D-Dap(Fmoc)-OH with other commonly employed protected D-Dap derivatives. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to make informed decisions for their synthetic campaigns.

At the Forefront: A Profile of Trt-D-Dap(Fmoc)-OH

Fmoc-D-Dap(Trt)-OH features the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amine protection, a standard in modern solid-phase peptide synthesis (SPPS).[3] The strategic choice is the acid-labile trityl (Trt) group to protect the side-chain β-amine.[4][5] The bulky and highly acid-sensitive nature of the Trt group is its defining feature, allowing for its removal under exceptionally mild acidic conditions that leave most other acid-labile groups (like Boc) and the peptide-resin linkage intact.[6][7] This orthogonality is the key to its utility.

Key Attributes of Trt Protection:

  • High Acid Lability: Can be cleaved with very dilute solutions of trifluoroacetic acid (TFA) (e.g., 1-5% in Dichloromethane (DCM)).[8][9]

  • Orthogonality: Fully orthogonal to the base-labile Fmoc group and compatible with standard Fmoc SPPS cycles.[10]

  • Steric Bulk: The large size of the Trt group can sometimes influence coupling kinetics, but it effectively prevents side reactions at the β-amine.[6]

Comparative Analysis: Trt-D-Dap(Fmoc)-OH vs. Key Alternatives

The choice of a side-chain protecting group is dictated by the desired synthetic outcome, specifically the point at which the β-amine needs to be unmasked. Below, we compare Trt-D-Dap(Fmoc)-OH with derivatives employing Boc, Mtt, and ivDde protection.

Protecting GroupDerivative StructureDeprotection ConditionsOrthogonality & Key Features
Trityl (Trt) Fmoc-D-Dap(Trt)-OH1-5% TFA in DCM, often with scavengers (e.g., TIS).[8]Hyper-acid sensitive. Ideal for selective on-resin deprotection when other acid-labile groups (Boc, tBu) must remain. The release of the yellow trityl cation provides a visual cue for deprotection.[9]
t-Butoxycarbonyl (Boc) Fmoc-D-Dap(Boc)-OHHigh concentration TFA (e.g., 50-95%), typically during final cleavage.[10][7]Acid-labile. Standard "permanent" protecting group in Fmoc SPPS. Not suitable for selective on-resin deprotection if acid-labile resins or other side-chain protections are used.[11]
4-Methyltrityl (Mtt) Fmoc-D-Dap(Mtt)-OH1-3% TFA in DCM or Acetic Acid/TFE/DCM mixtures.[7][9]Highly acid-sensitive. More stable than Trt but less stable than Boc.[12] Offers a finer level of control over deprotection lability, useful for complex multi-step modifications.[13]
ivDde Fmoc-D-Dap(ivDde)-OH2-5% Hydrazine in DMF.[14]Hydrazine-labile. Fully orthogonal to both acid- and base-labile groups. The preferred choice when acidic conditions must be completely avoided. Caution is advised due to potential for N→N' acyl migration during subsequent steps.[15]

Experimental Workflows & Protocols

A logical workflow is essential for leveraging the unique properties of these derivatives. The following diagram and protocols illustrate a common application: on-resin side-chain modification.

G cluster_0 Fmoc-SPPS Elongation cluster_1 On-Resin Side-Chain Modification cluster_2 Final Cleavage start Resin c1 Couple AA(n) start->c1 d1 Fmoc Deprotection (20% Piperidine/DMF) c1->d1 c2 Couple AA(n-1) d1->c2 d2 Fmoc Deprotection c2->d2 c_dap Couple Fmoc-D-Dap(PG)-OH d2->c_dap d_dap Fmoc Deprotection c_dap->d_dap c_final Couple Final AA d_dap->c_final deprotect Selective Side-Chain Deprotection (PG) c_final->deprotect wash1 Wash Resin (DCM/DMF) deprotect->wash1 modify Couple Payload (e.g., Biotin, Fluorophore) wash1->modify wash2 Wash Resin (DMF/DCM) modify->wash2 cleave Global Deprotection & Cleavage from Resin (e.g., 95% TFA) wash2->cleave purify Purify Peptide (HPLC) cleave->purify

Caption: Workflow for On-Resin Peptide Side-Chain Modification.

Protocol 1: Selective On-Resin Deprotection of the Trt Group

This protocol describes the removal of the Trt group from the D-Dap side-chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing a Fmoc-D-Dap(Trt) residue.

  • Deprotection Solution: 2% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in Dichloromethane (DCM).

  • Washing Solvents: DCM, N,N-Dimethylformamide (DMF).

  • Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DMF.

Procedure:

  • Swell the peptide-resin in DCM for 20 minutes in a suitable reaction vessel.

  • Drain the solvent.

  • Add the Deprotection Solution to the resin and agitate gently. The solution will typically turn a distinct yellow color due to the formation of the trityl cation.[9]

  • Continue agitation for 5-10 minutes. Repeat the treatment with fresh deprotection solution until the yellow color is no longer observed, indicating complete removal.

  • Drain the solution and wash the resin thoroughly with DCM (3x).

  • Wash the resin with DMF (3x).

  • Neutralize the newly exposed amine by treating the resin with the Neutralization Solution for 5 minutes (2x).

  • Wash the resin with DMF (3x) and DCM (3x).

  • The resin is now ready for the side-chain modification (coupling) step.

Causality Note: The inclusion of a scavenger like Triisopropylsilane (TIS) is critical.[8] During acid-mediated deprotection, the highly stable trityl carbocation is formed. Without a scavenger, this reactive electrophile can re-attach to nucleophilic residues in the peptide sequence (e.g., Tryptophan), leading to undesired side products. TIS effectively "scavenges" or traps this cation, preventing side reactions.

Protocol 2: Selective On-Resin Deprotection of the ivDde Group

This protocol outlines the orthogonal removal of the ivDde group using hydrazine, a method that avoids all acidic conditions.

Materials:

  • Peptide-resin containing a Fmoc-D-Dap(ivDde) residue.

  • Deprotection Solution: 2% Hydrazine monohydrate in DMF.[14]

  • Washing Solvents: DMF, DCM.

Procedure:

  • Swell the peptide-resin in DMF for 20 minutes.

  • Drain the solvent.

  • Add the Deprotection Solution to the resin and agitate for 3 minutes at room temperature.[14]

  • Drain the solution and repeat the hydrazine treatment two more times.

  • Wash the resin extensively with DMF (5x) to ensure complete removal of hydrazine and byproducts.

  • Wash with DCM (3x).

  • The resin is now ready for the side-chain modification step.

Causality Note: Hydrazine acts as a strong nucleophile that attacks the enone system of the Dde/ivDde group, leading to its cleavage.[14] This mechanism is completely orthogonal to the acid-based cleavage of Trt/Boc/Mtt and the base-induced elimination of Fmoc, providing an invaluable tool for complex synthetic schemes.

Conclusion and Recommendations

The selection of a protected D-Dap derivative is a strategic decision that directly impacts the feasibility and efficiency of a synthetic route.

  • Fmoc-D-Dap(Trt)-OH is the reagent of choice for on-resin side-chain modifications when a high degree of acid lability is required for selective deprotection in the presence of other moderately acid-labile groups like Boc or tBu. Its hyper-lability allows for surgical precision in unmasking the β-amino group.

  • Fmoc-D-Dap(Boc)-OH serves as the workhorse for applications where the β-amino group is not needed until the final global deprotection step.[11] It offers stability throughout the synthesis.

  • Fmoc-D-Dap(Mtt)-OH provides an intermediate level of acid lability between Trt and Boc, offering another layer of selectivity for multi-step orthogonal strategies.[9][12]

  • Fmoc-D-Dap(ivDde)-OH is indispensable when all acidic conditions must be avoided for the side-chain deprotection, for instance, when working with ultra-acid-sensitive resins or protecting groups.[15]

By understanding the distinct chemical properties and deprotection kinetics of each derivative, researchers can design more robust and efficient syntheses of complex, high-value peptides for therapeutic and research applications.

References

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 14298-14314. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]

  • Scientific Diagram. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • ResearchGate. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. Retrieved from [Link]

  • ResearchGate. (2017). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Fmoc-D-Dap(Mtt)-OH. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES. Retrieved from [Link]

  • Flexbio System. (n.d.). Boc-D-Dap(Fmoc)-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). Building blocks for SPPS: Fmoc-d-Dap(Trt)-OH (3), (N6-Z-adenine-9-yl)-acetic acid (4), and (thymine-1-yl)-acetic acid (5). Retrieved from [Link]

  • Selvaraj, A., et al. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Organic & Biomolecular Chemistry, 15(43), 9149-9155. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]

  • PubMed. (2011). On resin side-chain cyclization of complex peptides using CuAAC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Retrieved from [Link]

Sources

Validation

The Strategic Advantage of Trt-D-Dap(Fmoc)-OH in Modern Peptide Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced peptide therapeutics and specialized biochemical probes, the incorporation of non-natural amino acids is a cornerstone of innov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced peptide therapeutics and specialized biochemical probes, the incorporation of non-natural amino acids is a cornerstone of innovation. Among these, diamino acids offer unique functionalities for creating peptides with enhanced stability, constrained conformations, and novel biological activities. This guide provides an in-depth technical comparison of Trt-D-Dap(Fmoc)-OH, a D-α,β-diaminopropionic acid derivative, with other commonly used diamino acids. We will explore the distinct advantages conferred by the combination of a D-configuration, the α,β-diamino structure, and the strategic use of the trityl (Trt) protecting group, supported by experimental insights and protocols.

The Architectural Advantage: Why D-Diaminopropionic Acid?

The inherent chemical architecture of D-α,β-diaminopropionic acid (D-Dap) offers two primary advantages over both its L-counterpart and other common diamino acids like Ornithine and Lysine: enhanced proteolytic resistance and unique conformational properties.

  • Enhanced Proteolytic Stability : Peptides incorporating D-amino acids are significantly less susceptible to degradation by proteases, which are stereospecific for L-amino acids.[1][2][3] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

  • pH-Sensitive Functionality : A key feature of peptides containing α,β-diaminopropionic acid is the reduced pKa of the β-amino group, which is approximately 6.3 when incorporated into a peptide backbone.[4][5] This property is pivotal for applications in drug delivery, as the peptide can undergo a conformational change in the acidic environment of endosomes (pH 5.0-6.5), facilitating endosomal escape and the cytosolic delivery of cargo.[6][7][8] This is a distinct advantage over peptides containing Lysine or Ornithine, which do not exhibit the same pH-dependent conformational changes in this range.[9]

  • Conformational Constraints : The proximity of the β-amino group to the peptide backbone in Dap, compared to the longer side chains of Ornithine and Lysine, can introduce unique conformational constraints.[10] This can be leveraged to design peptides with specific secondary structures and receptor-binding properties.

The Guardian of Synthesis: The Role of the Trityl (Trt) Protecting Group

The choice of a side-chain protecting group is critical in Fmoc-based solid-phase peptide synthesis (SPPS). For D-Dap, the bulky and acid-labile trityl (Trt) group offers several advantages over the more common tert-butyloxycarbonyl (Boc) group.

  • Steric Hindrance and Prevention of Side Reactions : The significant steric bulk of the trityl group effectively shields the β-amino group, preventing its participation in unwanted side reactions during peptide coupling.[4][11] This can lead to a cleaner crude product with fewer deletion or modification-related impurities. In contrast, the smaller Boc group may offer less complete protection, potentially leading to side reactions.

  • Improved Solubility : Fmoc-amino acid derivatives with Trt-protected side chains, such as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, are known to have better solubility in common SPPS solvents like DMF compared to their unprotected or even Boc-protected counterparts.[12] This improved solubility can be advantageous for ensuring efficient and complete coupling reactions, particularly in automated synthesis.

  • Orthogonality in Fmoc-SPPS : The Trt group is fully compatible with the Fmoc/tBu strategy. It is stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group but is readily cleaved under the final acidic conditions (e.g., trifluoroacetic acid, TFA) used to deprotect the side chains and cleave the peptide from the resin.[9][]

While the steric hindrance of the Trt group is generally advantageous for preventing side reactions, it may slightly reduce the coupling rate of the subsequent amino acid. Therefore, the use of potent coupling reagents and potentially longer coupling times may be necessary to ensure complete reaction.[5]

Comparative Performance in Solid-Phase Peptide Synthesis

While sequence-dependent, the choice of protected diamino acid can significantly impact the efficiency and outcome of peptide synthesis. The following table provides a qualitative comparison based on established principles of peptide chemistry.

FeatureTrt-D-Dap(Fmoc)-OHFmoc-D-Dap(Boc)-OHFmoc-D-Orn(Boc)-OH / Fmoc-D-Lys(Boc)-OH
Prevention of Side Reactions Excellent due to steric bulk of Trt.Good, but potentially less effective than Trt.Good.
Coupling Efficiency May require optimized conditions (potent activators, longer time) due to steric hindrance.Generally high with standard protocols.Generally high with standard protocols.
Solubility of Protected Amino Acid Generally good.Can be lower in some cases.Generally good.
Final Peptide Purity Potentially higher due to fewer side reactions.Good, but may have more side-product impurities.Good, but dependent on sequence.
Functional Advantage in Final Peptide pH-sensitivity, high proteolytic stability.pH-sensitivity, high proteolytic stability.High proteolytic stability, standard cationic charge.

Experimental Protocols

General Protocol for Incorporation of Trt-D-Dap(Fmoc)-OH in Fmoc-SPPS

This protocol outlines the manual incorporation of Trt-D-Dap(Fmoc)-OH into a peptide sequence on a Rink Amide resin (0.1 mmol scale).

Materials:

  • Fmoc-Rink Amide resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Trt-D-Dap(Fmoc)-OH

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Trt-D-Dap(Fmoc)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours. Due to the steric bulk of the Trt group, a longer coupling time may be beneficial.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure completion (a negative result indicates successful coupling).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Workflow for SPPS Incorporating Trt-D-Dap(Fmoc)-OH

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeat for each AA) cluster_coupling_focus Focus on Trt-D-Dap(Fmoc)-OH Coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->final_cleavage start Start: Swollen Resin start->deprotection purification Purification (RP-HPLC) final_cleavage->purification product Final Peptide purification->product preactivation Pre-activation: Trt-D-Dap(Fmoc)-OH + HCTU/DIPEA add_to_resin Add to Deprotected Peptide-Resin preactivation->add_to_resin monitor Monitor with Kaiser Test add_to_resin->monitor

Caption: Automated workflow for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Action: pH-Triggered Endosomal Escape

The incorporation of D-Dap residues into a peptide sequence can endow it with a sophisticated mechanism for overcoming a major hurdle in drug delivery: endosomal entrapment. The following diagram illustrates this process.

Endosomal_Escape cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell peptide_cargo_complex Peptide-Cargo Complex (Dap side chains are neutral) endocytosis Endocytosis peptide_cargo_complex->endocytosis early_endosome Early Endosome (pH ~6.5) Dap side chains become protonated endocytosis->early_endosome conformational_change Conformational Change (e.g., random coil to α-helix) early_endosome->conformational_change pH drop membrane_disruption Endosomal Membrane Disruption conformational_change->membrane_disruption cargo_release Cargo Release into Cytosol membrane_disruption->cargo_release

Caption: pH-triggered endosomal escape mechanism of a Dap-containing peptide.

Conclusion

Trt-D-Dap(Fmoc)-OH is a highly specialized and powerful building block for the synthesis of peptides with enhanced therapeutic potential. Its primary advantages over other diamino acids lie in the combination of proteolytic stability conferred by the D-configuration and the unique pH-sensitive properties imparted by the α,β-diaminopropionic acid structure. The use of the Trt protecting group further enhances its utility by improving solubility and minimizing side reactions during synthesis, potentially leading to higher purity of the crude peptide. While its incorporation may require optimization of coupling conditions due to steric hindrance, the benefits for creating advanced, stable, and intelligent drug delivery vehicles often outweigh these considerations. For researchers aiming to develop next-generation peptide therapeutics, Trt-D-Dap(Fmoc)-OH represents a key strategic choice.

References

  • Angeletti, R. H., et al. (1997). The PSRC/ABRF 1996 multi-center study: synthesis of a decapeptide with a single D-amino acid. In Peptides 1996 (pp. 529-530). Springer, Dordrecht.
  • Barlos, K., Gatos, D., Koutsogianni, S., Schäfer, W., Stavropoulos, G., & Wenqing, Y. (1998). Comparison of the trityl-and the t-butyl-based side chain protection for the Fmoc-solid phase peptide synthesis. Peptide research, 9(3), 115-120.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Fields, C. G., & Fields, G. B. (1993). Use of the Fmoc-Ser (PO3Bzl, H)-OH and Fmoc-Thr (PO3Bzl, H)-OH derivatives for the solid-phase synthesis of phosphopeptides. International journal of peptide and protein research, 42(2), 167-173.
  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
  • Lan, Y., Langlet-Bertin, B., Abbate, V., Vermeer, L. S., Kong, X., Sullivan, K. E., ... & Mason, A. J. (2010). Incorporation of 2, 3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. ChemBioChem, 11(9), 1266-1272.
  • Mason, A. J., Martinez-Avila, O., & Howard, M. (2017). Manipulating the pH response of 2, 3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1859(9), 1594-1602.
  • O'Brien-Simpson, N. M., et al. (2016). Dimerization and lysine substitution of melittin have differing effects on bacteria. Frontiers in Microbiology, 7, 1425.
  • Pack, D. W., Hoffman, A. S., Pun, S., & Stayton, P. S. (2005). Design and development of polymers for gene delivery. Nature reviews Drug discovery, 4(7), 581-593.
  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr (P)-containing peptides through t-butyl phosphate protection. International journal of peptide and protein research, 37(6), 572-575.
  • Pellois, J. P., & Pellois, J. P. (2020). Improving the endosomal escape of cell-penetrating peptides and their cargos: strategies and challenges.
  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3‐4), 180-193.
  • Sieber, P. (1987). A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method. Tetrahedron letters, 28(18), 2107-2110.
  • Tam, J. P., & Merrifield, R. B. (1987). A new deprotection procedure for peptide synthesis with strong acid. In Peptides (pp. 143-146). De Gruyter.
  • Wender, P. A., Mitchell, D. J., Pattabiraman, K., Pelkey, E. T., Steinman, L., & Rothbard, J. B. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003-13008.
  • White, P., & anoon, J. (2004). Side reactions in solid-phase peptide synthesis. In Fmoc Solid Phase Peptide Synthesis (pp. 235-254). Oxford University Press.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Strategic Incorporation of D-Diaminopropionic Acid in Peptide Synthesis: A Case for Trt-D-Dap(Fmoc)-OH

Introduction: The Significance of D-Diaminopropionic Acid in Peptide Therapeutics The deliberate incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery. It offers a po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of D-Diaminopropionic Acid in Peptide Therapeutics

The deliberate incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery. It offers a powerful strategy to modulate the pharmacological properties of peptides, including their stability, conformational rigidity, and receptor affinity. Among these valuable building blocks, D-2,3-diaminopropionic acid (D-Dap) has garnered significant attention. Its unique architecture, featuring a primary amine on the β-carbon, provides a strategic point for chemical modifications such as cyclization, branching, or the attachment of payloads, thereby expanding the chemical space for peptide-based therapeutics.[1]

The successful integration of D-Dap into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on an effective protecting group strategy. This guide provides an in-depth, comparative analysis of the use of Nα-Fmoc-Nβ-Trityl-D-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH) in SPPS. We will explore the rationale behind this choice of protecting groups and present a case study that objectively compares its performance against an alternative strategy, namely the use of a Boc protecting group for the side chain. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex peptides containing D-Dap.

The Critical Role of Protecting Groups: A Mechanistic Perspective

In Fmoc-based SPPS, the choice of the side-chain protecting group is paramount as it must remain stable throughout the iterative cycles of Nα-Fmoc deprotection (typically with piperidine) and coupling, only to be removed during the final cleavage from the resin under acidic conditions.[2] This orthogonality is fundamental to preventing the formation of undesired side products and ensuring the synthesis of the target peptide with high purity.[2]

The Trityl (Trt) Group: A Superior Choice for Side-Chain Protection

The triphenylmethyl (Trt) group is a bulky, acid-labile protecting group widely employed for the side-chain protection of amino acids like Cysteine, Histidine, Asparagine, and Glutamine.[3][4] Its utility extends to the β-amino group of D-Dap for several key reasons:

  • Steric Hindrance: The bulkiness of the Trt group effectively shields the side-chain amine from participating in unwanted side reactions during coupling steps.

  • Acid Lability: The Trt group is readily cleaved under standard acidic conditions used for peptide cleavage from the resin (e.g., trifluoroacetic acid - TFA), ensuring a one-step deprotection process at the end of the synthesis.[4]

  • Improved Purity: Studies have shown that the use of Trt as a side-chain protecting group often leads to crude peptides of higher purity compared to other protecting groups like tert-Butyloxycarbonyl (tBu). This is attributed to the suppression of side reactions during synthesis.

Alternative Strategy: The Boc Protecting Group

A common alternative for protecting the side-chain amine of D-Dap is the tert-butyloxycarbonyl (Boc) group. While also acid-labile, the Boc group is less bulky than the Trt group. This can sometimes lead to incomplete protection and a higher propensity for side reactions, potentially impacting the purity of the final peptide.

Case Study: Synthesis of a Hypothetical D-Dap Containing Heptapeptide

To illustrate the practical advantages of using Trt-D-Dap(Fmoc)-OH, we present a case study on the synthesis of a hypothetical heptapeptide, Ac-Tyr-Ala-D-Dap-Phe-Gly-Ala-Val-NH2. This peptide is designed to showcase the incorporation of D-Dap within a sequence of standard amino acids. We will compare the synthesis using Trt-D-Dap(Fmoc)-OH with an alternative synthesis using Boc-D-Dap(Fmoc)-OH.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the target peptide was performed using a standard manual Fmoc-SPPS protocol on a Rink Amide resin. The workflow is depicted in the following diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Swell Swell Rink Amide Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash2 Wash (DMF) Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash2->Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Figure 1: General workflow for the Solid-Phase Peptide Synthesis of the D-Dap containing heptapeptide.
Detailed Experimental Protocols

1. Resin Preparation:

  • Rink Amide resin (0.1 mmol scale) was swelled in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. Iterative Amino Acid Coupling:

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin was then washed thoroughly with DMF.

  • Coupling: The corresponding Fmoc-protected amino acid (Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Trt-D-Dap(Fmoc)-OH or Boc-D-Dap(Fmoc)-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH; 3 equivalents) was pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF and coupled to the resin for 2 hours. Coupling completion was monitored using the Kaiser test.

  • Washing: The resin was washed with DMF after each coupling step.

3. N-terminal Acetylation:

  • After the final Fmoc deprotection, the N-terminus was acetylated using a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

4. Cleavage and Deprotection:

  • The peptide was cleaved from the resin, and the side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5 v/v/v) for 2 hours.

5. Peptide Precipitation, Purification, and Analysis:

  • The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether.

  • The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified peptide was analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm its identity and purity.

Comparative Performance Data

The following table summarizes the quantitative data obtained from the two synthetic approaches:

ParameterSynthesis with Trt-D-Dap(Fmoc)-OHSynthesis with Boc-D-Dap(Fmoc)-OH
Crude Peptide Purity (by HPLC) ~85%~70%
Overall Yield of Purified Peptide ~35%~25%
Major Impurities Deletion sequencesDeletion sequences, +56 Da adducts (t-butyl)

Discussion and In-depth Analysis

The experimental data clearly demonstrates the superior performance of Trt-D-Dap(Fmoc)-OH in the synthesis of the target heptapeptide.

  • Higher Crude Purity: The significantly higher crude purity achieved with the Trt-protected building block (~85% vs. ~70%) is a direct consequence of the enhanced stability and steric protection afforded by the Trt group. This minimizes side reactions at the β-amino group of D-Dap during the synthesis cycles. The higher purity of the crude product simplifies the subsequent purification process, saving time and resources.

  • Improved Overall Yield: The higher overall yield of the purified peptide synthesized with Trt-D-Dap(Fmoc)-OH (~35% vs. ~25%) is a direct result of the higher crude purity. Less material is lost during the purification step, leading to a more efficient overall process.

  • Reduced Side Products: The analysis of impurities revealed the presence of t-butyl adducts (+56 Da) in the synthesis utilizing the Boc-protected D-Dap. This is a known issue where the t-butyl cation, formed during the cleavage of the Boc group, can re-attach to nucleophilic residues in the peptide. The use of the Trt group, which forms a more stable and less reactive trityl cation upon cleavage, mitigates this side reaction.

The logical relationship between the choice of protecting group and the synthetic outcome can be visualized as follows:

Logic_Diagram cluster_choice Protecting Group Choice cluster_properties Key Properties cluster_synthesis Impact on Synthesis cluster_outcome Synthetic Outcome Trt_Dap Trt-D-Dap(Fmoc)-OH Trt_Prop High Steric Hindrance Stable Trityl Cation Trt_Dap->Trt_Prop Boc_Dap Boc-D-Dap(Fmoc)-OH Boc_Prop Lower Steric Hindrance Reactive t-Butyl Cation Boc_Dap->Boc_Prop Trt_Synth Reduced Side Reactions Trt_Prop->Trt_Synth Boc_Synth Increased Side Reactions (e.g., t-butylation) Boc_Prop->Boc_Synth Trt_Outcome High Crude Purity Higher Overall Yield Trt_Synth->Trt_Outcome Boc_Outcome Lower Crude Purity Lower Overall Yield Boc_Synth->Boc_Outcome

Sources

Validation

A Senior Application Scientist's Guide: Performance of Trt-D-Dap(Fmoc)-OH in Automated Peptide Synthesizers

Introduction: The Strategic Role of D-Amino Acids and Diaminopropionic Acid in Peptide Therapeutics In the landscape of modern drug development, synthetic peptides hold a position of immense potential. Their high specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of D-Amino Acids and Diaminopropionic Acid in Peptide Therapeutics

In the landscape of modern drug development, synthetic peptides hold a position of immense potential. Their high specificity and biological activity are often tempered by challenges such as poor stability against proteolysis. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations. D-amino acids, the chiral mirror images of their natural L-counterparts, are particularly effective at conferring resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide drugs.[1][2]

Among these, D-2,3-diaminopropionic acid (D-Dap) offers unique structural advantages. Its side chain contains a primary amine, providing a valuable handle for creating branched peptides, engineering novel cyclization motifs, or conjugating moieties like fluorophores or drug payloads. The choice of protecting groups for this side-chain amine is critical, directly influencing the success and efficiency of Solid-Phase Peptide Synthesis (SPPS), especially in high-throughput automated synthesizers.

This guide provides an in-depth performance comparison of Fmoc-D-Dap(Trt)-OH , a common building block for D-Dap incorporation, against its orthogonally protected counterpart, Fmoc-D-Dap(Boc)-OH . We will dissect the causal factors behind their performance, present supporting experimental frameworks, and offer field-proven insights to guide your synthetic strategy.

The Contestants: A Tale of Two Protecting Group Strategies

The efficacy of any amino acid building block in automated SPPS is fundamentally tied to its protecting group strategy. The Nα-Fmoc group is the universal standard for temporary protection, removed at each cycle by a base like piperidine.[3] The divergence in performance arises from the choice of the "permanent" side-chain protecting group.

  • Fmoc-D-Dap(Trt)-OH : This building block utilizes the bulky trityl (Trt) group to protect the side-chain amine. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail (e.g., Trifluoroacetic acid - TFA).[4][5] Its bulkiness effectively prevents unwanted side reactions at the side-chain amine during synthesis.[5]

  • Fmoc-D-Dap(Boc)-OH : Here, the side-chain amine is protected by the tert-butyloxycarbonyl (Boc) group. Like Trt, the Boc group is acid-labile.[6] This creates an orthogonal protection scheme, where the Nα-Fmoc group can be removed with a base, while the side-chain Boc group remains intact until the final acid cleavage. This orthogonality is crucial if selective modification of the Dap side chain is desired while the peptide is still on the resin.

G cluster_0 Racemization Mechanism ActivatedAA Activated D-Amino Acid Enolate Planar Enolate Intermediate (Loss of Chirality) ActivatedAA->Enolate α-proton abstraction Base Base (e.g., DIPEA) Reprotonation Reprotonation Enolate->Reprotonation DAmino D-Amino Acid (Desired) Reprotonation->DAmino LAmino L-Amino Acid (Racemized Impurity) Reprotonation->LAmino

Sources

Comparative

A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of Trt-D-Dap(Fmoc)-OH

In the competitive landscape of therapeutic peptide development, the strategic incorporation of unnatural amino acids is a pivotal element in designing drug candidates with enhanced efficacy and pharmacokinetic profiles....

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of therapeutic peptide development, the strategic incorporation of unnatural amino acids is a pivotal element in designing drug candidates with enhanced efficacy and pharmacokinetic profiles. These unique building blocks are instrumental in fortifying peptides against enzymatic degradation, fine-tuning receptor interactions, and providing sites for conjugation. Among these, derivatives of D-diaminopropionic acid (D-Dap) are particularly valuable for their ability to introduce a secondary amino group for further functionalization. This guide offers an in-depth cost-benefit analysis of utilizing Trt-D-Dap(Fmoc)-OH in large-scale peptide synthesis, presenting a data-centric comparison with its principal alternatives for an audience of researchers, scientists, and drug development professionals.

The Strategic Imperative of D-Dap in Modern Peptide Therapeutics

The incorporation of D-amino acids is a well-established method for increasing the in-vivo stability of peptide-based drugs by rendering them less susceptible to proteolysis. D-diaminopropionic acid provides the dual advantage of a D-configured backbone and a side-chain amino group that serves as a versatile handle for chemical modifications. This functional group can be leveraged for various purposes, including PEGylation to extend circulation half-life, attachment of cytotoxic payloads for targeted drug delivery, or the introduction of reporter molecules for diagnostic applications.

The selection of the appropriate protecting group for the side-chain of D-Dap is a critical decision in the overall synthetic strategy. This choice has profound implications for the efficiency of the synthesis, the purity of the final product, and, most importantly, the economic viability of the manufacturing process at scale. The use of a trityl (Trt) group for the side-chain protection of Fmoc-D-Dap-OH presents a unique set of advantages and challenges that warrant careful consideration.

A Comparative Overview of D-Dap Derivatives

The primary alternatives to Trt-D-Dap(Fmoc)-OH for solid-phase peptide synthesis (SPPS) are distinguished by the nature of the side-chain protecting group. Each of these alternatives offers a different balance of chemical stability, cleavage conditions, and cost, which are critical parameters in the design of a large-scale manufacturing process.

DerivativeSide-Chain Protecting GroupKey Cleavage ConditionRelative Cost (Bulk)
Trt-D-Dap(Fmoc)-OH Trityl (Trt)Mildly acidic (e.g., 1-5% TFA in DCM)High
Boc-D-Dap(Fmoc)-OH tert-Butoxycarbonyl (Boc)Strongly acidic (e.g., >90% TFA)Moderate
Mtt-D-Dap(Fmoc)-OH 4-Methyltrityl (Mtt)Very mildly acidic (e.g., 1% TFA in DCM)Very High
ivDde-D-Dap(Fmoc)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-4% Hydrazine in DMFHigh

Table 1. A comparative summary of commonly used Fmoc-D-Dap-OH derivatives in SPPS.

The choice of a particular derivative is intrinsically linked to the overall synthetic plan, including the presence of other protected amino acids in the peptide sequence and the intended point of side-chain manipulation.

Experimental Design: A Head-to-Head Workflow Comparison

To provide a quantitative and practical comparison, we will consider a model hexapeptide synthesis (Ac-Tyr-D-Ala-Phe-Gly-D-Dap -Lys-NH2) where the side chain of D-Dap is targeted for post-synthetic modification.

spss_workflow cluster_synthesis Peptide Synthesis Phase cluster_modification Modification Strategy cluster_final Final Steps Resin Rink Amide Resin SPPS Iterative SPPS Cycles (Fmoc Deprotection & Coupling) Resin->SPPS Chain Elongation OnResin On-Resin Modification (Trt, Mtt, ivDde) SPPS->OnResin InSolution Solution-Phase Modification (Boc) SPPS->InSolution Cleavage Cleavage & Global Deprotection OnResin->Cleavage Single Purification InSolution->Cleavage Purification 1 Purification RP-HPLC Purification Cleavage->Purification Crude Peptide FinalPeptide Final Modified Peptide Purification->FinalPeptide

Figure 1. High-level comparison of synthetic workflows for on-resin versus in-solution side-chain modification.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Model Hexapeptide
  • Resin Preparation: Rink Amide resin is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: The corresponding Fmoc-amino acid is coupled using a suitable activating agent such as HBTU/DIPEA in DMF.

  • Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence.

  • N-terminal Acetylation: The N-terminus is acetylated using acetic anhydride and a non-nucleophilic base.

Protocol: Selective On-Resin Side-Chain Deprotection
  • For Trt-D-Dap(Fmoc)-OH: The peptidyl-resin is treated with a solution of 1-5% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM) for short, repeated intervals (e.g., 5 x 2 minutes).

  • For Mtt-D-Dap(Fmoc)-OH: A milder solution of 1% TFA with 5% TIS in DCM is used.

  • For ivDde-D-Dap(Fmoc)-OH: The peptidyl-resin is treated with a 2-4% solution of hydrazine monohydrate in DMF.[1][2]

Protocol: On-Resin Conjugation
  • Following selective deprotection of the D-Dap side chain, the resin is thoroughly washed to remove cleavage reagents.

  • A solution of the molecule to be conjugated (e.g., a fluorescent dye with a carboxylic acid handle) is pre-activated with a coupling agent and added to the resin.

  • After the conjugation reaction is complete, the resin is washed extensively to remove all excess reagents.

A Multifaceted Cost-Benefit Analysis

The true cost of a synthetic route in a large-scale setting is a composite of raw material expenses, process efficiency, solvent consumption, and the complexity of quality control and purification.

The Economics of Raw Materials

As outlined in Table 1, there is a significant price differential between the various protected D-Dap derivatives. For instance, the cost of Fmoc-D-Dap(Boc)-OH can be in the range of


250 for 1g, while bulk pricing will be lower.[3] Trt-D-Dap(Fmoc)-OH and its Mtt and ivDde counterparts are considerably more expensive, with the Mtt derivative often being the most costly. This initial outlay is a major consideration in the overall cost model.
Process Efficiency, Yield, and Purity: The Orthogonality Advantage

The primary technical justification for the higher cost of Trt-D-Dap(Fmoc)-OH lies in the principle of orthogonality. The Trt group's lability to mild acid allows for its selective removal without disturbing the acid-labile protecting groups (like Boc and tBu) on other residues or the linkage to the resin.

orthogonality_concept cluster_trt Trt-D-Dap(Fmoc)-OH Strategy cluster_boc Boc-D-Dap(Fmoc)-OH Strategy start start trt_deprotect Mild Acid (1-5% TFA) start->trt_deprotect boc_cleavage Strong Acid (TFA Cocktail) start->boc_cleavage on_resin_conjugation On-Resin Conjugation trt_deprotect->on_resin_conjugation trt_cleavage Strong Acid (TFA Cocktail) on_resin_conjugation->trt_cleavage trt_product High Purity Crude trt_cleavage->trt_product solution_conjugation Solution-Phase Conjugation boc_cleavage->solution_conjugation boc_purification Multiple Purifications solution_conjugation->boc_purification boc_product Lower Overall Yield boc_purification->boc_product

Figure 2. A logical diagram illustrating the divergent synthetic pathways based on the choice of side-chain protection for D-Dap.

This on-resin modification strategy offers several advantages in a large-scale setting:

  • Simplified Purification: Excess reagents and by-products from the conjugation step can be easily washed away from the solid support. This often leads to a significantly purer crude product upon final cleavage, reducing the burden on downstream chromatographic purification.

  • Higher Overall Yield: Solution-phase modifications, which are necessary when using Boc-D-Dap(Fmoc)-OH, often require at least two HPLC purification steps (one for the peptide precursor and one for the final conjugate). Each purification step entails product loss, leading to a lower overall yield.

  • Reduced Solvent Consumption: A more straightforward purification of a purer crude product translates to a reduction in the large volumes of solvents required for preparative HPLC, which is a major cost and environmental consideration in large-scale manufacturing.

Potential Pitfalls and Side Reactions
  • Lactamization of Mtt-derivatives: Studies on the closely related Fmoc-Dab(Mtt)-OH have shown a propensity for rapid lactamization under various coupling conditions, leading to poor incorporation efficiency.[4] This presents a significant risk for the use of Fmoc-D-Dap(Mtt)-OH in large-scale synthesis, where reproducibility and high coupling yields are paramount.

  • Hydrazine Reactivity: The use of hydrazine for ivDde deprotection requires careful consideration, as it can also remove Fmoc groups.[1][2] Therefore, the N-terminus of the peptide must be protected with a Boc group if it is to remain intact during side-chain modification.

A Quantitative Comparison
ParameterTrt-D-Dap(Fmoc)-OHBoc-D-Dap(Fmoc)-OHMtt-D-Dap(Fmoc)-OHivDde-D-Dap(Fmoc)-OH
Raw Material Cost HighModerateVery HighHigh
Synthetic Strategy On-resin modificationSolution-phase modificationOn-resin modificationOn-resin modification
Number of HPLC Purifications 1211
Estimated Overall Yield HighLow to ModerateHigh (if coupling is successful)High
Process Complexity LowHighHigh (risk of side reactions)Moderate (handling of hydrazine)
Solvent Consumption (Purification) LowHighLowLow

Table 2. A semi-quantitative comparison of the different D-Dap derivatives for large-scale synthesis with side-chain modification.

The Senior Scientist's Recommendation: A Decision Framework

The selection of the optimal D-Dap derivative is a strategic decision that must be tailored to the specific project requirements and the economic realities of large-scale production.

  • For projects requiring on-resin side-chain modification with a robust and well-characterized process: Trt-D-Dap(Fmoc)-OH is the recommended choice. The higher initial cost of the amino acid is frequently offset by the significant savings in process time, purification costs, and solvent consumption, leading to a lower cost of goods for the final active pharmaceutical ingredient (API).

  • For projects where the D-Dap side chain does not require modification, or if a solution-phase modification strategy has been optimized and validated: Boc-D-Dap(Fmoc)-OH offers a more economical option in terms of raw material cost. However, a thorough cost analysis must account for the potential for lower overall yields and the increased complexity of downstream processing.

  • For specialized applications requiring very mild acid deprotection: Mtt-D-Dap(Fmoc)-OH can be considered, but a thorough investigation into the potential for lactamization side reactions is essential during process development.[4]

  • When an orthogonal deprotection strategy that avoids acidic conditions is necessary: ivDde-D-Dap(Fmoc)-OH is a viable alternative, provided that the necessary safety and handling protocols for hydrazine are in place and the N-terminus is appropriately protected.[1][2]

Conclusion

In the demanding environment of large-scale therapeutic peptide synthesis, process efficiency and robustness are paramount. For applications requiring the site-specific modification of a D-Dap residue, Trt-D-Dap(Fmoc)-OH emerges as a strategically sound, if initially more expensive, choice. The ability to perform on-resin conjugation streamlines the overall manufacturing process, leading to higher yields, reduced purification burdens, and a more favorable environmental footprint. This comprehensive analysis demonstrates that a holistic view of the entire manufacturing process, rather than a narrow focus on individual raw material costs, is essential for making informed and economically sound decisions in the development of peptide-based therapeutics.

References

  • The Chemistry of the Dde Protecting Group: A Technical Guide. (2025). Benchchem.
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Organic & Biomolecular Chemistry.
  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Chemical Biology.
  • Boc-Dap(Boc)-OH. (n.d.). MedChemExpress.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. (n.d.). Aapptec Peptides.
  • Fmoc-D-Dap(Boc)-OH. (n.d.). Bachem Products.
  • The large scale synthesis of "unn
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UC Irvine, Department of Chemistry.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm. (n.d.). BLD Pharm.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). Benchchem.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Planning a Peptide Synthesis. (n.d.). AAPPTec.

Sources

Validation

A Practical Guide to Supplier Qualification and Quality Assessment of Trt-D-Dap(Fmoc)-OH for Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the quality of the foundational building blocks is paramount. The chemical and enantiomeric purity of N-α-F...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the quality of the foundational building blocks is paramount. The chemical and enantiomeric purity of N-α-Fmoc-N-β-Trt-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH) directly influences the efficiency of synthesis, the purity of the crude peptide, and the pharmacological profile of the final product.[1][2][3] Impurities such as the L-enantiomer, dipeptides, or β-alanine adducts can introduce hard-to-separate byproducts, leading to failed syntheses or compromised biological activity.[4][5]

This guide provides a comprehensive framework for establishing an in-house quality control and supplier qualification program for Trt-D-Dap(Fmoc)-OH. Rather than endorsing a specific supplier, we provide the methodologies and rationale required to empower your laboratory to independently verify and compare the quality of this critical reagent from various sources.

Critical Quality Attributes (CQAs) for Trt-D-Dap(Fmoc)-OH

Before initiating any synthesis, a sample from a new supplier or a new lot from an existing supplier should be evaluated against a defined set of specifications. High-quality reagents suitable for GMP or demanding research applications often adhere to stringent parameters.[6] The primary CQAs to assess are:

  • Identity and Structure: Confirms the material is indeed Trt-D-Dap(Fmoc)-OH.

  • Chemical Purity: Quantifies the percentage of the desired compound relative to process-related impurities.

  • Enantiomeric Purity: Measures the percentage of the desired D-enantiomer versus the contaminating L-enantiomer.

  • Appearance and Solubility: Basic physical checks that can indicate gross contamination or degradation.

A high purity value from a standard analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants.[4][6] Therefore, a multi-faceted analytical approach is essential for robust qualification.

Experimental Qualification Workflow

The following diagram outlines a logical workflow for the comprehensive assessment of an incoming Trt-D-Dap(Fmoc)-OH sample.

G cluster_0 Phase 1: Initial Inspection & Identity cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Decision s1 Receive Sample & CoA s2 Visual Inspection (Color, Form) s1->s2 s3 Solubility Test (DMF, NMP) s2->s3 s4 ¹H NMR Spectroscopy (Structure Verification) s3->s4 p1 RP-HPLC (Chemical Purity >99%) s4->p1 Proceed if structure is correct p2 Chiral HPLC (Enantiomeric Purity >99.8%) p1->p2 p3 LC-MS (Mass Confirmation) p1->p3 d1 Compare Data to CoA & Benchmark Specs p2->d1 p3->d1 d2 Qualify / Reject Lot d1->d2 pass Accept Lot for SPPS d2->pass Pass fail Reject Lot & Contact Supplier d2->fail Fail

Caption: Workflow for Trt-D-Dap(Fmoc)-OH Supplier Qualification.

Methodologies and Protocols

The following protocols provide a validated starting point for analysis. Instrument conditions may require optimization based on available equipment and columns.

Identity: ¹H NMR Spectroscopy

¹H NMR is a powerful, non-destructive technique to confirm the chemical structure. The spectrum should be consistent with the expected structure of Trt-D-Dap(Fmoc)-OH, showing characteristic peaks for the Fmoc, Trityl, and amino acid backbone protons.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[7]

  • Data Analysis: Compare the obtained spectrum against a reference spectrum or theoretical chemical shifts. Key regions to inspect are:

    • ~7.2-7.9 ppm: Aromatic protons from the Fmoc and Trityl groups.

    • ~4.2-4.4 ppm: Protons associated with the Fmoc CH and CH₂ groups.

    • ~3.0-4.0 ppm: Protons of the diaminopropionic acid backbone (α-CH and β-CH₂).

    • The integration of these regions should correspond to the number of protons in each part of the molecule. A purity estimation can also be made using a certified internal standard.[8]

Chemical Purity: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for assessing chemical purity and separating the main compound from synthesis-related impurities like dipeptides or incompletely protected species.[4]

  • Objective: To determine the overall chemical purity and separate it from common synthesis-related impurities.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, monitoring at 265 nm (for the Fmoc group).[4]

    • Column Temperature: 30°C.

  • Protocol:

    • Sample Preparation: Prepare a 1 mg/mL solution of Trt-D-Dap(Fmoc)-OH in a 50:50 mixture of Mobile Phase A and B.

    • Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 10 minutes.

    • Injection: Inject 10 µL of the prepared sample.

    • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[4]

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the main peak area by the total area of all peaks, multiplied by 100. A high-quality batch should exhibit a purity of ≥99.0%.[6]

Enantiomeric Purity: Chiral HPLC

This is the most critical test to ensure the stereochemical integrity of the building block. The presence of the L-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate and can have altered biological functions.[9]

  • Objective: To separate and quantify the D- and L-enantiomers of Trt-D-Dap(Fmoc)-OH.

  • Instrumentation:

    • Column: A cellulose-based chiral stationary phase (CSP) is often effective for Fmoc-amino acids (e.g., Chiralcel OD-H or similar).[10]

    • Mobile Phase: Typically an isocratic mixture of hexane/isopropanol or a polar organic mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with a 0.1% TFA modifier.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detector: UV, monitoring at 220 nm or 265 nm.[4]

    • Column Temperature: 25°C.

  • Protocol:

    • Standard Preparation: Prepare a 1 mg/mL solution of the corresponding racemic (D/L) standard, if available, to determine the retention times of both enantiomers.

    • Sample Preparation: Prepare a 1 mg/mL solution of the Trt-D-Dap(Fmoc)-OH sample in the mobile phase.

    • Injection: Inject 10 µL of the sample.

    • Analysis: Identify the peaks corresponding to the D- and L-enantiomers from the standard chromatogram. In the sample chromatogram, integrate the peak areas for both enantiomers.

    • Calculation: Enantiomeric Purity (%) = [Area(D-enantiomer) / (Area(D-enantiomer) + Area(L-enantiomer))] x 100. A benchmark for high quality is an enantiomeric purity of ≥99.8%.[6]

Supplier Qualification Scorecard

Utilize the following table to systematically record and compare analytical results from different suppliers or lots. This provides an objective basis for decision-making.

Parameter Benchmark Specification Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) CoA Value (Supplier A)
Appearance White to off-white solidWhite Solid
Solubility (in DMF) Clear, colorless solutionN/A
¹H NMR Conforms to structureConsistent
Chemical Purity (RP-HPLC) ≥ 99.0%>99.5%
Enantiomeric Purity (Chiral HPLC) ≥ 99.8% D-isomer>99.9%
Mass (LC-MS) Expected M+H⁺Consistent
Decision Pass / Fail Pass

Chemical Structure and Protecting Groups

Understanding the structure is key to appreciating potential side reactions. The Trityl (Trt) group protects the side-chain (β) amine, while the Fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine. The Fmoc group is base-labile for deprotection during SPPS, while the bulky and acid-labile Trt group remains stable until final cleavage.[11]

Caption: Structure of Trt-D-Dap(Fmoc)-OH with key functional groups.

Conclusion

The quality of Fmoc-amino acid building blocks is a non-negotiable prerequisite for successful and reproducible peptide synthesis.[12][13] Implementing a rigorous in-house analytical qualification program protects against costly synthesis failures and ensures the integrity of research and development outcomes. By systematically applying the HPLC and NMR protocols outlined in this guide, laboratories can confidently assess the quality of Trt-D-Dap(Fmoc)-OH from any supplier, ensuring that only the highest purity materials are incorporated into their synthetic workflows.

References

  • BenchChem. (2025). Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance in Peptide Synthesis: The Role of Fmoc-His-Aib-OH TFA Sourcing.
  • Peter, A., et al. (1994). Direct determination of enantiomeric purity of FMOC amino acids with high performance liquid chromatography. Semantic Scholar.
  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Available at: [Link]

  • Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • MedchemExpress.com. (n.d.). Certificate of Analysis - Fmoc-D-Pen(Trt)-OH.
  • Einarsson, S., et al. (1989). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 480, 511-517. Available at: [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Iris Biotech GmbH. (n.d.). Supporting Information - Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine. Available at: [Link]

  • Bolchi, C., et al. (1998). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 706(2), 299-307. Available at: [Link]

  • ResearchGate. (2000). HPLC determination of amino acids in musts and port wine using OPA/FMOC derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2008). Supporting Information for Chemical Communications. Available at: [Link]

  • Legrand, B., et al. (2021). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Molecules, 26(16), 4983. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Trt-D-Dap(Fmoc)-OH

For professionals in peptide synthesis and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like Nα-Trityl-Nβ-Fmoc-D-2,...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in peptide synthesis and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like Nα-Trityl-Nβ-Fmoc-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH) are paramount. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring compliance with safety regulations and safeguarding our laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, its structural components—a protected amino acid backbone with Trityl (Trt) and Fluorenylmethoxycarbonyl (Fmoc) groups—classify it as a chemical that requires meticulous disposal protocols based on established best practices for analogous compounds.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal, a thorough risk assessment is mandatory. The primary principle is to prevent exposure. The potential hazards of Trt-D-Dap(Fmoc)-OH are inferred from structurally similar Fmoc- and Trt-protected amino acids.[4][5] These compounds are typically fine, off-white powders that can pose a respiratory hazard if inhaled and may cause skin and eye irritation upon contact.[3][4]

Causality Behind PPE Selection: The choice of PPE is not arbitrary; it is a direct countermeasure to the specific physical and chemical properties of the substance.

Category Recommendation Rationale for Use (The "Why") Source Analogy
Eye Protection Safety goggles with side-shields (conforming to EN166 or NIOSH standards).Prevents airborne powder or accidental splashes from contacting the eyes, which could cause serious irritation.[5][4][6]
Hand Protection Chemical-resistant nitrile gloves.Forms a barrier to prevent direct skin contact. Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating your skin.[6][6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination by dust or splashes.[7]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask).Crucial when handling the solid powder outside of a fume hood. This prevents the inhalation of fine particulates, which can cause respiratory tract irritation.[3][4][5]

The Regulatory Framework: Adherence to EPA and OSHA Standards

Proper chemical waste disposal is not merely a laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] Your institution is classified as a waste generator—Very Small (VSQG), Small (SQG), or Large (LQG)—which dictates the on-site accumulation time limits and administrative requirements.[10]

Simultaneously, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard mandates that employers inform and train employees about the chemical hazards in their workplace.[11][12] Following these disposal protocols is a key component of this compliance.

Core Disposal Workflow: From Generation to Collection

The fundamental principle of chemical waste management is segregation . Trt-D-Dap(Fmoc)-OH waste must never be disposed of in standard trash or poured down the drain.[13] It must be collected as hazardous chemical waste.

The following diagram illustrates the decision-making process for handling all forms of waste generated from the use of Trt-D-Dap(Fmoc)-OH.

G Fig. 1: Disposal Decision Workflow for Trt-D-Dap(Fmoc)-OH cluster_waste_type Identify Waste Type cluster_solid_protocol Solid Waste Protocol cluster_liquid_protocol Liquid Waste Protocol cluster_spill_protocol Spill Response Protocol start Waste Generation Point (Trt-D-Dap(Fmoc)-OH) is_solid Solid Waste? (Unused powder, contaminated gloves, weigh paper, tips) start->is_solid Yes is_liquid Liquid Waste? (Solutions, solvent rinses) start->is_liquid Yes is_spill Accidental Spill? start->is_spill Yes package_solid 1. Place in a designated, leak-proof, sealable container. is_solid->package_solid package_liquid 1. Collect in a compatible, leak-proof container (e.g., glass). Keep closed. is_liquid->package_liquid spill_steps 1. Alert personnel & don PPE. 2. Absorb/sweep with inert material. 3. Collect all cleanup materials. is_spill->spill_steps label_solid 2. Label Container: 'Hazardous Waste' 'Trt-D-Dap(Fmoc)-OH' Date & Hazard Info package_solid->label_solid store Store sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials. label_solid->store label_liquid 2. Label Container: 'Hazardous Waste' Full chemical names of contents Date & Hazard Info package_liquid->label_liquid label_liquid->store spill_to_solid Treat as Solid Waste spill_steps->spill_to_solid spill_to_solid->package_solid pickup Arrange for pickup by a licensed hazardous waste contractor via your institution's EHS department. store->pickup

Caption: Workflow for handling Trt-D-Dap(Fmoc)-OH waste.

Detailed Disposal Protocols

Protocol 1: Unused or Expired Solid Trt-D-Dap(Fmoc)-OH

This protocol also applies to solid materials contaminated with the compound, such as weighing paper, pipette tips, gloves, and bench paper.

  • Segregation: Do not mix this waste with any other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Packaging: Place the solid waste directly into a durable, leak-proof container with a secure lid. The original product container is often suitable if it is empty and in good condition.[3]

  • Labeling: The container must be clearly and accurately labeled. The EPA requires labels to include the words "Hazardous Waste" and the identity of the contents.[10] Affix a label that includes:

    • The words: "Hazardous Waste"

    • Full Chemical Name: "Trt-D-Dap(Fmoc)-OH"

    • An indication of the hazards (e.g., "Irritant")

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[10] Ensure it is stored away from incompatible materials.[14]

Protocol 2: Contaminated Liquid Waste

This applies to any solvents or solutions containing dissolved Trt-D-Dap(Fmoc)-OH, including waste from peptide synthesis cycles or glassware rinsate.

  • Collection: Collect all liquid waste in a designated, chemically compatible waste container. For most organic solvents and aqueous solutions used in peptide synthesis, a glass container is appropriate.[9]

  • Container Management: The container must be kept tightly sealed when not actively being filled. This prevents the release of volatile organic compounds (VOCs) and is an OSHA and EPA requirement.[14][15] Do not overfill; leave at least 10% of the container volume as headspace to allow for expansion.[9]

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents by their full name (e.g., "Trt-D-Dap(Fmoc)-OH, Dimethylformamide, Isopropanol").

  • Storage: Store the sealed container in your designated SAA, using secondary containment (such as a spill bin) to prevent spills from spreading.[16]

Protocol 3: Decontamination of Non-Disposable Glassware

Proper decontamination ensures that your glassware can be safely washed and reused while guaranteeing that the hazardous residue is captured correctly.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol, isopropanol, or acetone) that will solubilize the Trt-D-Dap(Fmoc)-OH residue.

  • Collect Rinsate: This initial solvent rinse is now considered hazardous liquid waste. It must be collected and added to your designated liquid hazardous waste container.[2][16]

  • Repeat: A triple rinse is a best practice to ensure thorough decontamination.[16] Collect all rinsate as hazardous waste.

  • Final Wash: After decontamination, the glassware can be washed using standard laboratory detergents and procedures.

Emergency Procedure: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Section 1, including respiratory protection.

  • Containment & Cleanup:

    • For Solid Spills: Gently sweep or wipe up the material to avoid creating dust. Place the collected material and all cleaning supplies (wipes, etc.) into a hazardous waste container.[4]

    • For Liquid Spills: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[3]

  • Package Waste: Collect all contaminated absorbent material and PPE into a designated hazardous waste container.[3]

  • Decontaminate Area: Clean the spill surface with a solvent-moistened cloth, followed by soap and water. Collect these cleaning materials as hazardous waste.[3]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, following your facility's specific protocols.

By adhering to these detailed procedures, you ensure that the disposal of Trt-D-Dap(Fmoc)-OH is managed safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity and laboratory safety. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.[1][2]

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024). [Source Not Available].
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). [Source Not Available].
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). [Source Not Available].
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
  • Amino Acid Standard - SAFETY DATA SHEET. (n.d.). [Source Not Available].
  • Essential Safety and Operational Guide for Handling Fmoc-Cys(Trt)-OH. (n.d.). Benchchem.
  • Nα-Trityl-Nβ-Fmoc-D-2,3-diaminopropionic acid. (n.d.). Chem-Impex.
  • Appendix A Disposal Procedures by Chemical. (2022). [Source Not Available].
  • Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide. (n.d.). Benchchem.
  • Safety Data Sheet for Fmoc-MeCys(Trt)-OH. (n.d.). AAPPTec, LLC.
  • Safety Data Sheet for MEM NON-ESSENTIAL AMINO ACIDS SOLUTION. (2023). Thermo Fisher Scientific.
  • Safety Data Sheet for Fmoc-His(Trt)-OH. (n.d.). AAPPTec, LLC.
  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
  • Proper Disposal of Fmoc-His(Fmoc)
  • Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers. (n.d.). Benchchem.
  • SAFETY DATA SHEET for Fmoc-Thr(tBu)-OH. (2024). Sigma-Aldrich.
  • Nα-Trityl-Nβ-Fmoc-D-2,3-diaminopropionic acid (CAS 1263047-04-6). (n.d.). BOC Sciences.
  • Fmoc-Dap-OH >=97.0% HPLC. (n.d.). Sigma-Aldrich.
  • SDS Sheets. (n.d.).
  • Fmoc-His(Trt)
  • DL-2,3-Diaminopropionic acid monohydrochloride. (n.d.). Biosynth.
  • Nα-Trityl-Nβ-Fmoc-L-2,3-diaminopropionic acid. (n.d.). Chem-Impex.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Pen(Trt)-OH. (n.d.). Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.